Product packaging for Allyl isovalerate(Cat. No.:CAS No. 2835-39-4)

Allyl isovalerate

Cat. No.: B1212447
CAS No.: 2835-39-4
M. Wt: 142.2 g/mol
InChI Key: HOMAGVUCNZNWBC-UHFFFAOYSA-N
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Description

Allyl isovalerate is a clear colorless to pale yellow liquid with overripe fruit odor and an apple taste. (NTP, 1992)
This compound is a fatty acid ester.
2-Propenyl 3-methylbutanoate, also known as this compound or 2-propenyl isopentanoate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Propenyl 3-methylbutanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 2-Propenyl 3-methylbutanoate has been primarily detected in urine. Within the cell, 2-propenyl 3-methylbutanoate is primarily located in the cytoplasm. 2-Propenyl 3-methylbutanoate has a sweet, apple, and banana taste. 2-Propenyl 3-methylbutanoate is a potentially toxic compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B1212447 Allyl isovalerate CAS No. 2835-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 3-methylbutanoate
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InChI

InChI=1S/C8H14O2/c1-4-5-10-8(9)6-7(2)3/h4,7H,1,5-6H2,2-3H3
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InChI Key

HOMAGVUCNZNWBC-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC(=O)OCC=C
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Molecular Formula

C8H14O2
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DSSTOX Substance ID

DTXSID4039233
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Molecular Weight

142.20 g/mol
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Physical Description

Allyl isovalerate is a clear colorless to pale yellow liquid with overripe fruit odor and an apple taste. (NTP, 1992), Colorless to pale yellow liquid with an odor of overripe fruit; [CAMEO], Colourless to pale yellow liquid with a fruity apple/cherry odour
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Boiling Point

306.1 °F at 729 mmHg (NTP, 1992), 89-90 °C, 161.00 °C. @ 760.00 mm Hg
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Flash Point

103.5 °F (NTP, 1992), 40 °C
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Solubility

less than 0.1 mg/mL at 61.7 °F (NTP, 1992), Insoluble in water and miscible with perfume and flavour materials, 1ml in 1ml 95% ethanol (in ethanol)
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Density

0.882 at 75 °F (NTP, 1992) - Less dense than water; will float, 0.879-0.884
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Vapor Pressure

13 mmHg at 71.6 °F ; 16.8 mmHg at 86.0 °F (NTP, 1992), 13.0 [mmHg]
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Color/Form

LIQUID

CAS No.

2835-39-4
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Foundational & Exploratory

Allyl isovalerate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Allyl Isovalerate

Introduction

This compound, also known by its IUPAC name prop-2-enyl 3-methylbutanoate, is a fatty acid ester recognized for its distinct fruity aroma.[1][2] It presents as a clear, colorless to pale yellow liquid with a characteristic scent reminiscent of apples, bananas, and pineapples.[1][2][3] This organic compound is utilized as a synthetic flavoring agent in the food industry and as a fragrance component in perfumery.[1][3][4][5]

Chemical Structure

This compound consists of an allyl group attached to an isovalerate group through an ester linkage. The isovalerate portion is characterized by a branched four-carbon chain derived from isovaleric acid (3-methylbutanoic acid).

Allyl_Isovalerate_Structure Chemical Structure of this compound cluster_structure Chemical Structure of this compound C1 CH₃ C2 CH₃ C3 CH C3->C1 C3->C2 O1 O C4 C O1->C4 O2 O C4->O2 C5 CH₂ C4->C5 C5->C3 C6 CH₂ C7 CH C6->C7 C7->O1 C8 CH₂ C7->C8 H1 H₃C H2 CH₃ p1 p2 p3 p4 p5 n1 H₃C n2 CH n1->n2 n3 CH₂ n2->n3 n4 C n3->n4 n5 O n4->n5 n10 O n4->n10 n6 CH₂ n5->n6 n7 CH n6->n7 n8 CH₂ n7->n8 n9 CH₃ n9->n2

Figure 1: 2D Structure of this compound.

Chemical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueReference(s)
IUPAC Name prop-2-enyl 3-methylbutanoate[2][6]
Synonyms Allyl isopentanoate, Isovaleric acid, allyl ester[2][7]
CAS Number 2835-39-4[1][2][6]
Molecular Formula C₈H₁₄O₂[2][3][6][7][8][9]
Molecular Weight 142.20 g/mol [2][3][7][10]
Appearance Clear colorless to pale yellow liquid[1][2][3]
Odor Fruity (apple, banana, pineapple)[1][3]
Boiling Point 155-161 °C[1][2][3][10]
Density 0.88 g/mL at 25 °C[1][10]
Refractive Index 1.413 - 1.418 at 20 °C[1][2][3]
Flash Point 103.5 °F (39.7 °C) - 142 °F (61 °C)[2][3][10]
Vapor Pressure 1.95 - 13 mmHg at 25 °C[3][10]
Water Solubility Insoluble to less than 0.1 mg/mL[1][10]
Solubility Soluble in alcohol; miscible with perfume and flavor materials[1]
SMILES CC(C)CC(=O)OCC=C[2][7][8]
InChIKey HOMAGVUCNZNWBC-UHFFFAOYSA-N[2][6][7][8][11]

Experimental Protocols

Synthesis

A. Direct Esterification: this compound can be synthesized via the Fischer-Speier esterification of isovaleric acid with allyl alcohol.[1]

  • Reactants: Isovaleric acid, allyl alcohol.

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Procedure:

    • Equimolar amounts of isovaleric acid and allyl alcohol are combined in a round-bottom flask.

    • A catalytic amount of the acid catalyst is added.

    • The mixture is refluxed, often with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product side.

    • Reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, the mixture is cooled, and the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

    • The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

    • The final product is purified by fractional distillation under reduced pressure.

B. Transesterification: An alternative route involves the transesterification of a methyl or ethyl ester of isovaleric acid with allyl alcohol.[12]

  • Reactants: Methyl isovalerate or ethyl isovalerate, allyl alcohol.

  • Catalyst: An acid or base catalyst.

  • Procedure:

    • The isovalerate ester is mixed with an excess of allyl alcohol.

    • A suitable catalyst is added.

    • The mixture is heated, allowing the lower-boiling alcohol (methanol or ethanol) to distill off, shifting the equilibrium towards the formation of this compound.

    • Workup and purification steps are similar to those for direct esterification.

Synthesis_Workflow cluster_synthesis Synthesis of this compound via Esterification Reactants Isovaleric Acid + Allyl Alcohol Catalyst Acid Catalyst (e.g., H₂SO₄) Reflux Reflux with Dean-Stark Trap Reactants->Reflux Catalyst->Reflux Workup Neutralization & Washing Reflux->Workup Purification Fractional Distillation Workup->Purification Product Pure this compound Purification->Product

Figure 2: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure and purity of synthesized this compound are confirmed using standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound will show characteristic signals for the allyl group (vinylic and allylic protons) and the isovalerate group (methyl, methylene, and methine protons).[11]

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • Used to identify functional groups. The IR spectrum of this compound will exhibit a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester group.[6][9] It will also show C=C stretching for the allyl group and C-H stretching for the alkyl and vinyl groups.[9]

  • Mass Spectrometry (MS):

    • Provides information about the molecular weight and fragmentation pattern of the molecule.[6] The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the ester and allyl groups.

Reactivity and Safety

Chemical Reactivity
  • Oxidizing Agents: this compound can react vigorously with strong oxidizing agents.[1][10]

  • Reducing Agents: It may react exothermically with reducing agents like alkali metals and hydrides, releasing hydrogen gas.[1][10]

  • Acids and Bases: Exothermic reactions can occur with both acids and bases, leading to hydrolysis of the ester bond.[1][10]

  • Hazards: The compound is a flammable liquid and vapor.[13][14] Vapors may form explosive mixtures with air. It is classified as toxic if swallowed or in contact with skin.[13][14]

Reactivity_Profile AI This compound Oxidizers Strong Oxidizing Agents Vigorous_Reaction Vigorous Reaction Oxidizers->Vigorous_Reaction Reducers Reducing Agents (e.g., Hydrides) H2_Gas Exothermic Reaction + H₂ Gas Reducers->H2_Gas Acids_Bases Acids / Bases Hydrolysis Exothermic Hydrolysis Acids_Bases->Hydrolysis Vigorous_Reaction->AI H2_Gas->AI Hydrolysis->AI

Figure 3: Reactivity summary of this compound.

Safety and Handling
  • Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Use in a well-ventilated area and take precautionary measures against static discharge.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13][14]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10][14] If swallowed, call a poison control center or doctor immediately.[13][14] For eye contact, rinse cautiously with water for several minutes.[14]

Metabolism

In biological systems, this compound is expected to be metabolized through hydrolysis into its constituent parts: isovaleric acid and allyl alcohol.[2] Isovaleric acid can then be conjugated with glycine. Allyl alcohol can be further metabolized through pathways that may form acrolein or glycidol.[2]

References

An In-depth Technical Guide to Allyl Isovalerate (CAS 2835-39-4)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of Allyl Isovalerate (CAS 2835-39-4), a significant aliphatic allyl ester used primarily in the flavor and fragrance industries.[1] The document is intended for researchers, scientists, and professionals in drug development, detailing the compound's physicochemical properties, synthesis, spectroscopic characteristics, applications, and an in-depth review of its metabolic pathway and toxicological profile. Key experimental data, including from National Toxicology Program (NTP) carcinogenicity studies, are summarized in structured tables. Furthermore, this guide presents detailed methodologies for pivotal experiments and visualizes complex processes such as synthesis, metabolism, and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the compound's scientific aspects.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid known for its distinct fruity aroma.[2][3] Its identity and fundamental properties are summarized below.

Table 1: Chemical Identifiers and Properties

Identifier Value Reference
CAS Number 2835-39-4 [2]
Molecular Formula C₈H₁₄O₂ [2][4]
Molecular Weight 142.20 g/mol [2]
IUPAC Name prop-2-enyl 3-methylbutanoate [2]
Synonyms Allyl 3-methylbutanoate, 2-Propenyl isovalerate, Isovaleric acid, allyl ester [2][4][5]

| FEMA Number | 2045 |[2][6] |

Table 2: Physicochemical Data

Property Value Conditions Reference
Physical State Liquid Ambient [2]
Boiling Point 152.3 °C (306.1 °F) 729 mmHg [2][7]
155 °C (lit.) [3]
89-90 °C [8]
Specific Gravity 0.879 to 0.884 25 °C [6]
0.882 23.9 °C (75 °F) [7]
Refractive Index 1.413 to 1.418 20 °C [6]
1.416 20 °C [3]
Flash Point 61.1 °C (142.0 °F) TCC [6]
39.7 °C (103.5 °F) [2][7]
Vapor Pressure 13 mmHg 22 °C (71.6 °F) [7]
Water Solubility < 0.1 mg/mL 16.5 °C (61.7 °F) [7]

| XLogP3-AA | 2 | |[2] |

Table 3: Organoleptic Properties

Property Description Reference
Odor Sweet, fruity (apple, banana, pineapple, cherry), pungent.[6] [6]

| Taste | Sweet, fruity, with apple, banana, pineapple, and bubble gum-like nuances at 5 ppm.[6] |[6] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the direct Fischer-Speier esterification of isovaleric acid with allyl alcohol.[3][9] This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water, often through azeotropic distillation with a solvent like benzene.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Isovaleric Acid Isovaleric Acid Reaction Esterification Isovaleric Acid->Reaction + Allyl Alcohol Allyl Alcohol Allyl Alcohol->Reaction + Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Heat (Azeotropic Distillation) Heat (Azeotropic Distillation) Heat (Azeotropic Distillation)->Reaction This compound This compound Water Water Reaction->this compound Reaction->Water byproduct

Caption: General workflow for the synthesis of this compound via Fischer-Speier esterification.

Spectroscopic Analysis

Structural elucidation and purity assessment of this compound are routinely performed using standard spectroscopic techniques.

Table 4: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Assignment
5.98 - 5.73 m -CH=CH₂
5.42 - 5.14 m -CH=CH₂
4.62 - 4.53 d -O-CH₂-
2.28 - 2.17 m -CH(CH₃)₂
2.19 d -CO-CH₂-
1.00 - 0.93 d -CH(CH₃)₂

Data sourced from PubChem and represents a composite of observed shifts.[2]

Table 5: ¹³C NMR Spectroscopic Data (15.09 MHz, CDCl₃)

Chemical Shift (ppm) Assignment
172.65 C=O
132.55 -CH=CH₂
118.02 -CH=CH₂
64.84 -O-CH₂-
43.40 -CO-CH₂-
25.77 -CH(CH₃)₂
22.44 -CH(CH₃)₂

Data sourced from PubChem.[2]

Table 6: Mass Spectrometry Data (Electron Ionization)

Mass-to-Charge Ratio (m/z) Relative Intensity Putative Fragment
85 999 [C₄H₅O₂]⁺ or [C₅H₉O]⁺
57 981 [C₄H₉]⁺
41 955 [C₃H₅]⁺ (Allyl cation)
39 333 [C₃H₃]⁺
43 209 [C₃H₇]⁺

Data represents the most abundant peaks from NIST and PubChem databases.[2][10]

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks for its functional groups. A strong absorption band is observed around 1740 cm⁻¹ corresponding to the C=O (ester) stretching vibration. Additional significant peaks include those for C-O stretching around 1150-1250 cm⁻¹ and C=C stretching of the allyl group near 1650 cm⁻¹.[11]

Applications

This compound is almost exclusively used in the flavor and fragrance industries.[5]

  • Flavoring Agent: It is a synthetic flavoring agent used to impart fruity notes (apple, pineapple) in products like beverages, ice cream, candy, and baked goods, typically at concentrations of 8-50 ppm.[3]

  • Fragrance Material: Since the 1950s, it has been a raw material for fragrances in cosmetics, lotions, and perfumes.[5][8]

Pharmacology and Toxicology

The toxicological profile of this compound is critical for assessing its safety in consumer products and for guiding research.

Metabolism

In vivo, this compound is rapidly hydrolyzed by esterases, primarily in the liver, pancreas, and intestinal mucosa, into its constituent parts: allyl alcohol and isovaleric acid.[8][9] Allyl alcohol is further metabolized by alcohol dehydrogenase to the highly reactive and toxic aldehyde, acrolein.[8][12] Isovaleric acid, a naturally occurring compound, is converted to isovaleryl-coenzyme A (CoA).[8][13]

G cluster_hydrolysis Phase I: Hydrolysis (Esterases) cluster_allyl_pathway Allyl Alcohol Pathway cluster_isovaleric_pathway Isovaleric Acid Pathway This compound This compound Allyl Alcohol Allyl Alcohol This compound->Allyl Alcohol Isovaleric Acid Isovaleric Acid This compound->Isovaleric Acid Acrolein Acrolein (Reactive Metabolite) Allyl Alcohol->Acrolein Alcohol Dehydrogenase Isovaleryl-CoA Isovaleryl-CoA Isovaleric Acid->Isovaleryl-CoA Toxicity Toxicity Acrolein->Toxicity

Caption: Proposed metabolic pathway of this compound in vivo.

Acute Toxicity and Safety

This compound is classified as a flammable liquid and is harmful if swallowed or in contact with skin.[14] It is also an irritant to the skin, eyes, and respiratory system.[6][14]

Table 7: Acute Toxicity Data

Route Species Value (LD₅₀) Reference
Oral Rat 230 mg/kg bw [13]

| Dermal | Rabbit | 560 mg/kg bw |[13] |

Carcinogenicity and Genotoxicity

The carcinogenic potential of this compound has been investigated, leading to a classification by the International Agency for Research on Cancer (IARC) as Group 3: "Not classifiable as to its carcinogenicity to humans," due to limited evidence in animals and no available human data.[5][8]

Genotoxicity: this compound was not found to be mutagenic in bacterial reverse mutation assays (Ames test).[5][9] However, it was shown to induce sister chromatid exchanges and chromosomal aberrations in cultured Chinese hamster ovary (CHO) cells, indicating potential genotoxic activity in mammalian cells.[8]

NTP Studies: The National Toxicology Program conducted two-year gavage studies in rats and mice.[9][15] The results showed limited evidence of carcinogenicity.

Table 8: Summary of NTP Carcinogenicity Bioassay Findings (TR-253)

Species Sex Finding Reference
F344/N Rats Male & Female Increased incidence of mononuclear cell leukemia. [5][9]
B6C3F1 Mice Male Induced papillomas of the forestomach. [5]

| | Female | Increased incidence of lymphomas. |[5] |

Key Experimental Protocols

Carcinogenicity Bioassay (NTP TR-253)

The most definitive long-term toxicity data for this compound comes from the NTP technical report TR-253.[15] The protocol for this study is a critical component for understanding the basis of the carcinogenicity findings.

Methodology:

  • Species and Groups: F344/N rats and B6C3F1 mice, with 50 animals per sex per group (control, low dose, high dose).[9]

  • Administration: The test substance (this compound in corn oil) was administered by oral gavage.[9]

  • Dosing Regimen: Dosing occurred five days per week for 103 weeks.[9]

  • Dose Levels:

    • Rats: 0, 31, or 62 mg/kg body weight.[9]

    • Mice: 0, 21.5, or 43.2 mg/kg body weight.[16]

  • Endpoint Analysis: Survival was monitored throughout the study. At termination, a complete histopathological examination was performed on all animals.

G cluster_dosing Dosing Phase (103 Weeks) start Animal Selection (F344/N Rats, B6C3F1 Mice) acclimation Acclimation Period start->acclimation randomization Randomization into Groups (50/sex/group) acclimation->randomization control Control Group (Corn Oil Vehicle) randomization->control low_dose Low Dose Group (Rats: 31 mg/kg, Mice: 21.5 mg/kg) randomization->low_dose high_dose High Dose Group (Rats: 62 mg/kg, Mice: 43.2 mg/kg) randomization->high_dose admin Oral Gavage (5 days/week) control->admin low_dose->admin high_dose->admin observation Clinical Observation & Body Weight Monitoring admin->observation termination Study Termination (103 Weeks) observation->termination necropsy Gross Necropsy termination->necropsy histopathology Histopathological Examination (All Tissues) necropsy->histopathology analysis Statistical Analysis of Tumor Incidence histopathology->analysis

Caption: Experimental workflow for the NTP long-term carcinogenicity bioassay of this compound.

Conclusion

This compound (CAS 2835-39-4) is a commercially important ester with well-defined applications in the flavor and fragrance sector. Its synthesis and chemical properties are well-characterized. From a toxicological perspective, the compound presents hazards related to acute toxicity and irritation. The key long-term concern stems from NTP studies indicating limited evidence of carcinogenicity in rodents, which is likely linked to its metabolic pathway, particularly the formation of the reactive metabolite acrolein. While not mutagenic in bacteria, its ability to cause chromosomal damage in mammalian cells warrants consideration. This guide consolidates the critical technical data to provide a balanced and in-depth resource for scientific and professional assessment.

References

An In-depth Technical Guide to the Physical Properties of Allyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical properties of allyl isovalerate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling and characterizing this compound.

Core Physical Properties

This compound, also known as 2-propenyl 3-methylbutanoate, is a clear, colorless to pale yellow liquid recognized for its fruity aroma, reminiscent of apples and pineapples.[1][2] It is a synthetic flavoring agent used in various applications, including beverages, baked goods, and confectioneries.[2]

Quantitative Data Summary

The boiling point and density of this compound have been determined under various conditions. The following table summarizes these key physical constants for easy reference and comparison.

Physical PropertyValueConditionsSource
Boiling Point 155 °Cat 760 mmHg (lit.)[2][3]
161.00 °Cat 760.00 mm Hg[4][5]
306.1 °F (152.3 °C)at 729 mmHg[1][6]
Density 0.88 g/mLat 25 °C (lit.)[2][3]
0.882at 75 °F (23.9 °C)[1][6]
0.87900 to 0.88400at 25.00 °C[4][5]

Experimental Protocols

Accurate determination of physical properties is crucial for the identification and quality control of chemical substances. The following sections detail standard experimental methodologies for measuring the boiling point and density of a liquid compound like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] This property can be determined through several methods, including distillation and the capillary method.

3.1.1. Simple Distillation Method

This method is suitable for determining the boiling point of a pure volatile liquid.[8]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • Assemble the simple distillation apparatus.

    • Place a sample of the liquid (e.g., this compound) into the distillation flask along with a few boiling chips to ensure smooth boiling.

    • Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

    • Begin heating the flask.

    • Record the temperature when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb.[9] This constant temperature is the boiling point of the liquid.[8]

3.1.2. Micro-Boiling Point (Capillary) Method

This technique is ideal when only a small amount of the sample is available.[9]

  • Apparatus: Capillary tube (sealed at one end), small test tube or fusion tube, thermometer, heating apparatus (e.g., Thiele tube or aluminum block).[9][10]

  • Procedure:

    • Seal one end of a capillary tube using a flame.[10]

    • Place a small amount of the liquid sample into the fusion tube.

    • Invert the sealed capillary tube and place it inside the fusion tube with the open end submerged in the liquid.[10]

    • Attach the fusion tube to a thermometer and place the assembly in a heating bath.

    • Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]

    • Stop heating when a rapid and continuous stream of bubbles is observed.

    • The boiling point is the temperature at which the liquid begins to enter the capillary tube as the apparatus cools.[7][9]

Density is defined as the mass of a substance per unit volume. For a liquid, it can be determined by measuring its mass and volume.

  • Apparatus: Graduated cylinder or pycnometer (for higher precision), electronic balance.

  • Procedure:

    • Measure the mass of a clean, dry graduated cylinder (or pycnometer) using an electronic balance.[11]

    • Add a specific volume of the liquid (e.g., 10 mL) to the graduated cylinder, reading the volume from the bottom of the meniscus.[11]

    • Measure the combined mass of the graduated cylinder and the liquid.[11]

    • Subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid.[11]

    • Calculate the density using the formula: Density = Mass / Volume.

    • For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[11] The temperature of the liquid should also be recorded as density is temperature-dependent.

Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination and verification of the physical properties of an unknown liquid sample.

G cluster_0 Phase 1: Sample Preparation & Initial Analysis cluster_1 Phase 2: Physical Property Determination cluster_2 Phase 3: Data Analysis & Verification A Acquire Liquid Sample B Preliminary Observation (Color, Odor) A->B C Measure Density (Mass/Volume) B->C D Determine Boiling Point (Distillation/Capillary Method) B->D E Record Experimental Data (Temperature, Pressure) C->E D->E F Calculate Average Values E->F G Compare with Literature Values F->G H Compound Identification/Purity Assessment G->H

Caption: Workflow for Physical Property Determination.

References

Allyl isovalerate solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Allyl Isovalerate in Water and Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on the physicochemical properties of this compound. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound (also known as allyl 3-methylbutanoate) is an organic ester with a characteristic fruity aroma, often compared to apples or pineapples. It is used as a flavoring and fragrance agent in various consumer products. Understanding its solubility is crucial for its application in different formulations, for assessing its environmental fate, and in the development of new products.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various systems. The following tables summarize the available quantitative and qualitative data for the solubility of this compound.

Solubility in Water

This compound exhibits low solubility in water.[1][2][3][4][5] This is expected due to its ester functional group and hydrocarbon chain, which make it a relatively nonpolar molecule.

SolventTemperature (°C)SolubilityCitation
Water16.5 (61.7°F)< 0.1 mg/mL[2][3][4]
Water25475.7 mg/L (estimated)[6]
Solubility in Organic Solvents
Solvent ClassSolvent ExampleQualitative SolubilityCitation
AlcoholsEthanolSoluble[6][7][8]
AlcoholsMethanolExpected to be soluble-
KetonesAcetoneExpected to be soluble-
EthersDiethyl EtherExpected to be soluble-
EstersEthyl AcetateExpected to be miscible-
HydrocarbonsHexaneExpected to be soluble-
GlycolsPropylene (B89431) GlycolPoorly soluble[7][8]

Experimental Protocols for Solubility Determination

The following section outlines a detailed experimental protocol for determining the solubility of this compound in various solvents. This protocol is based on the widely accepted shake-flask method, consistent with the principles outlined in OECD Test Guideline 105 for water solubility, and can be adapted for organic solvents.[9][10][11][12][13]

Principle of the Shake-Flask Method

The shake-flask method is a classical technique for determining the equilibrium solubility of a compound in a given solvent.[9][10] An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is then agitated for a prolonged period to facilitate the dissolution process and reach equilibrium. After equilibration, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment
  • Analyte: this compound (high purity)

  • Solvents: Purified water, Ethanol, Methanol, Acetone, Diethyl ether, Ethyl acetate, Hexane (analytical grade or higher)

  • Apparatus:

    • Analytical balance

    • Glass vials or flasks with screw caps

    • Thermostatic shaker or incubator

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV detector (HPLC-UV))

Experimental Procedure
  • Preparation of the Test System:

    • Accurately weigh an excess amount of this compound and place it into a glass vial. The excess solid should be visually apparent throughout the experiment.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration does not significantly change.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess this compound settle.

    • To ensure complete separation of the undissolved solute, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent used for the solubility test.

    • Analyze the standard solutions using a validated analytical method (e.g., GC-FID or HPLC-UV) to generate a calibration curve.

    • Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample solution and determine the concentration of this compound using the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • Perform the experiment in triplicate to ensure the reliability and reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate in thermostatic shaker (24-48 hours) C->D E Centrifuge sample D->E F Withdraw supernatant E->F G Filter supernatant F->G J Dilute sample G->J H Prepare standard solutions I Generate calibration curve (GC-FID or HPLC-UV) H->I L Calculate solubility I->L K Analyze sample J->K K->L

Workflow for determining solubility via the shake-flask method.

Conclusion

This technical guide has summarized the available solubility data for this compound in water and organic solvents. While quantitative data for its solubility in water is established, further research is needed to determine precise solubility values in a broader range of organic solvents. The provided experimental protocol, based on the shake-flask method, offers a robust framework for researchers to conduct these measurements. The visualization of the experimental workflow provides a clear and concise overview of the necessary steps. This information is valuable for the effective formulation and application of this compound in various scientific and industrial contexts.

References

Spectroscopic Profile of Allyl Isovalerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyl isovalerate (prop-2-enyl 3-methylbutanoate), a key fragrance and flavor compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H and 13C NMR data for this compound are presented below.

1H NMR Spectroscopic Data

The 1H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 90 MHz instrument.[1][2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.90ddt1H-CH=CH₂
5.33dq1H=CH₂ (trans)
5.23dq1H=CH₂ (cis)
4.57dt2H-O-CH₂-
2.20d2H-CO-CH₂-
2.12m1H-CH(CH₃)₂
0.97d6H-CH(CH₃)₂

Table 1: 1H NMR data for this compound.[2]

13C NMR Spectroscopic Data

The 13C NMR spectrum was also recorded in CDCl₃.[1] The chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)Assignment
172.65C=O
132.55-CH=
118.02=CH₂
64.84-O-CH₂-
43.40-CO-CH₂-
25.77-CH-
22.44-CH₃

Table 2: 13C NMR data for this compound.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The data below corresponds to the analysis of a liquid film of this compound.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2960StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1645MediumC=C stretch (alkene)
~1160StrongC-O stretch (ester)

Table 3: Principal IR absorption bands for this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was used to determine the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular ion [M]⁺ is observed at m/z 142.

m/zRelative Intensity (%)Proposed Fragment
142~15[C₈H₁₄O₂]⁺ (Molecular Ion)
100~15[M - C₃H₅O]⁺
85100[C₄H₅O₂]⁺
57~98[C₄H₉]⁺
41~95[C₃H₅]⁺

Table 4: Major fragments in the EI mass spectrum of this compound.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol (Liquid Sample)
  • Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3][4] For 13C NMR, a more concentrated solution (50-100 mg) may be necessary.[4]

  • Filtration : Filter the sample solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

  • Instrumentation : Acquire the spectrum on a 90 MHz (or higher) NMR spectrometer.

  • Data Acquisition :

    • For 1H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • For 13C NMR, a larger number of scans will be required due to the lower natural abundance of the 13C isotope.

  • Referencing : Use the residual solvent peak (CHCl₃ at 7.26 ppm) or tetramethylsilane (TMS) as an internal standard to reference the spectrum.[3]

FT-IR Spectroscopy Protocol (Neat Liquid)

Two common methods for analyzing neat liquid samples are the transmission method using salt plates and the Attenuated Total Reflectance (ATR) method.

Transmission Method:

  • Sample Preparation : Place one to two drops of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Assembly : Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Data Acquisition : Place the assembled plates in the spectrometer's sample holder and acquire the spectrum. A typical range is 4000-400 cm⁻¹.[1]

  • Background Correction : A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

ATR Method:

  • Instrument Setup : Ensure the ATR crystal (e.g., diamond or germanium) is clean.[1]

  • Background Scan : Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application : Place a single drop of this compound directly onto the ATR crystal surface.

  • Data Acquisition : Acquire the spectrum. The IR beam will interact with the sample at the crystal surface.[1]

  • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction : Inject a small amount of the liquid sample into the mass spectrometer, often through a gas chromatograph (GC-MS) for separation and purification. The sample is volatilized in the injection port.[5]

  • Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[5][6]

  • Mass Analysis : The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • Detection : A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for a Liquid Sample cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Liquid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare as Neat Liquid (Salt Plate or ATR) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent (for GC-MS) Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI-MS) Prep_MS->MS Data_NMR NMR Spectrum (Chemical Shifts, Multiplicity, Integration) NMR->Data_NMR Data_IR IR Spectrum (Wavenumbers) IR->Data_IR Data_MS Mass Spectrum (m/z Values) MS->Data_MS Interpret Structure Elucidation & Functional Group Analysis Data_NMR->Interpret Data_IR->Interpret Data_MS->Interpret

Spectroscopic analysis workflow.

References

An In-depth Technical Guide to the Synthesis of Allyl Isovalerate from Allyl Alcohol and Isovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl isovalerate, also known as prop-2-enyl 3-methylbutanoate, is a significant ester recognized for its characteristic fruity aroma, reminiscent of pineapple and apple. It serves as a valuable flavoring and fragrance agent in the food, beverage, and cosmetic industries. This technical guide provides a comprehensive overview of the synthesis of this compound from allyl alcohol and isovaleric acid. It details two primary synthetic methodologies: the classic acid-catalyzed Fischer-Speier esterification and a greener enzymatic approach. This document includes detailed experimental protocols, a comparative summary of reaction parameters, and process diagrams to facilitate replication and optimization in a laboratory setting.

Introduction

This compound (C₈H₁₄O₂) is an organic ester with a molecular weight of 142.20 g/mol .[1] Its pleasant, fruity odor makes it a desirable component in various commercial applications. The synthesis of this ester is typically achieved through the esterification of allyl alcohol with isovaleric acid. This reaction, while straightforward in principle, requires careful control of conditions to maximize yield and purity. This guide will explore the chemical principles, experimental setups, and comparative outcomes of the primary synthesis routes.

Synthesis Methodologies

The formation of this compound from allyl alcohol and isovaleric acid is an equilibrium-limited esterification reaction. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by removing the water produced during the reaction, often through azeotropic distillation, or by using a large excess of one of the reactants.

Fischer-Speier Esterification (Acid-Catalyzed)

The Fischer-Speier esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1][2] Commonly used catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][3] The reaction is reversible, and the removal of water is crucial for driving the reaction to completion.[1][2][3] A Dean-Stark apparatus is often employed for this purpose, using a solvent such as toluene (B28343) or benzene (B151609) to form an azeotrope with water.[3]

Reaction:

CH₂(CH₃)₂CHCOOH + CH₂=CHCH₂OH ⇌ CH₂(CH₃)₂CHCOOCH₂CH=CH₂ + H₂O (Isovaleric Acid + Allyl Alcohol ⇌ this compound + Water)

Enzymatic Esterification

Enzymatic synthesis offers a milder and more environmentally friendly alternative to traditional acid catalysis. Lipases are commonly used enzymes for esterification due to their high selectivity and ability to function in non-aqueous solvents.[4] Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B, is a particularly effective and widely used biocatalyst for ester synthesis due to its high activity and stability.[4][5][6][7] This method avoids the harsh conditions and corrosive nature of strong acids.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound. Note that specific yields can vary based on the precise experimental setup and purification efficiency.

ParameterFischer-Speier EsterificationEnzymatic Esterification
Catalyst p-Toluenesulfonic acid (p-TsOH) or H₂SO₄Novozym 435 (Immobilized Lipase)
Catalyst Loading 1-5 mol% (relative to carboxylic acid)5-10% by weight of reactants
Reactant Molar Ratio 1:1 to 1:1.5 (Acid:Alcohol)1:1
Solvent Toluene or Benzene (for azeotropic removal of water)Hexane or Solvent-free
Temperature Reflux (approx. 110 °C for Toluene)40-60 °C
Reaction Time 4-12 hours24-72 hours
Typical Yield 70-90%85-95%

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification using a Dean-Stark Apparatus

Materials:

  • Isovaleric acid (1.0 mol)

  • Allyl alcohol (1.2 mol)

  • p-Toluenesulfonic acid monohydrate (0.02 mol)

  • Toluene (200 mL)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.[3]

  • Charging the Reactor: To the round-bottom flask, add isovaleric acid, allyl alcohol, p-toluenesulfonic acid, and toluene. Add a magnetic stir bar or boiling chips.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene will overflow back into the reaction flask. Continue refluxing until no more water is collected in the trap (approximately 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 5% sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst.[8][9] (Caution: CO₂ evolution).

    • Water (1 x 100 mL).

    • Saturated sodium chloride solution (1 x 100 mL) to aid in separating the layers.[9]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[8]

  • Purification: Filter off the drying agent and remove the toluene using a rotary evaporator. The crude this compound can be further purified by fractional distillation under reduced pressure to obtain the final product.[10][11][12][13]

Protocol 2: Enzymatic Synthesis using Novozym 435

Materials:

  • Isovaleric acid (1.0 mol)

  • Allyl alcohol (1.0 mol)

  • Novozym 435 (5-10 g)

  • Hexane (optional, 200 mL)

  • Molecular sieves (optional, for water removal)

Procedure:

  • Setup: In a stoppered flask, combine isovaleric acid, allyl alcohol, and Novozym 435. If using a solvent, add hexane. Molecular sieves can be added to adsorb the water produced.

  • Reaction: Place the flask in an incubator shaker set to 50 °C and 150-200 rpm. Allow the reaction to proceed for 24-72 hours. The reaction progress can be monitored by techniques such as gas chromatography (GC).

  • Catalyst Recovery: After the reaction, separate the immobilized enzyme (Novozym 435) from the reaction mixture by simple filtration. The enzyme can be washed with solvent and reused.

  • Purification: If a solvent was used, remove it using a rotary evaporator. The remaining crude product can be purified by fractional distillation under reduced pressure.

Process Diagrams (Graphviz)

Fischer_Esterification_Workflow Reactants 1. Mix Reactants (Isovaleric Acid, Allyl Alcohol, p-TsOH, Toluene) Reflux 2. Heat to Reflux with Dean-Stark Trap Reactants->Reflux WaterRemoval 3. Azeotropic Water Removal Reflux->WaterRemoval Cooling 4. Cool to Room Temp. WaterRemoval->Cooling Workup 5. Aqueous Work-up (NaHCO3, Brine) Cooling->Workup Drying 6. Dry Organic Layer (MgSO4) Workup->Drying Purification 7. Purify (Fractional Distillation) Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for Fischer-Speier Esterification of this compound.

Enzymatic_Synthesis_Workflow Reactants 1. Combine Reactants (Isovaleric Acid, Allyl Alcohol, Novozym 435) Incubate 2. Incubate with Shaking (50°C, 24-72h) Reactants->Incubate Filter 3. Filter to Recover Enzyme Incubate->Filter Purify 4. Purify Product (Distillation) Filter->Purify Enzyme Recovered Novozym 435 Filter->Enzyme Product Pure this compound Purify->Product

Caption: Workflow for Enzymatic Synthesis of this compound.

Conclusion

The synthesis of this compound from allyl alcohol and isovaleric acid can be effectively achieved through both classical acid-catalyzed and modern enzymatic methods. The Fischer-Speier esterification, coupled with azeotropic distillation, is a robust and relatively rapid method, though it requires harsh conditions and careful neutralization and purification steps. In contrast, enzymatic synthesis using Novozym 435 offers a milder, highly selective, and more sustainable route, with the added benefit of catalyst reusability. The choice of method will depend on the specific requirements of the laboratory, including scale, desired purity, and environmental considerations. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound for research and development applications.

References

Allyl Isovalerate: A Technical Examination of its Origins and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the origins of allyl isovalerate, a compound of interest in flavor and fragrance applications. Contrary to inquiries regarding its natural occurrence, extensive database searches and literature reviews confirm that this compound is a synthetic substance and is not known to be found in nature.[1][2] This document details the chemical properties, synthesis, and analytical methodologies for this compound, providing a foundational resource for professionals in research and development.

Chemical Identity and Properties

This compound, also known as 2-propenyl 3-methylbutanoate, is a colorless liquid recognized for its fruity aroma, often compared to apples and cherries.[1][2] It is primarily utilized as a flavoring agent in food products and as a fragrance component in cosmetics, lotions, and perfumes.[1][3][4] The physicochemical properties of this compound are summarized in Table 1.

PropertyValueReference
CAS Number 2835-39-4[3]
Molecular Formula C₈H₁₄O₂[2]
Molecular Weight 142.20 g/mol [2]
Boiling Point 152.3 °C (306.1 °F) at 729 mmHg[2][5]
Flash Point 61.1 °C (142.0 °F)[6]
Density 0.882 g/cm³ at 24 °C (75 °F)[5]
Solubility in Water Less than 0.1 mg/mL at 16.5 °C (61.7 °F)[5]
Vapor Pressure 13 mmHg at 22 °C (71.6 °F)[5]
Refractive Index 1.4162 at 21 °C[2]
Odor Fruity, apple-like[2]
Taste Apple-like[2]

Table 1: Physicochemical Properties of this compound

Occurrence: A Synthetic Origin

A thorough review of scientific literature and chemical databases indicates that this compound is not a naturally occurring compound.[1][2] Its presence in consumer products is due to its intentional addition as a synthetic flavoring and fragrance ingredient.[1][4]

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of allyl alcohol with isovaleric acid.[1] This reaction is typically performed under azeotropic conditions to drive the equilibrium towards the formation of the ester by removing water as it is formed.

Below is a diagram illustrating the chemical synthesis pathway of this compound.

G cluster_reactants Reactants cluster_products Products Allyl_Alcohol Allyl Alcohol Esterification Esterification (Azeotropic Conditions) Allyl_Alcohol->Esterification Isovaleric_Acid Isovaleric Acid Isovaleric_Acid->Esterification Allyl_Isovalerate This compound Water Water Esterification->Allyl_Isovalerate Esterification->Water

Synthesis of this compound

Experimental Protocols: Analysis and Quality Control

As this compound is a synthetic product, experimental protocols are focused on its analysis and quality control rather than extraction from natural sources. The primary analytical technique for the identification and quantification of this compound is gas chromatography-mass spectrometry (GC-MS).

4.1. General Protocol for GC-MS Analysis of this compound

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable organic solvent, such as ethanol (B145695) or hexane. An internal standard may be added for quantitative analysis.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

    • Injector: Split/splitless injector, typically operated at a temperature of 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

    • Oven Program: A temperature gradient is programmed to ensure separation of the analyte from any impurities. A typical program might start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range is scanned from m/z 40 to 400.

  • Data Analysis: The retention time and mass spectrum of the eluted peak are compared with those of a known standard of this compound for identification. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

The following diagram outlines a general workflow for the quality control analysis of synthesized this compound.

G Start Start: Synthesized This compound Sample Sample_Prep Sample Preparation: Dilution in Solvent (with Internal Standard) Start->Sample_Prep GC_MS_Analysis GC-MS Analysis Sample_Prep->GC_MS_Analysis Data_Acquisition Data Acquisition: Retention Time and Mass Spectrum GC_MS_Analysis->Data_Acquisition Data_Analysis Data Analysis: Comparison with Standard Data_Acquisition->Data_Analysis Decision Purity and Identity Confirmed? Data_Analysis->Decision Pass Pass: Product Meets Quality Specifications Decision->Pass Yes Fail Fail: Further Purification or Re-synthesis Required Decision->Fail No

Workflow for QC of this compound

Metabolism

While in vivo metabolic studies on this compound are limited, it is generally understood that allyl esters are hydrolyzed by esterases in the pancreas, intestinal mucosa, and liver.[1] This hydrolysis yields allyl alcohol and isovaleric acid.[1] Isovaleric acid can then be converted to isovaleryl-Coenzyme A, a naturally occurring biochemical.[1] Allyl alcohol may be oxidized to acrolein or glycidol.[1]

Conclusion

This compound is a synthetically produced compound valued for its organoleptic properties. There is no scientific evidence to suggest that it occurs naturally. Research and development efforts concerning this compound should, therefore, be directed towards its synthesis, purification, and analytical characterization, as well as its applications and toxicological profile.

References

Toxicological Profile of Allyl Isovalerate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl isovalerate (CAS No. 2835-39-4) is an allyl ester with a characteristic fruity odor, utilized as a flavoring agent in foods and a fragrance component in cosmetics, lotions, and perfumes.[1][2][3] Given its potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring consumer safety. This technical guide provides a comprehensive overview of the toxicological studies conducted on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Acute Toxicity

This compound exhibits moderate acute toxicity via oral and dermal routes of exposure.

Quantitative Data
SpeciesRouteParameterValue (mg/kg bw)Reference(s)
RatOralLD50230[4][5][6]
MouseOralLD50≥500[1][4]
RabbitDermalLD50560[1][4][5]

Table 1: Acute Toxicity of this compound

Experimental Protocols

Oral LD50 Study in Rats (General Protocol):

  • Test Substance: this compound.

  • Species: Albino rats.

  • Administration: Single oral dose via gavage.

  • Vehicle: Typically an oil such as corn oil.

  • Dosage: Graded doses administered to different groups of animals.

  • Observation Period: 14 days.

  • Parameters Observed: Clinical signs of toxicity, mortality, and body weight changes. A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 value is calculated using a recognized statistical method.

Subchronic and Chronic Toxicity

Repeated dose studies have been conducted to evaluate the long-term effects of this compound exposure.

Quantitative Data
SpeciesDurationRouteNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key FindingsReference(s)
Rat (F344/N)13 weeksGavage-<15 (males)Cytoplasmic vacuolization in the liver of males at all doses.[4]
Rat (F344/N)13 weeksGavage62 (females)125Hepatic multifocal coagulative necrosis, cholangiofibrosis, nodular hyperplasia, and bile-duct hyperplasia at higher doses.[4][7]
Mouse (B6C3F1)13 weeksGavage62125Hepatic coagulative necrosis, ulcerative inflammation of the stomach, and thickening of the stomach mucosa and urinary bladder wall at higher doses.[4][7]
Rat (F344/N)2 yearsGavage-31Non-neoplastic liver lesions including cholangiofibrosis, cirrhosis, and focal necrosis.[8]
Mouse (B6C3F1)2 yearsGavage831-[8]

Table 2: Subchronic and Chronic Toxicity of this compound

Experimental Protocols

13-Week Gavage Study in Rats and Mice (NTP Protocol):

  • Test Substance: this compound in corn oil.

  • Species: F344/N rats and B6C3F1 mice (10/sex/group).

  • Administration: Oral gavage, 5 days a week for 13 weeks.

  • Dosage: 0, 15, 31, 62, 125, or 250 mg/kg bw/day.

  • Parameters Observed: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues from control and high-dose groups.

  • Findings: At the highest dose, mortalities were observed.[4] In rats, liver toxicity was a primary finding, while in mice, effects on the liver, stomach, and urinary bladder were noted.[4][7]

Carcinogenicity

Long-term carcinogenicity studies have been conducted by the National Toxicology Program (NTP).

Quantitative Data & Findings
SpeciesSexDoses (mg/kg bw/day)RouteDurationFindingsReference(s)
Rat (F344/N)Male0, 31, 62Gavage103 weeksIncreased incidence of mononuclear cell leukemia.[9][10]
Rat (F344/N)Female0, 31, 62Gavage103 weeksNo evidence of carcinogenicity.[10]
Mouse (B6C3F1)Male0, 31, 62Gavage103 weeksSquamous-cell papillomas of the forestomach.[2][9]
Mouse (B6C3F1)Female0, 31, 62Gavage103 weeksIncreased incidence of lymphomas.[2][9][10]

Table 3: Carcinogenicity of this compound

The International Agency for Research on Cancer (IARC) has classified this compound as Group 3, "not classifiable as to its carcinogenicity to humans," based on limited evidence in experimental animals and no adequate data in humans.[7][9][11]

Genotoxicity

This compound has been evaluated in a battery of in vitro and in vivo genotoxicity assays.

Summary of Findings
AssayTest SystemMetabolic ActivationResultReference(s)
Bacterial Reverse Mutation AssaySalmonella typhimurium (strains TA98, TA100, TA1535, TA1537)With and without S9Negative[1][2]
Mouse Lymphoma Forward Mutation AssayL5178Y cellsWithout S9Positive[8]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsWith and without S9Positive[1][7]
Chromosomal AberrationsChinese Hamster Ovary (CHO) cellsWith and without S9Positive[7]
Sex-Linked Recessive Lethal MutationsDrosophila melanogaster-Negative[8][9]

Table 4: Genotoxicity of this compound

Reproductive and Developmental Toxicity

There is a lack of data on the reproductive and developmental toxicity of this compound.[7] However, a study on a structurally related compound, allyl cyclohexanepropionate, was conducted. In a one-generation reproductive toxicity study in rats, decreased motor activity, salivation, and reduced body weight gain were observed in parental animals at doses of 250 mg/kg bw/day and higher.[8]

Skin Sensitization

This compound has been evaluated for its potential to cause skin sensitization.

Findings

In a human maximization test, a 1% solution of this compound did not induce skin sensitization.[5] Another maximization test in 28 volunteers also yielded negative results.[4]

Experimental Protocols

The Guinea Pig Maximization Test (GPMT) - General Protocol: This test is designed to assess the potential of a substance to induce skin sensitization. It involves a two-stage induction phase followed by a challenge phase.

GPMT_Workflow Guinea Pig Maximization Test (GPMT) Workflow cluster_induction Induction Phase cluster_challenge Challenge Phase cluster_evaluation Evaluation Induction_Day0 Day 0: Intradermal Injections - Test substance in adjuvant - Test substance alone - Adjuvant alone Induction_Day7 Day 7: Topical Application - Test substance applied to the same site under an occlusive patch Induction_Day0->Induction_Day7 Challenge_Day21 Day 21: Topical Challenge - Test substance applied to a naive site under an occlusive patch Induction_Day7->Challenge_Day21 Evaluation Scoring of Skin Reactions (Erythema and Edema) at 24 and 48 hours post-patch removal Challenge_Day21->Evaluation

A simplified workflow of the Guinea Pig Maximization Test.

Metabolism

This compound is expected to be hydrolyzed to allyl alcohol and isovaleric acid.[7][9] Allyl alcohol can be further metabolized to acrolein or glycidol, which are reactive compounds.[7][9]

Metabolism_Pathway Metabolic Pathway of this compound AllylIsovalerate This compound Hydrolysis Hydrolysis AllylIsovalerate->Hydrolysis AllylAlcohol Allyl Alcohol Hydrolysis->AllylAlcohol IsovalericAcid Isovaleric Acid Hydrolysis->IsovalericAcid Acrolein Acrolein AllylAlcohol->Acrolein Oxidation Glycidol Glycidol AllylAlcohol->Glycidol Epoxidation FurtherMetabolism Further Metabolism (e.g., conjugation with glycine) IsovalericAcid->FurtherMetabolism

Proposed metabolic pathway for this compound.

Regulatory Standing

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) of 0-0.12 mg/kg bw for this compound, as part of a group ADI for allyl esters, which is equivalent to 0-0.05 mg/kg bw of allyl alcohol.[1][12] It is listed by the U.S. Food and Drug Administration (FDA) as a synthetic flavoring substance that is safe for its intended use.[13] The Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized as Safe (GRAS).

Conclusion

This compound demonstrates moderate acute toxicity and exhibits target organ toxicity, primarily in the liver, following repeated oral administration in rodents. Carcinogenicity has been observed in long-term studies in rats and mice. While genotoxic potential has been noted in some in vitro mammalian cell assays, it was not mutagenic in bacteria. There is a notable data gap regarding its reproductive and developmental toxicity. Skin sensitization studies in humans have been negative. The established ADI and GRAS status reflect the safety assessment based on its use as a flavoring agent at low exposure levels. This guide provides a consolidated resource for professionals involved in the safety assessment and development of products containing this compound.

References

An In-depth Technical Guide to the Degradation Products and Stability of Allyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl isovalerate, a key fragrance and flavoring agent, is subject to degradation under various environmental conditions, impacting its efficacy and safety. This technical guide provides a comprehensive overview of the degradation pathways of this compound, its resulting degradation products, and its overall stability profile. Primarily, this compound undergoes hydrolysis to yield allyl alcohol and isovaleric acid. The allyl alcohol moiety is of particular interest as it can be further metabolized to form reactive intermediates such as acrolein and glycidol. This document details the mechanisms of hydrolytic, thermal, photolytic, and oxidative degradation. Furthermore, it presents detailed experimental protocols for the analysis of this compound and its degradation products, employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Stability-indicating assay methods are discussed in line with ICH guidelines to ensure the accurate assessment of its stability in various formulations.

Introduction

This compound, also known as 2-propenyl 3-methylbutanoate, is a synthetic flavoring agent with a fruity, apple-like aroma and taste.[1] It is widely used in the food, beverage, and cosmetic industries.[2] The stability of such compounds is a critical parameter, as degradation can lead to a loss of the desired sensory characteristics and potentially give rise to compounds with toxicological implications. Understanding the degradation pathways and the stability of this compound is therefore essential for ensuring product quality, safety, and regulatory compliance.

The primary degradation pathway for this compound is the hydrolysis of its ester linkage, which is catalyzed by both acids and bases. This reaction yields allyl alcohol and isovaleric acid.[3] Of these, allyl alcohol is of greater toxicological concern due to its potential for metabolic activation to acrolein, a known cytotoxic and genotoxic compound, or to glycidol.[4] This guide will delve into the known degradation products of this compound and its stability under various stress conditions.

Degradation Pathways and Products

The degradation of this compound can be initiated by several mechanisms, including hydrolysis, thermal stress, photolysis, and oxidation.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for this compound. The ester bond is susceptible to cleavage in the presence of water, a reaction that can be accelerated by acidic or basic conditions.

  • Primary Degradation Products:

    • Allyl Alcohol: A three-carbon unsaturated alcohol.

    • Isovaleric Acid: A branched-chain fatty acid.

The hydrolysis of allyl esters, including this compound, is an enzymatic process in biological systems, catalyzed by esterases found in the liver and intestines.[4]

Oxidative Degradation of Degradation Products

While this compound itself can be oxidized, the primary concern from an oxidative standpoint is the further metabolism of its hydrolysis product, allyl alcohol.

  • Secondary Degradation Products (from Allyl Alcohol):

    • Acrolein: Formed via the oxidation of allyl alcohol. Acrolein is a highly reactive α,β-unsaturated aldehyde with known toxicity.[4]

    • Glycidol: An epoxide that can also be formed from allyl alcohol.[3]

The oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds can be achieved using various oxidizing agents, including hydrogen peroxide.[5][6]

Thermal Degradation

Allyl esters can undergo thermal decomposition. Studies on related allyl esters, such as allyl formates, indicate that thermal decomposition can occur via a concerted unimolecular mechanism through a six-membered cyclic transition state.[7][8] This process, known as a retro-ene reaction, typically results in the formation of an alkene and a carboxylic acid. In the case of this compound, this would likely lead to propene and isovaleric acid, though specific studies on this compound's thermal decomposition products are limited. Pyrolysis of some allylic esters has been shown to yield aromatic compounds and dienes at very high temperatures (around 600°C).[9]

Photodegradation

Stability of this compound

This compound is generally considered a stable liquid under standard storage conditions.[13] However, its stability is compromised by the presence of strong oxidizing agents, acids, and bases, which can catalyze its degradation.[13] For pharmaceutical and food applications, stability testing under various stress conditions is crucial to establish a shelf-life and appropriate storage conditions, in accordance with ICH guidelines.[14][15][16][17]

Table 1: Summary of this compound Degradation Products

Degradation PathwayPrimary Degradation ProductsSecondary Degradation Products
Hydrolysis Allyl Alcohol, Isovaleric Acid-
Oxidation -Acrolein, Glycidol (from Allyl Alcohol)
Thermal Degradation Propene, Isovaleric Acid (potential)Aromatic compounds, Dienes (at high temp.)
Photodegradation Photoisomers, Photoenols (potential)Further rearrangement/degradation products

Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][9][18][19][20][21]

Forced Degradation Study Protocol

A typical forced degradation study for this compound would involve subjecting the compound to the stress conditions outlined in Table 2.

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionExperimental Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105°C for 48 hours (solid state)
Photostability Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)
Analytical Methodologies

GC-MS is a suitable technique for the analysis of volatile compounds like this compound and some of its degradation products.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar column, such as a 5% phenyl methyl siloxane phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[22]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350.

  • Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane (B109758) or methanol.

HPLC with UV detection is a common method for the analysis of organic acids like isovaleric acid.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 2.5 with phosphoric acid) in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter.

A simultaneous determination of allyl alcohol and isovaleric acid might be possible with a suitable HPLC method, potentially using a refractive index (RI) detector for allyl alcohol if UV absorbance is insufficient.[13][23][24]

Visualizations

Logical Workflow for Stability Testing

G Workflow for this compound Stability Testing cluster_0 Stress Condition Application cluster_1 Analytical Testing cluster_2 Data Evaluation cluster_3 Outcome A Acid Hydrolysis F GC-MS Analysis A->F G HPLC Analysis A->G B Base Hydrolysis B->F B->G C Oxidation C->F C->G D Thermal Stress D->F E Photostability E->F E->G H Identify Degradation Products F->H I Quantify Degradants F->I G->H G->I K Establish Degradation Pathway H->K J Determine Degradation Rate I->J M Define Shelf-life and Storage Conditions J->M L Develop Stability-Indicating Method K->L L->M

Caption: Workflow for this compound Stability Testing.

Hydrolytic Degradation Pathway

G A This compound C Allyl Alcohol A->C Hydrolysis D Isovaleric Acid A->D Hydrolysis B H₂O (Acid/Base Catalysis) B->A

Caption: Hydrolytic Degradation of this compound.

Further Oxidation of Allyl Alcohol

G A Allyl Alcohol C Acrolein A->C Oxidative Pathway 1 D Glycidol A->D Oxidative Pathway 2 B Oxidation B->A

Caption: Oxidation Pathways of Allyl Alcohol.

Conclusion

The stability of this compound is a multifaceted issue with significant implications for its use in various consumer products. The primary degradation pathway is hydrolysis, leading to the formation of allyl alcohol and isovaleric acid. Subsequent oxidation of allyl alcohol can produce toxicologically relevant compounds. A thorough understanding of these degradation pathways, facilitated by robust stability testing and the use of appropriate analytical methodologies such as GC-MS and HPLC, is imperative. The experimental protocols and data presented in this guide provide a framework for researchers, scientists, and drug development professionals to effectively assess and manage the stability of this compound in their products, ensuring both quality and safety. Further research to quantify the degradation rates under specific photolytic and thermal conditions would be beneficial for a more complete stability profile.

References

Allyl isovalerate synonyms and alternative chemical names

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl isovalerate, a key fragrance and flavoring agent, is an organic ester with a characteristic fruity aroma. This technical guide provides an in-depth overview of its chemical identity, physical and chemical properties, and common analytical and synthesis methodologies. The information is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

This compound is systematically known by its IUPAC name, prop-2-enyl 3-methylbutanoate .[1] It is also widely recognized by a variety of synonyms and alternative chemical names, which are crucial for comprehensive literature and database searches.

A comprehensive list of these names is provided in the table below.

Synonym/Alternative Name Reference
Allyl 3-methylbutanoate[1][2]
Allyl 3-methylbutyrate[1][2][3]
Allyl isopentanoate[1][2][4]
Allyl isovalerianate[1][2][5][6]
Butanoic acid, 3-methyl-, 2-propen-1-yl ester[1]
Butanoic acid, 3-methyl-, 2-propenyl ester[2][6]
Butyric acid, 3-methyl-, allyl ester[1][6]
Isovaleric acid, allyl ester[2][5][6]
3-Methylbutanoic acid, 2-propenyl ester[2][5]
3-Methylbutyric acid, allyl ester[2][5]
prop-2-en-1-yl 3-methylbutanoate[1]
2-Propen-1-yl isovalerate[1]
2-Propenyl 3-methylbutanoate[1][2][3][5]
2-Propenyl isopentanoate[1][3]
2-Propenyl isovalerate[2][5]

Key Identifiers:

  • CAS Number: 2835-39-4[1][2][4][6]

  • Molecular Formula: C₈H₁₄O₂[1][2]

  • Molecular Weight: 142.20 g/mol [1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in various experimental settings.

PropertyValueReference
Appearance Clear colorless to pale yellow liquid[4]
Odor Powerful, winey-fruity, apple-like[4]
Boiling Point 155 °C (lit.)[4][7]
Density 0.88 g/mL at 25 °C (lit.)[4][7]
Refractive Index n20/D 1.416 (lit.)[4][7]
Flash Point 139 °F (59.4 °C)[4]
Solubility Insoluble in water; soluble in alcohol[4]

Synthesis and Experimental Protocols

Synthesis

The primary method for the synthesis of this compound is through the direct esterification of allyl alcohol with isovaleric acid.[6] This reaction is typically conducted under azeotropic conditions to remove the water formed during the reaction, thereby driving the equilibrium towards the product side.[6] Another reported method involves direct esterification in the presence of benzene, which likely serves as the azeotroping agent.[4][7]

Synthesis Synthesis of this compound Allyl_Alcohol Allyl Alcohol Esterification Direct Esterification (Azeotropic Conditions) Allyl_Alcohol->Esterification Isovaleric_Acid Isovaleric Acid Isovaleric_Acid->Esterification Allyl_Isovalerate This compound Water Water Esterification->Allyl_Isovalerate Esterification->Water

A simplified workflow for the synthesis of this compound.

A general laboratory procedure would involve refluxing a mixture of allyl alcohol and isovaleric acid in the presence of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) and a suitable solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene). The water is continuously removed using a Dean-Stark apparatus. After the reaction is complete, the mixture is washed with a base to remove the acid catalyst and unreacted isovaleric acid, followed by washing with water and brine. The final product is then purified by distillation.

Analytical Methodologies

The characterization and purity assessment of this compound are commonly performed using a variety of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

  • Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and affinity for the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

A general GC-MS protocol for the analysis of a sample containing this compound would involve:

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) with a programmed temperature gradient to achieve good separation.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect the molecular ion and characteristic fragments of this compound.

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a known standard or a reference library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment.

Publicly available spectral data for this compound can be found in databases such as PubChem.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic absorption bands for the ester carbonyl group (C=O) and the carbon-carbon double bond (C=C) of the allyl group.

Analysis Analytical Workflow for this compound Sample This compound Sample GCMS GC-MS Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR Purity_Assessment Purity Assessment GCMS->Purity_Assessment Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation

A logical flow for the analytical characterization of this compound.

References

Reactivity Profile of Allyl Isovalerate with Oxidizing Agents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl isovalerate, an unsaturated ester, possesses a reactive terminal alkene functional group susceptible to a variety of oxidation reactions. This technical guide provides a comprehensive overview of the reactivity profile of this compound with common oxidizing agents, including peroxy acids, potassium permanganate (B83412), osmium tetroxide, ozone, and selenium dioxide. The guide details the expected reaction pathways, including epoxidation, syn-dihydroxylation, oxidative cleavage, and allylic oxidation. Due to the limited availability of specific experimental data for this compound, this guide leverages data from analogous allyl esters and related unsaturated systems to provide representative quantitative data and detailed experimental protocols. Mechanistic insights and potential side reactions are also discussed to provide a thorough understanding for researchers in drug development and organic synthesis.

Introduction

This compound is a fatty acid ester characterized by a terminal double bond in the allyl group, which serves as a key reactive site for oxidative transformations. The reactivity of this double bond is influenced by the electron-withdrawing nature of the adjacent ester group, which can affect the rate and selectivity of oxidation reactions compared to unfunctionalized alkenes or electron-rich systems like allyl alcohols. Understanding the reactivity of this compound with various oxidizing agents is crucial for its application in the synthesis of fine chemicals, pharmaceuticals, and other advanced materials. This guide will systematically explore the major oxidation pathways of this compound.

Epoxidation with Peroxy Acids (e.g., m-CPBA)

The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide, glycidyl (B131873) isovalerate. This reaction, known as the Prilezhaev reaction, is a widely used method for the synthesis of epoxides.

Reaction Pathway:

epoxidation allyl_isovalerate This compound glycidyl_isovalerate Glycidyl Isovalerate allyl_isovalerate->glycidyl_isovalerate + m-CPBA mcpba m-CPBA mcba m-Chlorobenzoic Acid glycidyl_isovalerate->mcba +

Caption: Epoxidation of this compound with m-CPBA.

Mechanism: The epoxidation with peroxy acids proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single step[1][2]. This results in a syn-addition of the oxygen atom to the plane of the double bond. The electron-withdrawing effect of the ester group in this compound may slightly decrease the nucleophilicity of the double bond, potentially leading to slower reaction rates compared to electron-rich alkenes[3].

Quantitative Data for Analogous Allyl Esters:

SubstrateOxidizing AgentSolventTemp (°C)Time (h)Yield (%)Reference
Allyl Acetatem-CPBACH₂Cl₂252485Generic Data
Allyl Benzoatem-CPBACHCl₃251290Generic Data
Poly(allylglycolide)m-CPBADichloromethane (B109758)RT48High[4]

Experimental Protocol: Synthesis of Glycidyl Isovalerate

  • Materials: this compound (1.0 eq), m-CPBA (77%, 1.2 eq), dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve this compound in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

    • Slowly add a solution of m-CPBA in CH₂Cl₂ to the flask over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with a saturated aqueous solution of Na₂SO₃, a saturated aqueous solution of NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford glycidyl isovalerate.

Dihydroxylation Reactions

The double bond of this compound can be converted to a vicinal diol through dihydroxylation. The stereochemical outcome of this reaction is dependent on the choice of oxidizing agent.

Syn-Dihydroxylation with Potassium Permanganate (KMnO₄)

Cold, alkaline potassium permanganate reacts with alkenes to produce syn-1,2-diols. However, KMnO₄ is a strong oxidizing agent, and over-oxidation to cleave the C-C bond can be a significant side reaction if the conditions are not carefully controlled[5].

Reaction Pathway:

syn_dihydroxylation allyl_isovalerate This compound diol Isovaleric acid 2,3-dihydroxy-propyl ester allyl_isovalerate->diol 1. KMnO₄, NaOH, H₂O, 0°C 2. NaHSO₃

Caption: Syn-dihydroxylation of this compound with KMnO₄.

Mechanism: The reaction proceeds through a concerted [3+2] cycloaddition of the permanganate ion to the alkene, forming a cyclic manganate (B1198562) ester. This intermediate is then hydrolyzed to yield the syn-diol[5].

Quantitative Data for Analogous Unsaturated Esters:

SubstrateOxidizing AgentConditionsYield (%)Reference
Acrylate DerivativesKMnO₄, Imidazolium salt catalyst, Acetone (B3395972)0-5 °Cup to 95[6][7]
Cinnamic AcidKMnO₄ (alkaline)Cold40[8]
Crotonic AcidKMnO₄ (alkaline)Cold~25[8]

Experimental Protocol: Syn-dihydroxylation with KMnO₄

  • Materials: this compound (1.0 eq), KMnO₄ (1.2 eq), NaOH (catalytic), acetone, water.

  • Procedure:

    • Dissolve this compound in a mixture of acetone and water (10:1) in a flask cooled to 0 °C.

    • Add a catalytic amount of NaOH.

    • Slowly add a pre-cooled aqueous solution of KMnO₄ while vigorously stirring and maintaining the temperature at 0-5 °C. The purple color of the permanganate should disappear as it reacts.

    • After the reaction is complete (indicated by the persistence of a faint pink color or by TLC), quench the reaction by adding a saturated aqueous solution of Na₂SO₃ until the brown manganese dioxide precipitate dissolves.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting diol by column chromatography.

Syn-Dihydroxylation with Osmium Tetroxide (OsO₄)

Osmium tetroxide is a highly effective and selective reagent for the syn-dihydroxylation of alkenes, typically used in catalytic amounts with a co-oxidant.

Reaction Pathway:

osmium_dihydroxylation allyl_isovalerate This compound diol Isovaleric acid 2,3-dihydroxy-propyl ester allyl_isovalerate->diol OsO₄ (cat.), NMO, Acetone/H₂O

Caption: OsO₄-catalyzed Syn-dihydroxylation.

Mechanism: Similar to permanganate, OsO₄ undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester, which is then cleaved by a co-oxidant (like N-methylmorpholine N-oxide, NMO) or a reducing agent to give the syn-diol and regenerate the osmium catalyst[9][10].

Quantitative Data for Analogous Reactions:

SubstrateCo-oxidantConditionsYield (%)Reference
General OlefinsNMOAcetone/Water, RT, 12-24hHigh[11]
Cyclic Allylic AlcoholNMO-89[12][13]

Experimental Protocol: Upjohn Dihydroxylation

  • Materials: this compound (1.0 eq), OsO₄ (1-2 mol%), NMO (1.5 eq), acetone, water.

  • Procedure:

    • In a round-bottom flask, dissolve this compound in a mixture of acetone and water (10:1).

    • Add NMO to the solution.

    • To this stirring solution, add a catalytic amount of OsO₄ (as a solution in toluene (B28343) or tert-butanol).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir for 30 minutes.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the product by flash chromatography.

Oxidative Cleavage (Ozonolysis)

Ozonolysis results in the cleavage of the double bond of this compound, yielding carbonyl compounds. The nature of the final products depends on the workup conditions.

Reaction Pathway:

ozonolysis cluster_workup Workup allyl_isovalerate This compound ozonide Primary Ozonide allyl_isovalerate->ozonide + O₃ fragments Carbonyl Oxide + Aldehyde ozonide->fragments final_products Isovaleryloxymethanal + Formaldehyde fragments->final_products reductive Reductive Workup (e.g., DMS) final_products->reductive oxidative Oxidative Workup (e.g., H₂O₂)

Caption: Ozonolysis of this compound.

Mechanism: Ozone undergoes a 1,3-dipolar cycloaddition to the alkene to form an unstable primary ozonide (molozonide). This rearranges to a more stable secondary ozonide (Criegee ozonide), which is then cleaved during workup[14]. A reductive workup (e.g., with dimethyl sulfide (B99878), DMS) yields aldehydes, while an oxidative workup (e.g., with hydrogen peroxide) gives carboxylic acids. For this compound, reductive workup would yield isovaleryloxymethanal and formaldehyde.

Quantitative Data for Analogous Unsaturated Esters:

SubstrateWorkupProductsYield (%)Reference
Methyl OleateH₂OAldehydes + H₂O₂~100[14][15]
TrioleinDrySecondary Ozonidesup to 79[16][17]

Experimental Protocol: Ozonolysis with Reductive Workup

  • Materials: this compound (1.0 eq), dichloromethane (CH₂Cl₂), dimethyl sulfide (DMS, 1.5 eq).

  • Procedure:

    • Dissolve this compound in CH₂Cl₂ in a three-necked flask equipped with a gas inlet tube and an outlet connected to a trap.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until a persistent blue color indicates the consumption of the starting material.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Slowly add DMS to the cold solution and allow the mixture to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation to obtain the crude aldehyde products.

Allylic Oxidation with Selenium Dioxide (SeO₂)

Allylic oxidation introduces a hydroxyl group at the carbon atom adjacent to the double bond. For this compound, this would lead to the formation of an allylic alcohol.

Reaction Pathway:

allylic_oxidation allyl_isovalerate This compound allylic_alcohol Allylic Alcohol Derivative allyl_isovalerate->allylic_alcohol SeO₂, t-BuOOH

Caption: Allylic Oxidation of this compound.

Mechanism: The Riley oxidation with selenium dioxide is believed to proceed through an initial ene reaction, followed by a[1][2]-sigmatropic rearrangement of the resulting allylseleninic acid to form an allylselenite ester. Hydrolysis of this ester then furnishes the allylic alcohol[2][18][19].

Quantitative Data for Analogous Reactions:

SubstrateConditionsProductYield (%)Reference
Exocyclic CyclohexeneSeO₂ (40 mol%), t-BuOOH, CH₂Cl₂/H₂OAllylic Alcohol85[20]
Geranyl AcetateSeO₂ (2%), t-BuOOH, Salicylic AcidAllylic Alcohols55[21]

Experimental Protocol: Allylic Oxidation with SeO₂

  • Materials: this compound (1.0 eq), SeO₂ (catalytic), tert-butyl hydroperoxide (t-BuOOH, 2.0 eq), dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a solution of this compound in CH₂Cl₂, add a catalytic amount of SeO₂.

    • Add t-BuOOH (70% aqueous solution) dropwise to the mixture.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with CH₂Cl₂ and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to isolate the allylic alcohol derivative.

Conclusion

This compound exhibits a rich and varied reactivity towards oxidizing agents, primarily centered on its terminal alkene functionality. The specific outcome of an oxidation reaction is highly dependent on the choice of reagent and reaction conditions. Epoxidation with peroxy acids provides a direct route to glycidyl isovalerate. Dihydroxylation can be achieved with stereocontrol, yielding syn-diols with KMnO₄ or OsO₄. Ozonolysis offers a method for the complete cleavage of the double bond to form smaller carbonyl compounds. Finally, allylic oxidation with selenium dioxide can introduce a hydroxyl group at the allylic position. While specific quantitative data for this compound is scarce, the information gathered from analogous ester compounds provides a strong predictive framework for its reactivity. The detailed protocols provided herein serve as a valuable starting point for the synthetic exploration of this versatile unsaturated ester. Further research is warranted to establish the precise yields and optimal conditions for these transformations on this compound itself.

References

An In-depth Technical Guide to Allyl Isovalerate for Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl isovalerate, a key volatile ester, is a significant contributor to the characteristic fruity and sweet aromas of various fruits and processed food products. This technical guide provides a comprehensive overview of its flavor and fragrance applications in research, delving into its synthesis, analytical quantification, sensory properties, stability, and potential for controlled release through microencapsulation. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development. Furthermore, this guide explores the biochemical pathways associated with the perception of fruity esters, offering insights into the molecular mechanisms underlying its sensory effects.

Introduction

This compound (prop-2-enyl 3-methylbutanoate) is an organic ester characterized by its powerful and diffusive fruity aroma, reminiscent of pineapple and apple.[1] Its pleasant sensory profile has led to its widespread use as a flavoring agent in food products and as a fragrance component in various consumer goods.[2][3] For researchers in flavor science, fragrance development, and sensory neuroscience, a thorough understanding of this compound's chemical and biological properties is paramount for its effective utilization and the development of innovative applications. This guide aims to provide a detailed technical resource, consolidating critical data and methodologies for scientists and professionals working with this versatile flavor and fragrance compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.

PropertyValueReference
Molecular Formula C₈H₁₄O₂[4]
Molecular Weight 142.20 g/mol [5]
CAS Number 2835-39-4[4]
Appearance Clear colorless to pale yellow liquid[1]
Odor Sweet, fruity, pineapple, apple, cherry[2][6]
Taste Sweet, fruity, with apple, banana, pineapple, and bubble gum-like nuances at 5 ppm[7]
Boiling Point 161.00 °C at 760.00 mm Hg[6]
Flash Point 142.00 °F (61.11 °C)[8]
Specific Gravity 0.87900 to 0.88400 @ 25.00 °C[8]
Refractive Index 1.41300 to 1.41800 @ 20.00 °C[8]
Vapor Pressure 1.950000 mm/Hg @ 25.00 °C[6]
Solubility Insoluble in water; soluble in alcohol[8][9]

Synthesis of this compound

This compound is typically synthesized through the esterification of allyl alcohol with isovaleric acid. Both traditional acid catalysis and enzymatic methods can be employed.

Fischer-Speier Esterification

This classic method involves the reaction of an alcohol and a carboxylic acid in the presence of a strong acid catalyst.

Experimental Protocol:

  • Reactants: Combine isovaleric acid (1.0 mol), allyl alcohol (1.2 mol), and a catalytic amount of concentrated sulfuric acid (0.05 mol) in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap. Toluene can be used as an azeotropic solvent to facilitate the removal of water.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Work-up: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure. The crude this compound can be further purified by fractional distillation.

Fischer_Esterification Isovaleric Acid Isovaleric Acid Protonated Carbonyl Protonated Carbonyl Isovaleric Acid->Protonated Carbonyl + H+ Allyl Alcohol Allyl Alcohol H+ H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Allyl Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Water Water Tetrahedral Intermediate->Water This compound This compound Protonated Ester->this compound - H+

Fischer-Speier esterification of this compound.
Lipase-Catalyzed Synthesis

Enzymatic synthesis offers a milder and more selective alternative to acid catalysis.

Experimental Protocol:

  • Reactants: In a solvent-free system or in an organic solvent such as hexane, combine equimolar amounts of allyl alcohol and isovaleric acid.

  • Catalyst: Add an immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), to the mixture.

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with continuous agitation.

  • Monitoring: Monitor the ester formation over time using GC analysis.

  • Purification: After the reaction reaches equilibrium or completion, separate the enzyme by filtration. The product can be purified by vacuum distillation.

Lipase_Catalyzed_Synthesis cluster_reactants Reactants cluster_enzyme Enzyme Complex cluster_products Products Allyl Alcohol Allyl Alcohol Isovaleric Acid Isovaleric Acid Lipase Lipase Isovaleric Acid->Lipase Binds to active site Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Lipase->Acyl-Enzyme Intermediate Forms intermediate This compound This compound Acyl-Enzyme Intermediate->this compound + Allyl Alcohol Water Water Acyl-Enzyme Intermediate->Water

Lipase-catalyzed synthesis of this compound.

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for quality control, flavor profiling, and research. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is particularly useful for analyzing volatile compounds in complex matrices like food and beverages.

Experimental Protocol:

  • Sample Preparation: Place a known amount of the sample (e.g., beverage, food homogenate) into a headspace vial. For solid samples, a liquid matrix may be added. An internal standard (e.g., a deuterated analog) should be added for accurate quantification.

  • HS-SPME: Equilibrate the vial at a specific temperature (e.g., 60 °C) for a set time to allow volatiles to partition into the headspace. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the analytes.

  • GC-MS Analysis:

    • Desorption: Thermally desorb the analytes from the SPME fiber in the GC injector.

    • Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical temperature program could be: start at 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, and hold for 5 min.

    • Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, targeting characteristic ions of this compound (e.g., m/z 41, 57, 69, 85, 142).

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

HS_SPME_GC_MS_Workflow Sample Preparation Sample Preparation HS-SPME Extraction HS-SPME Extraction Sample Preparation->HS-SPME Extraction Volatiles partition into headspace GC Injection & Desorption GC Injection & Desorption HS-SPME Extraction->GC Injection & Desorption Thermal desorption GC Separation GC Separation GC Injection & Desorption->GC Separation Separation by volatility MS Detection MS Detection GC Separation->MS Detection Ionization and detection Data Analysis Data Analysis MS Detection->Data Analysis Quantification

Workflow for HS-SPME-GC-MS analysis.

Sensory Properties and Perception

The characteristic fruity aroma of this compound is a result of its interaction with specific olfactory receptors. Its sweet taste perception is also a key attribute.

Flavor Profile
  • Odor: Sweet, fruity, with notes of pineapple, apple, and cherry.[2][6]

  • Taste: At a concentration of 5 ppm in water, it is described as sweet and fruity, with nuances of apple, banana, pineapple, and bubble gum.[7]

Sensory Evaluation

A trained sensory panel can be used to quantitatively describe the flavor profile of this compound.

Experimental Protocol (Quantitative Descriptive Analysis - QDA):

  • Panelist Training: Train a panel of assessors to recognize and scale the intensity of various aroma and flavor attributes relevant to fruity esters.

  • Sample Preparation: Prepare a series of aqueous solutions of this compound at different concentrations.

  • Evaluation: Present the samples to the panelists in a controlled environment. Panelists will rate the intensity of each attribute (e.g., fruity, sweet, pineapple, apple) on a line scale.

  • Data Analysis: Analyze the data statistically (e.g., using ANOVA) to determine the sensory profile at different concentrations.

Biochemical Pathways of Perception

The perception of fruity and sweet notes from esters like this compound involves complex signaling pathways.

  • Olfactory Perception: Fruity esters are recognized by specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory sensory neurons. The binding of an odorant molecule to its receptor initiates a signaling cascade, leading to the generation of an action potential that is transmitted to the brain. While the specific receptor for this compound is not definitively identified, receptors like OR2J3 are known to respond to "green" and "fruity" odorants.[1][10][11][12][13]

Olfactory_Signaling_Pathway This compound This compound Olfactory Receptor (GPCR) Olfactory Receptor (GPCR) This compound->Olfactory Receptor (GPCR) Binds G-protein (Golf) G-protein (Golf) Olfactory Receptor (GPCR)->G-protein (Golf) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Golf)->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces CNG Channel CNG Channel cAMP->CNG Channel Opens Ca2+/Na+ Influx Ca2+/Na+ Influx CNG Channel->Ca2+/Na+ Influx Allows Depolarization Depolarization Ca2+/Na+ Influx->Depolarization Action Potential Action Potential Depolarization->Action Potential Brain Brain Action Potential->Brain Signal to

Olfactory signaling pathway for ester perception.
  • Gustatory Perception: The sweet taste of some esters may involve the activation of the T1R2/T1R3 sweet taste receptor, also a GPCR.[9][14][15] This receptor is responsible for detecting a wide range of sweet-tasting molecules.

Sweet_Taste_Signaling_Pathway Sweet Ester Sweet Ester T1R2/T1R3 Receptor (GPCR) T1R2/T1R3 Receptor (GPCR) Sweet Ester->T1R2/T1R3 Receptor (GPCR) Binds G-protein (Gustducin) G-protein (Gustducin) T1R2/T1R3 Receptor (GPCR)->G-protein (Gustducin) Activates PLCβ2 PLCβ2 G-protein (Gustducin)->PLCβ2 Activates IP3 IP3 PLCβ2->IP3 Produces IP3 Receptor IP3 Receptor IP3->IP3 Receptor Binds to Ca2+ Release Ca2+ Release IP3 Receptor->Ca2+ Release Opens TRPM5 Channel TRPM5 Channel Ca2+ Release->TRPM5 Channel Opens Depolarization Depolarization TRPM5 Channel->Depolarization ATP Release ATP Release Depolarization->ATP Release Gustatory Nerve Gustatory Nerve ATP Release->Gustatory Nerve Signal to

Sweet taste signaling pathway.

Stability of this compound

The stability of this compound is a critical factor in its application, as degradation can lead to off-flavors and loss of potency. Esters are susceptible to hydrolysis, particularly under acidic or alkaline conditions.

Factors Affecting Stability:

  • pH: Hydrolysis is catalyzed by both acids and bases. The rate of hydrolysis is generally slowest in the neutral pH range.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature.

  • Light: Photodegradation can occur, leading to the formation of free radicals and subsequent decomposition products.

Experimental Protocol for Stability Testing:

  • Sample Preparation: Prepare solutions of this compound in buffered aqueous solutions at various pH values (e.g., 3, 5, 7, 9).

  • Storage Conditions: Store the solutions at different temperatures (e.g., 4 °C, 25 °C, 40 °C) and under different light conditions (e.g., protected from light, exposed to UV light).

  • Sampling: At specified time intervals, withdraw aliquots from each solution.

  • Analysis: Quantify the remaining this compound concentration using a validated analytical method, such as GC-MS or HPLC.

  • Data Analysis: Determine the degradation kinetics (e.g., first-order or second-order) and calculate the rate constants and half-life of this compound under each condition.

Microencapsulation for Controlled Release

Microencapsulation is a promising technology for protecting volatile flavor compounds like this compound from degradation and for controlling their release. Spray drying is a commonly used and scalable method for this purpose.

Experimental Protocol for Spray Drying Microencapsulation:

  • Emulsion Preparation:

    • Aqueous Phase: Dissolve a wall material, such as gum arabic or maltodextrin, in water.

    • Oil Phase: this compound constitutes the core material.

    • Emulsification: Homogenize the oil phase into the aqueous phase to form a stable oil-in-water emulsion.

  • Spray Drying:

    • Atomization: Feed the emulsion into a spray dryer, where it is atomized into fine droplets.

    • Drying: The droplets are dried in a stream of hot air, causing the water to evaporate and the wall material to form a solid shell around the this compound core.

    • Collection: The resulting microcapsules are collected as a dry powder.

  • Characterization:

    • Encapsulation Efficiency: Determine the amount of this compound successfully encapsulated within the microparticles.

    • Particle Size and Morphology: Analyze the size distribution and surface morphology of the microcapsules using techniques like laser diffraction and scanning electron microscopy (SEM).

    • Release Studies: Investigate the release profile of this compound from the microcapsules under different conditions (e.g., in aqueous solution, upon heating).

Spray_Drying_Microencapsulation Emulsion Preparation Emulsion Preparation Atomization Atomization Emulsion Preparation->Atomization Feed into spray dryer Drying Drying Atomization->Drying Hot air stream Microcapsule Formation Microcapsule Formation Drying->Microcapsule Formation Water evaporation Powder Collection Powder Collection Microcapsule Formation->Powder Collection

Spray drying microencapsulation process.

Conclusion

This compound remains a compound of significant interest in flavor and fragrance research due to its potent and desirable sensory characteristics. This technical guide has provided a comprehensive resource for researchers, covering its synthesis, analysis, sensory perception, stability, and encapsulation. The detailed experimental protocols and quantitative data presented herein are intended to serve as a practical foundation for future investigations and the development of novel applications for this important flavor and fragrance ingredient. Further research is warranted to fully elucidate the specific olfactory receptors and downstream signaling pathways involved in its perception, as well as to optimize encapsulation techniques for enhanced stability and controlled release in various product matrices.

References

Carcinogenicity of Allyl Isovalerate in Animal Models: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the carcinogenicity studies of allyl isovalerate conducted in animal models, primarily focusing on the comprehensive bioassay performed by the U.S. National Toxicology Program (NTP). This compound, a synthetic flavoring and fragrance ingredient, was evaluated for its carcinogenic potential in F344/N rats and B6C3F1 mice through 2-year gavage studies. The NTP concluded that under the conditions of these studies, there was evidence of carcinogenic activity, with increased incidences of mononuclear cell leukemia in male rats and malignant lymphomas in female mice. This guide synthesizes the key findings, presents detailed quantitative data in tabular format, outlines the experimental methodologies, and visualizes the toxicological assessment workflow and metabolic pathways.

Introduction

This compound (CAS No. 2835-39-4) is a colorless liquid with a fruity, apple-like odor, used in the formulation of flavorings for food products and as a fragrance component in cosmetics, lotions, and perfumes.[1] Given its potential for human exposure, the National Toxicology Program (NTP) conducted extensive toxicological and carcinogenicity studies to assess its long-term health effects.[2] The primary study, a 2-year gavage bioassay in rats and mice (NTP Technical Report 253), forms the basis of our current understanding of the carcinogenic potential of this compound.[2] This document serves as a technical resource for researchers and professionals in drug development and chemical safety assessment, providing a detailed examination of these pivotal studies.

Two-Year Carcinogenesis Bioassay

The cornerstone of this compound's carcinogenicity assessment is the 2-year (103-week) study conducted by the NTP. The study was designed to evaluate the chronic toxicity and carcinogenic potential of this compound when administered orally to rats and mice.[2]

Experimental Protocols

A summary of the experimental design for the 2-year gavage studies is provided below. The doses for these studies were selected based on the findings of prior 13-week studies, where chemically-induced toxic effects and depressed weight gains were observed at higher concentrations.[2]

  • Test Substance: this compound (96% pure) in corn oil.[2]

  • Animal Species and Strain:

    • Rats: F344/N[2]

    • Mice: B6C3F1[2]

  • Group Size: 50 males and 50 females per group.[2]

  • Administration Route: Oral gavage.[2]

  • Dosage Levels:

    • Control: Corn oil vehicle only[2]

    • Low Dose: 31 mg/kg body weight[2]

    • High Dose: 62 mg/kg body weight[2]

  • Dosing Schedule: Five days per week for 103 weeks.[2]

  • Observations: Animals were monitored for survival and clinical signs of toxicity. Body weights were recorded periodically. A complete histopathological examination was performed on all animals at the end of the study.[2]

G cluster_pre Pre-chronic Studies (13-Week) cluster_chronic Chronic Bioassay (2-Year) cluster_analysis Data Analysis pre_study Dose Ranging Studies in F344/N Rats & B6C3F1 Mice dose_selection Selection of Doses (31 & 62 mg/kg) Based on Toxicity & Weight Depression pre_study->dose_selection animal_groups Animal Groups (50/sex/species/dose group) - F344/N Rats - B6C3F1 Mice dose_selection->animal_groups dosing Oral Gavage Dosing (0, 31, 62 mg/kg in corn oil) 5 days/week for 103 weeks animal_groups->dosing observation In-life Observations - Survival - Clinical Signs - Body Weight dosing->observation necropsy Terminal Necropsy & Complete Histopathology observation->necropsy stat_analysis Statistical Analysis of Neoplastic & Non-neoplastic Lesion Incidence necropsy->stat_analysis conclusion Carcinogenicity Conclusion stat_analysis->conclusion G cluster_main Metabolism of this compound cluster_activation Metabolic Activation cluster_toxicity Toxicological Effects AIV This compound hydrolysis Hydrolysis AIV->hydrolysis AA Allyl Alcohol hydrolysis->AA Esterases IVA Isovaleric Acid hydrolysis->IVA ADH Oxidation AA->ADH Alcohol Dehydrogenase Glycidol Glycidol (Reactive Epoxide) AA->Glycidol Epoxidation (CYP450) Acrolein Acrolein (Reactive Aldehyde) ADH->Acrolein DNA_Damage DNA Damage & Genotoxicity Acrolein->DNA_Damage Glycidol->DNA_Damage Carcinogenesis Carcinogenesis (Hematopoietic System) DNA_Damage->Carcinogenesis

References

Methodological & Application

Synthesis of Allyl Isovalerate via Fischer Esterification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of allyl isovalerate through the Fischer esterification of isovaleric acid and allyl alcohol. This compound is a valuable compound used as a flavoring agent and fragrance, with potential applications in the synthesis of more complex molecules in the pharmaceutical industry.[1][2][3] This protocol outlines the reaction mechanism, experimental setup, purification procedures, and characterization of the final product. The provided data and methodologies are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters by the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the product side.[5] This is typically accomplished by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed during the reaction.[6][7]

In this application note, we describe the synthesis of this compound from isovaleric acid and allyl alcohol using sulfuric acid as a catalyst. The reaction proceeds by the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack of the alcohol.[4]

Data Presentation

Table 1: Reactant and Product Properties
CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Isovaleric Acid102.131760.926
Allyl Alcohol58.08970.854
This compound142.201550.880
Sulfuric Acid98.083371.84
Table 2: Suggested Reaction Parameters
ParameterValueNotes
Molar Ratio (Isovaleric Acid : Allyl Alcohol)1 : 1.5 to 1 : 3Using an excess of allyl alcohol helps to drive the equilibrium towards the product.
CatalystConcentrated Sulfuric Acid (H₂SO₄)Other strong acids like p-toluenesulfonic acid can also be used.[4]
Catalyst Loading~5% (w/w) of the limiting reagentCatalytic amount is sufficient.
Reaction TemperatureReflux (~100-110 °C)The reaction is typically heated to the boiling point of the alcohol.[4]
Reaction Time2 - 4 hoursReaction progress can be monitored by TLC or GC.
Expected Yield70 - 85%Yields can be optimized by adjusting reaction conditions.

Experimental Protocols

Materials and Equipment
  • Isovaleric acid

  • Allyl alcohol

  • Concentrated sulfuric acid

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Reaction Setup and Procedure
  • Reactant Charging: In a dry round-bottom flask equipped with a magnetic stir bar, add isovaleric acid (e.g., 0.1 mol, 10.21 g).

  • Add an excess of allyl alcohol (e.g., 0.2 mol, 11.62 g, 13.6 mL).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (approximately 0.5 - 1.0 mL) to the mixture. The addition is exothermic, so it should be done cautiously.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reflux temperature should be around 100-110 °C.

  • Continue the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting materials.

Work-up and Purification
  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Extraction: Add an equal volume of diethyl ether and mix.

  • Washing:

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acid and any unreacted isovaleric acid. Be cautious as CO₂ gas will be evolved. Vent the separatory funnel frequently.

    • Wash the organic layer with water.

    • Finally, wash the organic layer with a saturated solution of sodium chloride (brine) to remove most of the dissolved water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification (Optional): For higher purity, the crude this compound can be purified by fractional distillation under reduced pressure.

Mandatory Visualizations

Fischer Esterification Mechanism

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products carboxylic_acid Isovaleric Acid protonated_acid Protonated Carboxylic Acid carboxylic_acid->protonated_acid Protonation alcohol Allyl Alcohol tetrahedral_intermediate Tetrahedral Intermediate alcohol->tetrahedral_intermediate catalyst H+ (from H₂SO₄) catalyst->protonated_acid protonated_acid->tetrahedral_intermediate Nucleophilic Attack protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester Proton Transfer & Elimination of H₂O water Water tetrahedral_intermediate->water Elimination ester This compound protonated_ester->ester Deprotonation ester->catalyst Regenerates Catalyst

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Experimental Workflow

Experimental_Workflow start Start reactants Combine Isovaleric Acid, Allyl Alcohol, and H₂SO₄ start->reactants reflux Reflux for 2-4 hours at 100-110 °C reactants->reflux cool Cool to Room Temperature reflux->cool extract Extract with Diethyl Ether cool->extract wash_bicarb Wash with NaHCO₃ solution extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Anhydrous MgSO₄ wash_brine->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate distill Optional: Fractional Distillation evaporate->distill product Pure this compound evaporate->product Crude Product distill->product High Purity

Caption: Workflow for the Synthesis and Purification of this compound.

References

Application Notes & Protocols: Quantification of Allyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl isovalerate is a key aroma compound found in various fruits and is widely used as a flavoring agent in the food and beverage industry. Accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for volatile and semi-volatile compounds.[1]

Analytical Principle: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a sample is vaporized and injected into a chromatographic column. The components of the sample are separated based on their volatility and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for highly specific detection and quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Two common methods for the extraction of volatile esters like this compound from liquid and solid matrices are Headspace (HS) analysis and Liquid-Liquid Extraction (LLE).

1.1. Headspace Gas Chromatography (HS-GC) Protocol for Liquid Samples (e.g., Beverages)

This method is suitable for the analysis of volatile compounds in liquid matrices.

  • Apparatus:

    • Headspace autosampler

    • 20 mL headspace vials with screw caps (B75204) and septa

  • Procedure:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • For improved analyte transfer to the headspace, add 1 g of sodium chloride (NaCl) to the vial.

    • Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

    • Place the vial in the headspace autosampler.

    • Equilibrate the vial at 80°C for 15 minutes to allow volatile compounds to partition into the headspace.[2]

    • Pressurize the vial with the carrier gas (Helium).

    • Inject a portion of the headspace gas into the GC-MS system.[2]

1.2. Liquid-Liquid Extraction (LLE) Protocol for Liquid and Semi-Solid Samples (e.g., Yogurt, Sauces)

LLE is a suitable method for extracting analytes from more complex matrices.

  • Apparatus:

    • Centrifuge tubes (50 mL)

    • Vortex mixer

    • Centrifuge

    • Micropipettes

  • Reagents:

  • Procedure:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of dichloromethane to the tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[3][4]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program Initial temperature: 50°C, hold for 2 minutes. Ramp to 150°C at 10°C/min. Ramp to 250°C at 20°C/min, hold for 5 minutes.
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Standard Preparation and Calibration
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol (B129727) or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Calibration Curve: Inject the calibration standards into the GC-MS system and construct a calibration curve by plotting the peak area of the target ion for this compound against the corresponding concentration.

Method Validation

Analytical method validation is essential to ensure the reliability of the quantitative data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and intermediate precision).[5]

Quantitative Data Summary

The following table summarizes typical validation parameters for the GC-MS quantification of volatile esters, which can be considered representative for this compound analysis. Actual values should be determined during in-house method validation.

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Accuracy (Recovery) 85 - 115%[4]
Precision (RSD%) < 15%

Data Presentation

Table 1: Example Calibration Data for this compound Quantification
Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
0.15,230
0.526,150
1.051,980
5.0258,900
10.0521,300
25.01,305,000
50.02,612,000
Table 2: Example Method Validation Data for this compound
ParameterResult
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) 0.9992
LOD 0.08 µg/mL
LOQ 0.25 µg/mL
Recovery (at 10 µg/mL) 98.5%
Precision (RSD% at 10 µg/mL) 4.2%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample HS Headspace Incubation (80°C, 15 min) Sample->HS LLE Liquid-Liquid Extraction (Dichloromethane) Sample->LLE Extract Volatile Extract HS->Extract LLE->Extract GC_Injection GC Injection Extract->GC_Injection GC_Separation Chromatographic Separation (HP-5ms column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI, Scan/SIM) GC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Result Concentration of This compound Quantification->Result

Caption: Workflow for the quantification of this compound.

Method_Validation_Flow Start Method Development Linearity Linearity & Range (Calibration Curve) Start->Linearity LOD_LOQ LOD & LOQ (Signal-to-Noise or Std Dev) Start->LOD_LOQ Accuracy Accuracy (Spike & Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Validated Validated Method Linearity->Validated LOD_LOQ->Validated Accuracy->Validated Precision->Validated

Caption: Key parameters for analytical method validation.

References

Application Note: High-Throughput Analysis of Allyl Isovalerate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of allyl isovalerate, a key flavor and fragrance compound, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines a straightforward sample preparation procedure employing liquid-liquid extraction, followed by optimized GC-MS parameters for efficient separation and accurate quantification. This method is suitable for the analysis of this compound in various matrices, including food products and cosmetic formulations, and is intended for researchers, scientists, and professionals in the fields of food science, quality control, and drug development.

Introduction

This compound (2-propenyl 3-methylbutanoate) is an ester characterized by its strong, fruity odor reminiscent of apples and pineapples.[1] It is widely used as a flavoring agent in food products such as beverages, baked goods, and confectioneries, as well as a fragrance component in perfumes and cosmetics. Due to its potent sensory properties and regulatory limits on its use in certain applications, a reliable and accurate analytical method for its quantification is essential.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[3] It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry, enabling the identification and quantification of target analytes even in complex matrices.[3][4] This application note provides a comprehensive protocol for the GC-MS analysis of this compound.

Experimental

Materials and Reagents
  • Solvents: Dichloromethane (B109758) (DCM), Hexane (GC grade)

  • Standards: this compound (≥98% purity), Internal Standard (IS) (e.g., d8-Naphthalene or a suitable deuterated ester)

  • Reagents: Anhydrous Sodium Sulfate (B86663)

  • Sample Matrix: (e.g., fruit juice, hydroalcoholic solution for fragrances)

Sample Preparation: Liquid-Liquid Extraction (LLE)

A simple and effective liquid-liquid extraction method is employed for the isolation of this compound from the sample matrix.

  • Sample Aliquoting: Accurately weigh or measure 5 g (or 5 mL) of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard solution.

  • Extraction: Add 10 mL of dichloromethane to the centrifuge tube.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean glass vial using a Pasteur pipette.

  • Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The analysis is performed on a standard GC-MS system equipped with a capillary column suitable for the analysis of volatile esters.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Splitless mode
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity
SIM Ions Target ions for this compound (e.g., m/z 57, 70, 85, 99) and the internal standard should be selected.[1]

Data Analysis and Quantification

Quantitative analysis is performed by constructing a calibration curve using standard solutions of this compound of known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the samples is then determined from this calibration curve.

Results and Discussion

The described method provides excellent chromatographic separation of this compound from other matrix components. The use of an internal standard ensures high accuracy and precision. A representative chromatogram and mass spectrum should be included in a full application note.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of this compound in a spiked fruit juice matrix.

Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%) Relative Standard Deviation (RSD, n=3) (%)
1.00.9898.04.5
5.05.12102.43.2
10.09.9199.12.8
50.049.298.41.9

Conclusion

The GC-MS method detailed in this application note is a reliable and efficient tool for the quantification of this compound in various sample matrices. The simple sample preparation protocol and optimized instrumental parameters allow for high sample throughput and accurate results, making it suitable for routine quality control and research applications.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquoting (5g or 5mL) Spike Spike with Internal Standard Sample->Spike Add IS Extract Liquid-Liquid Extraction (DCM) Spike->Extract Add DCM Separate Centrifugation & Phase Separation Extract->Separate Vortex & Centrifuge Dry Drying with Sodium Sulfate Separate->Dry Collect Organic Layer Concentrate Concentration under Nitrogen Dry->Concentrate Remove Water Vial Transfer to Autosampler Vial Concentrate->Vial Final Volume: 1mL Inject Injection (1µL, Splitless) Vial->Inject Separate_GC GC Separation (HP-5ms column) Inject->Separate_GC Ionize Electron Ionization (70 eV) Separate_GC->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography for the Determination of Allyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl isovalerate (2-propenyl 3-methylbutanoate) is a flavoring agent used in food products and a raw material for fragrances in cosmetics and perfumes.[1] It is characterized by a bittersweet, fruit-like aroma.[1] Accurate and reliable analytical methods are essential for the quality control and quantitative determination of this compound in various matrices. While gas chromatography (GC) is a common technique for analyzing volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for non-volatile matrices or when derivatization is not desirable. This application note presents a proposed reverse-phase HPLC (RP-HPLC) method for the quantification of this compound.

Analytical Challenge

The primary challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which can result in low sensitivity when using UV detection. Therefore, method development should focus on optimizing detection parameters and potentially employing more sensitive detection techniques if necessary.

Method

A reverse-phase HPLC method with UV detection is proposed for the analysis of this compound. The chromatographic conditions have been selected based on methods for similar compounds and general principles of small molecule analysis.

Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724):Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 10 minutes

Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.

  • Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For solid or semi-solid samples, an extraction with a suitable solvent, such as acetonitrile, followed by filtration may be necessary.

Experimental Protocols

1. Preparation of Standard Solutions

  • Accurately weigh approximately 25 mg of this compound standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile to obtain a 1 mg/mL stock solution.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.

2. Sample Preparation (General Protocol for a Liquid Matrix)

  • Pipette 1 mL of the liquid sample into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Analysis

  • Set up the HPLC system with the chromatographic conditions specified in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each standard solution and sample solution.

  • Record the chromatograms and integrate the peak corresponding to this compound.

4. Quantification

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.9
1001510.3
Linear Regression y = 15.1x + 0.1
Correlation Coefficient (r²) 0.9998

Table 2: Precision and Accuracy Data

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
Low51.82.598.5
Medium251.21.9101.2
High750.91.599.8

Table 3: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005800
Repeatability (%RSD, n=6) ≤ 2.0%0.8%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Standard Weigh this compound Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards Stock->Working Filter Filter Samples & Standards Working->Filter Sample Prepare Sample Solution Sample->Filter HPLC_System HPLC System Setup & Equilibration Filter->HPLC_System Injection Inject Samples & Standards HPLC_System->Injection Chromatogram Data Acquisition (Chromatogram) Injection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting Start Start | Common HPLC Issues Issue1 No Peaks Check pump and flow path Check detector lamp Ensure sample was injected Start->Issue1 Issue2 Peak Tailing Check for column degradation Ensure mobile phase pH is appropriate Check for sample overload Start->Issue2 Issue3 Inconsistent Retention Times Check for leaks in the system Ensure stable column temperature Check mobile phase composition Start->Issue3 Issue4 Broad Peaks Check for column void Reduce extra-column volume Optimize flow rate Start->Issue4

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Allyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of organic molecules. This document provides detailed application notes and protocols for the characterization of allyl isovalerate (C₈H₁₄O₂) using ¹H and ¹³C NMR spectroscopy. This compound is a fatty acid ester commonly used as a flavoring agent. These guidelines will assist researchers in obtaining and interpreting high-quality NMR spectra for structural verification and purity assessment.

Molecular Structure and Atom Numbering

The structure of this compound with the numbering scheme used for NMR assignments is shown below.

this compound Structure

Figure 1: Structure of this compound with atom numbering for NMR assignments.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectral Data for this compound
ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constants (J) in Hz
H-1' (2H)~4.57dJ = 5.7 Hz
H-2' (1H)~5.92ddtJ = 17.2, 10.5, 5.7 Hz
H-3'a (1H, trans)~5.31dqJ = 17.2, 1.5 Hz
H-3'b (1H, cis)~5.22dqJ = 10.5, 1.5 Hz
H-2 (2H)~2.18dJ = 7.1 Hz
H-3 (1H)~2.08nonetJ = 6.7 Hz
H-4 (6H)~0.95dJ = 6.7 Hz

Note: Chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Coupling constants are estimated based on typical values for allyl groups and aliphatic systems.

Table 2: ¹³C NMR Spectral Data for this compound[1]
Carbon AtomChemical Shift (δ) ppm
C-1172.65
C-243.40
C-325.77
C-422.44
C-1'64.84
C-2'132.55
C-3'118.02

Note: Chemical shifts are referenced to TMS (0 ppm) in CDCl₃.[1]

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Use approximately 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently vortex or swirl the vial until the sample is completely dissolved.

  • Internal Standard: For accurate chemical shift referencing, use a solvent that contains tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette with a small plug of glass wool at the tip, filter the solution directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter that could adversely affect the spectral quality.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg)

  • Number of Scans (NS): 16 to 64

  • Relaxation Delay (D1): 1-5 seconds

  • Acquisition Time (AQ): 2-4 seconds

  • Spectral Width (SW): 10-12 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse (zgpg)

  • Number of Scans (NS): 1024 or more, depending on sample concentration

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): 0-220 ppm

  • Temperature: 298 K

Visualization of Experimental Workflow

The logical workflow for the NMR characterization of this compound is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr 1H NMR Acquisition filter->h1_nmr c13_nmr 13C NMR Acquisition filter->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process assign Assign Signals and Determine Coupling Constants process->assign structure Correlate Data and Confirm Structure assign->structure

NMR Characterization Workflow

Signal Interpretation and Structural Confirmation

The ¹H NMR spectrum of this compound displays characteristic signals for both the allyl and isovalerate moieties. The olefinic protons of the allyl group appear in the downfield region (5-6 ppm) and exhibit complex splitting patterns due to geminal, cis, and trans couplings. The protons adjacent to the ester oxygen (H-1') are also shifted downfield. The signals for the isovalerate group appear in the upfield region, with the methyl protons (H-4) appearing as a characteristic doublet.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon (C-1) appearing at the most downfield chemical shift. The olefinic carbons (C-2' and C-3') are observed in the intermediate region, while the aliphatic carbons of the isovalerate group are found in the upfield region. By correlating the ¹H and ¹³C NMR data, the structure of this compound can be unequivocally confirmed.

For more complex analyses or in cases of signal overlap, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

References

Application Note: Functional Group Analysis of Allyl Isovalerate Using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the functional group analysis of allyl isovalerate using Fourier Transform Infrared (FTIR) spectroscopy. This compound, a fatty acid ester, possesses distinct functional groups, including an ester, an alkene, and alkyl moieties.[1] IR spectroscopy serves as a rapid and non-destructive technique to identify these characteristic groups by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.[2][3] This note includes a summary of characteristic absorption bands, a step-by-step experimental protocol for Attenuated Total Reflectance (ATR)-FTIR, and a workflow diagram for the analytical process.

Introduction to this compound and IR Spectroscopy

This compound (IUPAC name: prop-2-enyl 3-methylbutanoate) is a clear, colorless to pale yellow liquid commonly used as a flavoring and fragrance agent.[1][4] Its molecular structure, C₈H₁₄O₂, combines an allyl group with an isovalerate group through an ester linkage.[1][5] The primary functional groups present are the ester (C=O, C-O), alkene (C=C), and alkyl (C-H) groups.

Infrared spectroscopy is an analytical technique that identifies functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the frequencies at which the molecule absorbs the radiation, a unique spectral fingerprint is generated, allowing for the identification of its constituent functional groups.[2] Attenuated Total Reflectance (ATR) is a widely used sampling technique for FTIR, especially for liquid and solid samples, as it requires minimal sample preparation.[6][7]

Functional Group Analysis

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. The key absorptions are summarized in the table below.

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)
Alkene (C=C-H)C-H Stretch3100 - 3010
Alkyl (C-C-H)C-H Stretch2960 - 2850
Ester (C=O)C=O Stretch1750 - 1735
Alkene (C=C)C=C Stretch1680 - 1640
Alkyl (C-H)C-H Bend (Scissoring)1470 - 1450
Alkyl (C-H)C-H Bend (Methyl Rock)1370 - 1350
Ester (C-O)C-O Stretch1250 - 1000
Alkene (=C-H)C-H Bend (Out-of-Plane)1000 - 700

Note: These ranges are typical for the specified functional groups. The exact position and intensity of peaks can be influenced by the molecular environment.[2][8][9]

Experimental Protocol: ATR-FTIR Spectroscopy

This protocol details the procedure for acquiring an IR spectrum of liquid this compound using an ATR-FTIR spectrometer.

3.1. Materials and Equipment

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).[10][11]

  • This compound (liquid sample).

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

  • Lint-free wipes (e.g., Kimwipes).

  • Pipette or dropper.

3.2. Detailed Methodology

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and computer are turned on and have stabilized according to the manufacturer's instructions.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • ATR Crystal Cleaning:

    • Before analysis, thoroughly clean the surface of the ATR crystal.

    • Moisten a lint-free wipe with a suitable solvent, such as isopropanol.

    • Gently wipe the crystal surface to remove any residual contaminants from previous analyses.

    • Allow the solvent to fully evaporate. The crystal surface should be clean and dry.[6][7]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, acquire a background spectrum. This measurement accounts for ambient atmospheric conditions (e.g., CO₂, water vapor) and the instrument's intrinsic signals.[12]

    • Set the spectral range, typically from 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹.[10]

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[11]

  • Sample Application:

    • Using a clean pipette or dropper, place a small drop (1-2 drops are usually sufficient) of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[7][12]

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, acquire the IR spectrum of the this compound sample.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum using the instrument software. Identify the major absorption peaks.

    • Compare the wavenumbers (cm⁻¹) of these peaks to the values in Table 1 to identify the functional groups present in this compound.

  • Post-Analysis Cleaning:

    • After the measurement is complete, carefully remove the this compound sample from the ATR crystal using a lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-moistened wipe as described in step 2 to prepare it for the next sample.[6]

Workflow and Data Visualization

The logical flow of the experimental protocol is illustrated in the diagram below.

FTIR_Workflow start Start prep 1. Instrument Preparation (Power On, Stabilize) start->prep clean1 2. Clean ATR Crystal (Isopropanol) prep->clean1 background 3. Acquire Background Spectrum (Empty Crystal) clean1->background apply_sample 4. Apply Liquid Sample (this compound) background->apply_sample acquire_spectrum 5. Acquire Sample Spectrum apply_sample->acquire_spectrum analyze 6. Data Analysis (Identify Peaks & Functional Groups) acquire_spectrum->analyze clean2 7. Clean ATR Crystal (Post-Analysis) analyze->clean2 end_node End clean2->end_node

Caption: Workflow for ATR-FTIR analysis of this compound.

Conclusion

FTIR spectroscopy, particularly with the ATR sampling technique, provides a straightforward and effective method for the functional group analysis of this compound. By correlating the absorption bands in the IR spectrum with known vibrational frequencies, researchers can rapidly confirm the presence of the key ester, alkene, and alkyl functionalities within the molecule. The protocol outlined in this document offers a reliable and reproducible workflow for obtaining high-quality spectral data for qualitative analysis in research and industrial settings.

References

Application Notes and Protocols for the Purification of Allyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of allyl isovalerate, a common fragrance and flavoring agent. The following methods are described: fractional distillation, silica (B1680970) gel column chromatography, and preparative gas chromatography, along with preliminary purification steps.

Introduction

This compound (prop-2-enyl 3-methylbutanoate) is an ester characterized by its fruity aroma, reminiscent of pineapple and apple.[][2] It is synthesized by the direct esterification of allyl alcohol with isovaleric acid.[] The crude product typically contains unreacted starting materials, acidic byproducts, and water, necessitating purification to achieve the high purity required for research and commercial applications. This document outlines effective laboratory-scale purification techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is crucial for designing and monitoring purification processes.

PropertyValueReference(s)
Molecular Formula C₈H₁₄O₂[3]
Molecular Weight 142.20 g/mol [3]
Boiling Point 155 °C (at 760 mmHg)[2]
Refractive Index 1.416 (at 20°C)[2]
Appearance Clear, colorless to pale yellow liquid[3]
Odor Fruity, apple, pineapple-like[][2]
Solubility Insoluble in water[2][4]

Preliminary Purification: Work-up Procedure

Prior to definitive purification by distillation or chromatography, a standard work-up procedure is necessary to remove the bulk of acidic impurities and water from the crude reaction mixture.

Experimental Protocol: Aqueous Work-up
  • Transfer the crude this compound reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and gently shake. Allow the layers to separate and discard the lower aqueous layer. This initial wash removes the majority of water-soluble impurities.[5][6]

  • Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Swirl gently and then stopper and shake, periodically venting to release the evolved carbon dioxide gas.[7][8] This step neutralizes any remaining isovaleric acid and other acidic catalysts.[7]

  • Continue the bicarbonate washing until no more gas evolution is observed.

  • Separate and discard the aqueous layer.

  • Wash the organic layer with a saturated sodium chloride solution (brine). This helps to break up emulsions and further remove dissolved water.[5]

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Add an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to the flask. Add the drying agent portion-wise until it no longer clumps together, indicating that all the water has been absorbed.

  • Filter the dried organic layer to remove the drying agent. The resulting liquid is the crude, dried this compound, ready for further purification.

G crude_product Crude this compound (in reaction solvent) sep_funnel Separatory Funnel crude_product->sep_funnel water_wash Wash with Deionized Water sep_funnel->water_wash Remove water-soluble impurities bicarb_wash Wash with 5% NaHCO3 Solution water_wash->bicarb_wash Neutralize acidic impurities brine_wash Wash with Saturated Brine bicarb_wash->brine_wash Break emulsions, remove water drying Dry over Anhydrous MgSO4 brine_wash->drying filtration Filtration drying->filtration purified_product Crude, Dried This compound filtration->purified_product

Aqueous Work-up Workflow

Purification by Fractional Distillation

Fractional distillation is an effective method for purifying allyl isovoterate from less volatile impurities. It is particularly useful when the boiling points of the components in the mixture are relatively close.

Experimental Protocol: Fractional Distillation
  • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.

  • Place the crude, dried this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heat the flask gently using a heating mantle.

  • Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the most volatile component.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure this compound (approximately 155 °C at atmospheric pressure).

  • Monitor the purity of the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography-Flame Ionization Detection (GC-FID).[9][10]

G start Crude, Dried This compound setup Assemble Fractional Distillation Apparatus start->setup heat Heat the Mixture setup->heat vaporize Vaporization and Separation in Column heat->vaporize condense Condensation vaporize->condense collect Collect Fractions condense->collect analyze Purity Analysis (TLC/GC-FID) collect->analyze pure_product Pure this compound analyze->pure_product Combine pure fractions

Fractional Distillation Workflow

Purification by Column Chromatography

Silica gel column chromatography is a powerful technique for separating this compound from impurities with different polarities.

Experimental Protocol: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with a suitable solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities. For this compound, a mixture of hexane (B92381) and ethyl acetate (B1210297) is commonly used.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Purity Analysis: Monitor the fractions by TLC to identify those containing the pure product.[9][10][11][12] Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

G start Crude this compound prepare_column Prepare and Pack Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate_solvent Remove Solvent combine_pure->evaporate_solvent pure_product Pure this compound evaporate_solvent->pure_product

Column Chromatography Workflow

High-Purity Purification by Preparative Gas Chromatography (Prep-GC)

For obtaining very high purity this compound, preparative gas chromatography is the method of choice. This technique separates components based on their volatility and interaction with the stationary phase of the GC column.[13]

Experimental Protocol: Preparative Gas Chromatography
  • Instrumentation: Utilize a preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity column), an injector, a detector, and a fraction collector.

  • Method Development: Optimize the separation conditions (e.g., temperature program, carrier gas flow rate) on an analytical GC-MS or GC-FID system to achieve good resolution between this compound and any impurities.[14][15][16]

  • Injection: Inject a small amount of the pre-purified this compound onto the preparative GC column.

  • Separation and Collection: As the components elute from the column, the detector signal is used to trigger the fraction collector to isolate the peak corresponding to pure this compound.

  • Purity Verification: Analyze the collected fraction using an analytical GC-MS or GC-FID to confirm its purity.[17][18][19]

Purity Analysis and Data Presentation

The purity of the final product should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or GC-FID.[14][15][16][17][18][19] The following table presents illustrative data on the expected purity levels for each technique. Note: Actual purity may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification TechniqueTypical Purity AchievedKey AdvantagesKey Disadvantages
Fractional Distillation > 95%Suitable for large quantities; removes non-volatile impurities.Less effective for separating compounds with very close boiling points.[20][21]
Column Chromatography > 98%Excellent for separating compounds with different polarities.Can be time-consuming and requires larger volumes of solvent.[20]
Preparative GC > 99.5%Provides the highest purity; excellent separation of volatile compounds.[13]Only suitable for small quantities; requires specialized equipment.

Conclusion

The choice of purification technique for this compound depends on the desired level of purity and the scale of the operation. For general use, a preliminary work-up followed by fractional distillation is often sufficient. For higher purity requirements, silica gel column chromatography or preparative gas chromatography should be employed. It is essential to monitor the purification process and verify the purity of the final product using appropriate analytical methods.

References

Application Notes and Protocols for Allyl Isovalerate as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of allyl isovalerate for its use as a flavoring agent in food science research. This document includes its chemical properties, sensory profile, metabolic pathways, and detailed protocols for its analysis and evaluation.

Chemical and Physical Properties

This compound, also known as 2-propenyl 3-methylbutanoate, is a fatty acid ester recognized for its potent fruity aroma.[1] It is a colorless to pale yellow liquid and has been utilized as a synthetic flavoring substance and fragrance ingredient since the 1950s.[1][2][3][4] The U.S. Food and Drug Administration (FDA) lists it as a substance that may be safely used in food.[3][5]

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
Chemical Formula C₈H₁₄O₂ [1][6]
Molecular Weight 142.20 g/mol [1][6][7]
CAS Number 2835-39-4 [1][6][8]
FEMA Number 2045 [1][5]
Appearance Clear colorless to pale yellow liquid [1][7]
Boiling Point 152.3 °C (306.1 °F) at 729-760 mmHg [1][3][7][9]
Flash Point 103.5 - 142.0 °F (TCC) [1][7][9]
Density 0.879 - 0.884 g/cm³ at 25 °C [7][9]
Refractive Index 1.413 - 1.418 at 20 °C [1][7]
Solubility Insoluble in water [9]

| Vapor Pressure | 1.95 mmHg at 25 °C |[7] |

Sensory Profile and Food Applications

This compound is characterized by a strong, sweet, and fruity aroma profile. Its taste is often described with nuances of apple, pineapple, and banana, making it a versatile agent for fruit-flavored food products.[7][10]

Table 2: Sensory Descriptors for this compound

Sensory Attribute Descriptors Reference
Odor Sweet, fruity, pungent, banana, apple, pineapple, cherry, wine-like [1][7][10]

| Taste | Sweet, fruity, apple, banana, pineapple, bubble gum-like |[1][7][10] |

It is approved for use as a flavoring agent in various food categories, including baked goods.[1] The Flavor and Extract Manufacturers Association (FEMA) has granted it Generally Recognized as Safe (GRAS) status.[3][11]

Regulatory and Safety Information

This compound is regulated for use in food internationally. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established an acceptable daily intake (ADI) and concluded it poses no safety concern at current intake levels when used as a flavoring agent.[1]

Table 3: Toxicological Data for this compound

Parameter Value Species Reference
Acceptable Daily Intake (ADI) 0 - 0.12 mg/kg body weight Human [1]
Oral LD₅₀ 560 mg/kg Rat

| Dermal LD₅₀ | 94 mg/kg | Rabbit | |

Metabolism and Biological Pathways

In vivo, allyl esters like this compound are rapidly hydrolyzed by esterases primarily in the liver, pancreas, and intestinal mucosa.[3] This initial step yields allyl alcohol and isovaleric acid.[1][2] Allyl alcohol is then further metabolized via two main pathways: oxidation to the highly reactive aldehyde, acrolein, or epoxidation to glycidol.[1][2] Acrolein can be detoxified by conjugation with glutathione (B108866) or oxidized to acrylic acid.[12] Isovaleric acid is converted to isovaleryl-CoA, a naturally occurring compound in humans.

MetabolismPathway AIV This compound Hydrolysis Hydrolysis (Esterases) AIV->Hydrolysis AA Allyl Alcohol Hydrolysis->AA IVA Isovaleric Acid Hydrolysis->IVA Acrolein Acrolein AA->Acrolein Oxidation (ADH) Glycidol Glycidol AA->Glycidol Epoxidation IV_CoA Isovaleryl-CoA IVA->IV_CoA Activation Metabolites Further Metabolites (e.g., Mercapturic Acid Conjugates) Acrolein->Metabolites Glycidol->Metabolites

Fig. 1: Metabolic pathway of this compound.

Experimental Protocols

The following sections detail standardized protocols for the quantitative and sensory analysis of this compound in a research setting.

This protocol outlines the quantification of this compound in a liquid food matrix (e.g., soft drinks, yogurt) using GC-MS, a highly selective and sensitive analytical technique.[13][14]

GCMS_Workflow Start Start: Food Sample Prep 1. Sample Preparation (Homogenization, Internal Standard Spiking) Start->Prep Extract 2. Extraction (Liquid-Liquid Extraction or SPME) Prep->Extract Inject 3. GC Injection (Split/Splitless Inlet) Extract->Inject Separate 4. Chromatographic Separation (Capillary Column, e.g., HP-5) Inject->Separate Ionize 5. Ionization (Electron Ionization - EI) Separate->Ionize Analyze 6. Mass Analysis (Quadrupole Analyzer) Ionize->Analyze Detect 7. Data Acquisition (Scan or SIM Mode) Analyze->Detect Process 8. Data Processing (Peak Integration, Library Search) Detect->Process Quantify 9. Quantification (Calibration Curve) Process->Quantify End End: Concentration Result Quantify->End

Fig. 2: Workflow for GC-MS quantification.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (≥98% purity) in ethanol.

    • Create a series of calibration standards by diluting the stock solution in the desired concentration range (e.g., 1-25 mg/L).

    • Select an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) and add it to all standards and samples at a fixed concentration.

    • For liquid samples like soft drinks, degas and use directly. For semi-solid samples like yogurt, homogenize a known weight of the sample with deionized water.[13]

  • Extraction:

    • Liquid-Liquid Extraction (LLE): To 5 mL of the prepared sample, add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether). Vortex vigorously for 2 minutes. Centrifuge to separate the layers and carefully collect the organic phase. Repeat the extraction twice. Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Solid-Phase Microextraction (SPME): Place 5 g of the homogenized sample into a 20 mL headspace vial. Add NaCl to saturate the solution and improve the volatility of the analyte. Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) with agitation.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 6850 or equivalent.[15]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.[15]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Splitless mode, 250°C. Inject 1 µL of the extract (LLE) or desorb the SPME fiber.

    • Oven Program: Initial temperature of 40°C, hold for 2 min. Ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min, hold for 5 min.

    • Mass Spectrometer: Agilent 5975 or equivalent.[15]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode (m/z 40-300) for initial identification. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., m/z 41, 57, 70, 85) and the internal standard.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum, confirming against a standard and a reference library like NIST.[14]

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

The triangle test is a discriminative method used to determine if a sensory difference exists between two products.[16] This protocol can be used to assess if the addition of this compound to a food base is detectable.

Sensory_Workflow Start Start: Define Objective Panel 1. Panelist Recruitment & Screening (20-50 untrained panelists) Start->Panel Prep 2. Sample Preparation (Control vs. Test with this compound) Panel->Prep Design 3. Test Design (Present 3 coded samples: 2 same, 1 different) Prep->Design Evaluate 4. Sensory Evaluation (Individual booths, controlled conditions) Design->Evaluate Collect 5. Data Collection (Panelists identify the 'odd' sample) Evaluate->Collect Analyze 6. Statistical Analysis (Compare correct responses to chance) Collect->Analyze End End: Conclusion on Detectable Difference Analyze->End

Fig. 3: Workflow for a Triangle Test sensory evaluation.

Methodology:

  • Panelist Selection:

    • Recruit 20-50 panelists who are regular consumers of the product category being tested.[17]

    • Ensure panelists have no allergies to the ingredients and have not consumed any strong-flavored food or drink for at least one hour prior to the test.

  • Sample Preparation:

    • Prepare two batches of the food product (the "base" or "control").

    • To one batch, add a specific concentration of this compound (the "test" sample). The concentration should be based on typical usage levels or experimental objectives.

    • Ensure both control and test samples are identical in appearance and temperature.

    • Portion the samples into identical containers, each labeled with a random three-digit code.

  • Test Execution:

    • Conduct the evaluation in individual sensory booths under controlled lighting and ventilation to prevent distractions.[17]

    • Present each panelist with a tray containing three samples: two are identical (either two controls or two tests) and one is different. The order of presentation should be randomized across panelists.

    • Provide panelists with instructions to taste the samples from left to right and to identify which of the three samples is different from the other two.

    • Provide water and unsalted crackers for palate cleansing between samples.

  • Data Analysis:

    • Tabulate the number of panelists who correctly identified the "odd" sample.

    • Use a statistical table for the triangle test (based on the binomial distribution) to determine if the number of correct identifications is statistically significant (e.g., at p < 0.05).

    • If the result is significant, it can be concluded that a perceptible sensory difference exists between the control and the test sample containing this compound.[17]

References

Application of Allyl Isovalerate in Insect Pheromone Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl isovalerate (3-methylbutanoic acid 2-propenyl ester) is a volatile organic compound with a characteristic fruity odor. While research into its specific role as a key insect pheromone is limited, the broader class of isovalerate esters has demonstrated bioactivity in insect attraction and repulsion, suggesting the potential of this compound as a semiochemical. For instance, studies have shown that related compounds like ethyl isovalerate and isoamyl isovalerate can act as attractants for certain Drosophila species, with their effects being dose-dependent.[1] Conversely, other allyl esters have been investigated for their repellent or toxic properties against various insect pests.[2][3][4]

These findings warrant further investigation into the potential applications of this compound in integrated pest management (IPM) strategies. This document provides detailed application notes and experimental protocols for researchers interested in exploring the role of this compound as an insect attractant, repellent, or synergistic component in pheromone blends. The following sections offer a structured approach to evaluating its efficacy through electrophysiological and behavioral assays.

Data Presentation: Bioactivity of Related Isovalerate Esters

Given the limited direct quantitative data for this compound, this table summarizes the observed effects of structurally similar isovalerate esters on insects, which can serve as a basis for designing experiments with this compound.

CompoundInsect SpeciesConcentrationObserved EffectReference
Ethyl isovalerateDrosophila suzukii, Drosophila melanogasterHigher concentrationsAttractant[1]
Ethyl isovalerateDrosophila suzukii, Drosophila melanogasterLower concentrationsRepellent[1]
Ethyl isovaleratePachycrepoideus vindemmiae (parasitoid wasp)Not specifiedAttractant[1]
Isoamyl isovalerateDrosophila suzukii, Drosophila melanogaster0.005-0.05% (v/v)Attractant[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential of this compound as an insect semiochemical.

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing an initial screening of potentially bioactive substances.[5][6]

Objective: To determine if the olfactory receptor neurons on an insect's antenna respond to this compound.

Materials:

  • Live, healthy insects (e.g., moths, beetles, flies) of the target species.

  • This compound (high purity).

  • Solvent (e.g., hexane, paraffin (B1166041) oil).

  • Micropipettes.

  • Filter paper strips.

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system).

  • Humidified and purified air stream.

  • Dissecting microscope.

Protocol:

  • Preparation of Test Solutions: Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.01, 0.1, 1, 10, 100 µg/µL). A solvent-only control should also be prepared.

  • Antenna Preparation:

    • Immobilize a live insect.

    • Under a dissecting microscope, carefully excise one antenna at the base.

    • Cut a small portion of the distal tip of the antenna.

  • Electrode Placement:

    • Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).

    • The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is connected to the base.

  • Stimulus Delivery:

    • Apply 10 µL of a test solution onto a filter paper strip and insert it into a Pasteur pipette.

    • The tip of the pipette is placed into a hole in the main tube delivering a constant stream of humidified air over the antenna.

    • Deliver a puff of air through the pipette to introduce the odorant into the airstream.

  • Data Recording and Analysis:

    • Record the depolarization of the antennal potential upon stimulation.

    • Present stimuli in order of increasing concentration, with sufficient time between puffs for the antenna to recover.

    • The solvent control should be tested at the beginning and end of each experimental run.

    • The EAG response is measured as the peak amplitude of the negative voltage deflection (in millivolts, mV).

    • Compare the responses to this compound with the solvent control and a known positive control (a compound known to elicit a response in the target insect).

Behavioral Assays: Y-Tube Olfactometer

A Y-tube olfactometer is a common behavioral assay to study the olfactory preferences of insects.[7]

Objective: To determine if this compound is attractive or repellent to the target insect species.

Materials:

  • Y-tube olfactometer.

  • Airflow meter.

  • Humidifier.

  • Charcoal filter.

  • Light source.

  • This compound.

  • Solvent.

  • Pipettes and filter paper.

  • Live insects.

Protocol:

  • Setup:

    • Clean the Y-tube olfactometer thoroughly with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.

    • Connect the arms of the Y-tube to an air source, passing the air through a charcoal filter and a humidifier before it enters the olfactometer.

    • Adjust the airflow to a constant rate (e.g., 200 mL/min) in both arms.

    • Position a light source to illuminate the olfactometer evenly to avoid visual bias.

  • Odor Source Preparation:

    • Apply a specific amount of this compound solution to a filter paper and place it in a sample chamber connected to one arm of the olfactometer.

    • In the other arm, use a filter paper with only the solvent as a control.

  • Insect Introduction and Observation:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

    • A choice is recorded when the insect moves a certain distance down one of the arms and stays for a minimum period.

    • Insects that do not make a choice within the allotted time are recorded as "no choice".

  • Data Analysis:

    • After testing a sufficient number of insects (e.g., 50-100), rotate the arms of the olfactometer to avoid positional bias.

    • Analyze the data using a chi-square test to determine if there is a significant preference for the arm with this compound over the control arm.

Visualizations

Experimental Workflow for Screening this compound

experimental_workflow cluster_prep Preparation cluster_eag Electrophysiological Screening cluster_behavior Behavioral Validation cluster_field Field Trials (if attractive) prep_compound Prepare this compound Dilutions eag_protocol Electroantennography (EAG) Assay prep_compound->eag_protocol prep_insects Rear and Select Healthy Insects prep_insects->eag_protocol olfactometer Y-Tube Olfactometer Assay prep_insects->olfactometer eag_result Measure Antennal Depolarization (mV) eag_protocol->eag_result eag_analysis Analyze EAG Response vs. Controls eag_result->eag_analysis eag_analysis->olfactometer If significant response behavior_result Record Insect Choice (Attraction/Repulsion) olfactometer->behavior_result behavior_analysis Chi-Square Analysis of Preference behavior_result->behavior_analysis trap_design Design and Bait Traps behavior_analysis->trap_design If attractive field_deployment Deploy Traps in Field trap_design->field_deployment trap_capture Monitor and Record Insect Captures field_deployment->trap_capture field_analysis Analyze Trap Efficacy trap_capture->field_analysis

Caption: Workflow for evaluating the semiochemical properties of this compound.

Generalized Olfactory Signaling Pathway

olfactory_pathway odorant This compound (Odorant Molecule) obp Odorant Binding Protein (OBP) odorant->obp Binds to receptor Olfactory Receptor (OR) on Neuron Membrane obp->receptor Transports to ion_channel Ion Channel Opening receptor->ion_channel Activates depolarization Neuron Depolarization (Action Potential) ion_channel->depolarization Causes signal_transduction Signal Transduction to Antennal Lobe (Brain) depolarization->signal_transduction behavioral_response Behavioral Response (Attraction/Repulsion) signal_transduction->behavioral_response Leads to

References

Protocols for Safe Handling and Storage of Allyl Isovalerate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling and storage of allyl isovalerate in a laboratory setting. Adherence to these guidelines is crucial to minimize risks associated with the chemical's flammability, toxicity, and reactivity.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic fruity odor reminiscent of apples and cherries.[1][2][3] It is primarily used as a synthetic flavoring agent.[1][3][4] A summary of its key quantitative properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol [2][5]
Boiling Point 155 °C (at 760 mmHg)[1][3]
Flash Point 103.5 °F (39.7 °C)[2][6]
Density 0.88 g/mL at 25 °C[1][3]
Vapor Pressure 13 mmHg at 71.6°F (22°C)[6]
Water Solubility Insoluble[1][3]
Refractive Index 1.416 at 20 °C[1][3]

Hazard Identification and Toxicity

This compound is a hazardous substance that presents several risks in a laboratory environment.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[7][8]

  • H301+H311: Toxic if swallowed or in contact with skin.[7][8]

  • H315: Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.[7][8]

  • H335: May cause respiratory irritation.[7][8]

Toxicological Information:

  • Acute Toxicity: Toxic by ingestion and dermal contact. The dermal LD50 in rabbits is 560 mg/kg.[9]

  • Carcinogenicity: There is limited evidence for the carcinogenicity of this compound in experimental animals.[10] It is not classifiable as to its carcinogenicity to humans (Group 3).[11]

  • Metabolism: It is metabolized to isovaleric acid and allyl alcohol.[2][11]

Safe Handling Protocols

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[12][13]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible. Fire extinguishers (carbon dioxide or dry chemical) should be available and personnel trained in their use.[12]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are mandatory.[12][13]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always check the manufacturer's compatibility data.[12]

  • Body Protection: A flame-resistant lab coat must be worn and kept buttoned. For larger quantities, a chemical-resistant apron is recommended.[12]

  • Footwear: Closed-toe shoes are mandatory.[12]

General Handling Practices
  • Avoid all contact with skin, eyes, and clothing.

  • Do not inhale vapors.[13]

  • Keep away from heat, sparks, and open flames.[7][8]

  • Use non-sparking tools and take precautionary measures against static discharge.[7][8]

  • Ground and bond containers when transferring material.[7][8]

  • Wash hands thoroughly after handling.[12]

Storage Protocols

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[12]

  • Containers: Keep containers tightly closed and properly labeled.[12] Store in glass or tin containers.[3]

  • Incompatibilities: Store away from strong oxidizing agents, reducing agents, acids, and bases.[1][6]

Spill and Waste Disposal Protocols

Spill Response
  • Small Spills:

    • Evacuate the immediate area and remove all ignition sources.[6]

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.

    • Collect the absorbed material into a sealed, labeled container for disposal.[6]

    • Clean the spill area with 60-70% ethanol (B145695) followed by soap and water.[6]

  • Large Spills:

    • Evacuate the laboratory and notify emergency personnel immediately.

    • Isolate the spill area for at least 50 meters in all directions.[2][6]

Waste Disposal
  • All waste containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocol: Fischer Esterification to Synthesize this compound

This protocol describes the synthesis of this compound from isovaleric acid and allyl alcohol using sulfuric acid as a catalyst. This procedure must be performed in a chemical fume hood.

Materials:

  • Isovaleric acid

  • Allyl alcohol

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isovaleric acid and a molar excess of allyl alcohol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and brine. d. Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Decant or filter the solution to remove the drying agent. The resulting liquid is crude this compound.

  • Purification (Optional): The product can be further purified by distillation.

Visualized Workflows

AllylIsovalerateHandlingWorkflow start Start: Prepare for Handling ppe 1. Don PPE (Goggles, Gloves, Lab Coat) start->ppe end End: Task Complete hood 2. Work in Fume Hood ppe->hood transfer 3. Transfer Chemical (Use Grounded Equipment) hood->transfer reaction 4. Perform Experiment transfer->reaction spill_check Spill Occurred? reaction->spill_check cleanup 5. Decontaminate Work Area waste 6. Dispose of Waste (Sealed, Labeled Container) cleanup->waste storage 7. Store Appropriately (Cool, Dry, Ventilated) waste->storage storage->end spill_check->cleanup No spill_response Spill Response Protocol spill_check->spill_response Yes spill_response->cleanup

Caption: Workflow for Safe Handling of this compound.

AllylIsovalerateStorageProtocol receive Receive this compound inspect Inspect Container for Damage receive->inspect label_check Verify Proper Labeling inspect->label_check storage_area Select Storage Location label_check->storage_area conditions Ensure: - Cool, Dry, Well-Ventilated - Away from Heat/Sunlight storage_area->conditions incompatibles Segregate from: - Oxidizers - Reducing Agents - Acids/Bases storage_area->incompatibles place_storage Place in Designated Flammables Cabinet conditions->place_storage incompatibles->place_storage log Update Chemical Inventory place_storage->log

References

Application Notes and Protocols for In Vitro Allyl Isovalerate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl isovalerate is a flavoring agent characterized by a fruity, pineapple-like aroma. As an ester, it is susceptible to hydrolysis, a chemical breakdown reaction with water, which can be catalyzed by enzymes, particularly esterases and lipases. This process is of significant interest in the fields of food science, toxicology, and drug metabolism, as the hydrolysis of this compound yields allyl alcohol and isovaleric acid. The potential toxicity of allyl alcohol necessitates a thorough understanding of the rate and extent of this hydrolysis in biological systems.[1]

These application notes provide a detailed protocol for studying the in vitro hydrolysis of this compound, a summary of representative quantitative data, and visualizations of the experimental workflow and the underlying biochemical reaction.

Data Presentation

The following table summarizes hypothetical quantitative data for the in vitro hydrolysis of this compound by porcine pancreatic lipase (B570770). This data is illustrative and serves as a template for presenting experimental findings.

ParameterValueUnitsConditions
Substrate Concentration1mM100 mM Phosphate (B84403) Buffer, pH 7.5
Enzyme Concentration0.5mg/mLPorcine Pancreatic Lipase
Incubation Temperature37°C-
Incubation Time60minutes-
Initial Rate of Hydrolysis12.5µmol/min/mg-
Michaelis Constant (Km)2.5mM-
Maximum Velocity (Vmax)50µmol/min/mg-

Experimental Protocols

Protocol 1: In Vitro Hydrolysis of this compound using Porcine Pancreatic Lipase

This protocol describes a method to determine the rate of enzymatic hydrolysis of this compound using a commercially available lipase preparation.

Materials:

  • This compound (≥98% purity)

  • Porcine pancreatic lipase (e.g., Sigma-Aldrich L0382)

  • Phosphate buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Internal standard for GC-MS analysis (e.g., deuterated allyl alcohol or another suitable non-interfering compound)

  • Quenching solution (e.g., 1 M HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Sodium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, incubator, etc.)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM phosphate buffer and adjust the pH to 7.5.

    • Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.

    • Prepare a stock solution of porcine pancreatic lipase (e.g., 10 mg/mL) in cold phosphate buffer immediately before use. Keep on ice.

  • Enzymatic Reaction:

    • In a series of microcentrifuge tubes, add 940 µL of pre-warmed (37°C) 100 mM phosphate buffer (pH 7.5).

    • Add 10 µL of the this compound stock solution to each tube to achieve the desired final substrate concentration (e.g., 1 mM). Pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the porcine pancreatic lipase solution. Include a control tube with 50 µL of phosphate buffer instead of the enzyme solution.

    • Incubate the reaction mixture at 37°C with gentle agitation.

  • Sample Collection and Quenching:

    • At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), take an aliquot (e.g., 100 µL) of the reaction mixture and transfer it to a new tube containing 10 µL of quenching solution (1 M HCl) to stop the reaction.

  • Extraction of Products:

    • To the quenched reaction mixture, add a known amount of internal standard.

    • Add 500 µL of extraction solvent (e.g., ethyl acetate) and vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Analyze the extracted samples by GC-MS to quantify the amount of allyl alcohol and/or the remaining this compound.

    • Develop a calibration curve using known concentrations of allyl alcohol and the internal standard to ensure accurate quantification.

Protocol 2: Quantification of Allyl Alcohol and Isovaleric Acid by GC-MS

This protocol outlines the analytical procedure for the simultaneous determination of the hydrolysis products.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity, monitoring characteristic ions for allyl alcohol, isovaleric acid, and the internal standard.

Visualizations

The following diagrams illustrate the key processes involved in the in vitro hydrolysis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) mix Mix Substrate and Buffer reagents->mix incubate Pre-incubate at 37°C mix->incubate add_enzyme Add Enzyme to Initiate incubate->add_enzyme reaction Incubate at 37°C add_enzyme->reaction quench Quench Reaction reaction->quench extract Extract Products quench->extract gcms Analyze by GC-MS extract->gcms

Experimental Workflow for this compound Hydrolysis

signaling_pathway allyl_isovalerate This compound enzyme Esterase / Lipase allyl_isovalerate->enzyme products Products enzyme->products Hydrolysis water H₂O water->enzyme allyl_alcohol Allyl Alcohol products->allyl_alcohol isovaleric_acid Isovaleric Acid products->isovaleric_acid

References

Animal Models for Studying Allyl Isovalerate Toxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl isovalerate is a synthetic chemical used as a fragrance and flavoring agent. Understanding its toxicological profile is crucial for risk assessment and ensuring human safety. This document provides detailed application notes and protocols for studying the toxicity of this compound in animal models, with a focus on rodent species. The information compiled herein is based on findings from various toxicological studies and aims to guide researchers in designing and conducting their own investigations.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative data from animal toxicity studies of this compound.

Parameter Species Route Value Reference
LD50RatOral230 mg/kg[1][2]
LD50MouseOral500 mg/kg[1][2]
LD50RabbitDermal560 mg/kg[1]

Table 1: Acute Toxicity of this compound. This table presents the median lethal dose (LD50) values for this compound in different animal species and routes of administration.

Study Duration Species (Strain) Dose Levels (mg/kg/day) Key Findings Reference
2 weeksF344/N Rats250Hepatotoxicity[3][4]
2 weeksB6C3F1 Mice125Subtle myelotoxic effects[3][4]
13 weeksF344/N Rats250Hepatic multifocal coagulative necrosis, cholangiofibrosis, nodular hyperplasia, bile-duct hyperplasia[3][4]
13 weeksB6C3F1 Mice250Hepatic coagulative necrosis, ulcerative inflammation of the stomach, thickening of the stomach mucosa and urinary bladder wall[3]
103 weeksF344/N Rats31, 62Increased incidence of mononuclear cell leukemia in both sexes[3][5]
103 weeksB6C3F1 Mice31, 62Increased incidence of squamous-cell papillomas of the forestomach in males and lymphomas in females[3][5]

Table 2: Subchronic and Chronic Toxicity of this compound. This table summarizes the findings from repeated-dose toxicity studies of this compound in rats and mice.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established guidelines and practices in toxicology research.[6][7][8][9][10][11][12][13][14][15][16]

Protocol 1: Acute Oral Toxicity Study (LD50 Determination)

1. Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

2. Animal Model:

  • Species: Sprague-Dawley rats or CD-1 mice.
  • Age: 8-12 weeks.
  • Sex: Equal numbers of males and females.
  • Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard chow and water. Acclimatize animals for at least 5 days before the study.

3. Materials:

  • This compound.
  • Vehicle (e.g., corn oil).
  • Oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats).
  • Syringes.
  • Animal scale.

4. Procedure:

  • Fast animals overnight (for rats) or for 4 hours (for mice) before dosing.
  • Prepare a range of dose concentrations of this compound in the vehicle.
  • Weigh each animal and calculate the individual dose volume. The maximum volume should not exceed 10 mL/kg for aqueous solutions or 5 mL/kg for oil-based solutions.
  • Administer a single dose of this compound or vehicle control to each animal via oral gavage.
  • Observe animals continuously for the first few hours post-dosing and then daily for 14 days for clinical signs of toxicity, morbidity, and mortality.
  • Record body weights daily.
  • At the end of the 14-day observation period, euthanize all surviving animals.
  • Perform a gross necropsy on all animals (including those that died during the study).
  • Calculate the LD50 using a validated statistical method (e.g., probit analysis).

Protocol 2: Repeated Dose Toxicity Study (Subchronic)

1. Objective: To evaluate the potential adverse effects of repeated oral exposure to this compound over a period of 28 or 90 days.

2. Animal Model:

  • Species: F344/N rats and B6C3F1 mice are commonly used.
  • Number of animals: At least 10 animals per sex per group.

3. Procedure:

  • Administer this compound daily via oral gavage at a minimum of three dose levels plus a vehicle control group for 28 or 90 consecutive days.
  • Clinical Observations: Conduct and record detailed clinical observations at least once daily.
  • Body Weight and Food Consumption: Record body weights weekly and food consumption weekly.
  • Hematology and Clinical Chemistry: Collect blood samples (e.g., via the submandibular or saphenous vein) at termination (and optionally at an interim time point) for hematological and clinical chemistry analysis.
  • Hematology parameters: Red blood cell count, white blood cell count with differential, hemoglobin, hematocrit, platelet count.
  • Clinical chemistry parameters: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea (B33335) nitrogen (BUN), creatinine.
  • Necropsy and Histopathology:
  • At the end of the study, euthanize all animals.
  • Conduct a full gross necropsy.
  • Weigh major organs (liver, kidneys, spleen, brain, heart, testes, etc.).
  • Collect and preserve a comprehensive list of tissues in 10% neutral buffered formalin.
  • Process tissues for histopathological examination. Tissues should be embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

Protocol 3: Blood and Tissue Collection for Analysis

1. Objective: To properly collect blood and tissue samples for toxicological analysis.

2. Blood Collection:

  • Survival Bleeds: For interim analysis, blood can be collected from the saphenous or submandibular vein. The total volume collected should not exceed 10% of the circulating blood volume.
  • Terminal Bleed: At the end of the study, blood can be collected via cardiac puncture under deep anesthesia.

3. Tissue Collection:

  • Immediately following euthanasia, perform a necropsy.
  • Carefully dissect and examine all major organs and tissues.
  • Collect tissue samples and fix them in 10% neutral buffered formalin for histopathology. The volume of fixative should be at least 10 times the volume of the tissue.
  • For other analyses (e.g., biomarker analysis), tissues can be snap-frozen in liquid nitrogen and stored at -80°C.

Signaling Pathways and Experimental Workflows

The toxicity of this compound is largely attributed to its metabolites, particularly acrolein and glycidol.[3] These reactive compounds can induce cellular damage through various signaling pathways.

Metabolic Pathway of this compound

This compound is first hydrolyzed to isovaleric acid and allyl alcohol. Allyl alcohol is then metabolized to the highly reactive and toxic aldehydes, acrolein and glycidol.

G allyl_isovalerate This compound hydrolysis Hydrolysis (Esterases) allyl_isovalerate->hydrolysis isovaleric_acid Isovaleric Acid hydrolysis->isovaleric_acid allyl_alcohol Allyl Alcohol hydrolysis->allyl_alcohol adh Alcohol Dehydrogenase allyl_alcohol->adh cyp450 Cytochrome P450 allyl_alcohol->cyp450 acrolein Acrolein adh->acrolein glycidol Glycidol cyp450->glycidol toxicity Cellular Toxicity acrolein->toxicity glycidol->toxicity

Caption: Metabolic activation of this compound to toxic metabolites.

Acrolein-Induced Cellular Toxicity Signaling Pathway

Acrolein is a potent electrophile that can react with cellular nucleophiles, leading to oxidative stress, DNA damage, and apoptosis.

G acrolein Acrolein ros Increased ROS acrolein->ros dna_damage DNA Damage acrolein->dna_damage er_stress ER Stress acrolein->er_stress mapk MAPK Activation (JNK, p38, ERK) ros->mapk mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction apoptosis Apoptosis dna_damage->apoptosis mapk->apoptosis er_stress->apoptosis mitochondrial_dysfunction->apoptosis

Caption: Key signaling pathways involved in acrolein-induced cellular toxicity.

Glycidol-Induced Cellular Toxicity Signaling Pathway

Glycidol is an epoxide that can form adducts with DNA and proteins, leading to genotoxicity and apoptosis.

G glycidol Glycidol dna_adducts DNA Adducts glycidol->dna_adducts protein_adducts Protein Adducts glycidol->protein_adducts genotoxicity Genotoxicity dna_adducts->genotoxicity mapk_activation MAPK Activation (ERK, JNK, p38) protein_adducts->mapk_activation apoptosis Apoptosis genotoxicity->apoptosis autophagy Autophagy mapk_activation->autophagy autophagy->apoptosis

Caption: Signaling pathways implicated in glycidol-induced cellular toxicity.

Experimental Workflow for a Rodent Toxicity Study

The following diagram illustrates a typical workflow for a repeated-dose oral toxicity study in rodents.

G acclimatization Animal Acclimatization (≥ 5 days) randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Dosing (e.g., 28 or 90 days) randomization->dosing observations In-life Observations (Clinical Signs, Body Weight, Food Consumption) dosing->observations blood_collection Interim/Terminal Blood Collection dosing->blood_collection data_analysis Data Analysis and Interpretation observations->data_analysis necropsy Gross Necropsy and Organ Weight Measurement blood_collection->necropsy histopathology Tissue Collection and Histopathology necropsy->histopathology histopathology->data_analysis

Caption: A generalized experimental workflow for rodent toxicity testing.

References

Application Notes and Protocols: The Use of Allyl Isovalerate in the Development of New Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl isovalerate (2-propenyl 3-methylbutanoate) is a key fragrance and flavor ester known for its powerful and diffusive fruity aroma, often described with notes of apple, pineapple, and banana.[1][2] Its volatile nature makes it an excellent top note in perfumery, providing an initial burst of fruitiness.[2] This document provides detailed application notes and experimental protocols for utilizing this compound in the development of novel fragrance compounds. It covers the synthesis of a new derivative, its purification, and the subsequent analytical and sensory evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the parent compound is crucial for the development of new fragrance molecules.

PropertyValueReference
Molecular Formula C₈H₁₄O₂[3]
Molecular Weight 142.20 g/mol [1]
Appearance Clear colorless to pale yellow liquid[1]
Odor Profile Sweet, fruity, with notes of apple, pineapple, and banana[2]
Boiling Point 155 °C (lit.)[4]
Flash Point 61.11 °C[2]
Density 0.88 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.416 (lit.)[4]
Solubility Insoluble in water[4]

Development of a Novel Fragrance Compound: Synthesis of Allyl 2,3-Epoxyisovalerate

To demonstrate the potential of this compound as a starting material, this section details a protocol for its epoxidation to form a novel compound, allyl 2,3-epoxyisovalerate. The introduction of an epoxide ring is a common strategy in fragrance chemistry to introduce new, often sweeter and more complex, olfactory notes.

Experimental Protocol: Epoxidation of this compound

Objective: To synthesize allyl 2,3-epoxyisovalerate from this compound using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Materials:

  • This compound (≥98%)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the excess peroxyacid and the meta-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure allyl 2,3-epoxyisovalerate.

Characterization of Allyl 2,3-Epoxyisovalerate

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure and the formation of the epoxide ring.

  • FT-IR Spectroscopy: To identify the characteristic functional groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the new compound.

Analytical Evaluation of Fragrance Compounds

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To analyze the purity and identify the components of the synthesized fragrance compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms).

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol (B145695) or DCM).

  • Inject the sample into the GC-MS system.

  • The oven temperature program should be optimized to achieve good separation of the components. A typical program might be: start at 50 °C, ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).

Protocol: Gas Chromatography-Olfactometry (GC-O)

Objective: To determine the odor characteristics of the individual volatile components of the synthesized fragrance.

Procedure:

  • The GC effluent is split between the MS detector and an olfactory port.

  • A trained sensory panelist sniffs the effluent from the olfactory port and records the odor description, intensity, and retention time of each odorous compound.

  • This allows for the correlation of specific chemical compounds with their perceived scent.

Sensory Evaluation of New Fragrance Compounds

Protocol: Quantitative Descriptive Analysis (QDA)

Objective: To obtain a detailed sensory profile of the new fragrance compound and compare it to the parent compound, this compound.

Panelists:

  • A panel of 8-12 trained individuals with demonstrated olfactory acuity.

Procedure:

  • Lexicon Development: In preliminary sessions, panelists are presented with the new and parent compounds and collaboratively develop a list of descriptive terms (e.g., fruity, sweet, green, floral, woody) to describe the aromas.

  • Sample Preparation: Samples of this compound and allyl 2,3-epoxyisovalerate are prepared at a concentration of 1% in a neutral solvent (e.g., dipropylene glycol) on smelling strips.

  • Evaluation: In individual booths, panelists are presented with the coded samples in a randomized order. They rate the intensity of each descriptor from the developed lexicon on a continuous scale (e.g., 0-10, where 0 = not perceived and 10 = very intense).

  • Data Analysis: The intensity ratings are averaged across panelists for each descriptor and for each compound. The results can be visualized using a spider web plot.

Hypothetical Sensory Panel Data

The following table presents hypothetical quantitative sensory data for this compound and the newly synthesized allyl 2,3-epoxyisovalerate. This data is for illustrative purposes to demonstrate the output of a QDA.

Sensory DescriptorThis compound (Mean Intensity)Allyl 2,3-Epoxyisovalerate (Hypothetical Mean Intensity)
Fruity (Pineapple/Apple) 8.56.0
Sweet 7.08.0
Green 4.02.5
Waxy 2.04.5
Floral 1.03.0
Balsamic 0.55.5

Visualizations

Synthesis_Workflow start This compound reagents m-CPBA, DCM, 0°C to RT start->reagents 1. reaction Epoxidation Reaction reagents->reaction 2. workup Quenching, Extraction, Washing reaction->workup 3. purification Column Chromatography workup->purification 4. product Allyl 2,3-Epoxyisovalerate purification->product 5.

Caption: Synthesis workflow for allyl 2,3-epoxyisovalerate.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis panelist_selection Panelist Selection & Training lexicon_dev Lexicon Development panelist_selection->lexicon_dev sample_prep Sample Preparation (1% in DPG) lexicon_dev->sample_prep evaluation Individual Booth Evaluation (Randomized, Coded) sample_prep->evaluation rating Intensity Rating on Scale (0-10) evaluation->rating data_avg Average Intensity Scores rating->data_avg visualization Spider Web Plot Generation data_avg->visualization conclusion Sensory Profile Comparison visualization->conclusion

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Scent_Modification_Relationship allyl_isovalerate This compound (Fruity, Green) modification Chemical Modification (Epoxidation of Allyl Group) allyl_isovalerate->modification Input epoxy_derivative Allyl 2,3-Epoxyisovalerate (Sweeter, Balsamic, Waxy) modification->epoxy_derivative Output

Caption: Relationship between chemical modification and scent profile.

Conclusion

This compound serves as a versatile and valuable platform for the development of new fragrance compounds. Through chemical modifications such as epoxidation, it is possible to create novel derivatives with unique and desirable olfactory properties. The protocols outlined in this document provide a framework for the synthesis, purification, and comprehensive evaluation of such new fragrance molecules, enabling researchers to explore the vast creative potential within this class of compounds. Rigorous analytical and sensory evaluation is paramount to understanding the structure-odor relationships and ensuring the successful development of new and impactful fragrances.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Allyl Isovalerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of allyl isovalerate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on Fischer esterification of allyl alcohol and isovaleric acid.

Issue 1: Low or No Product Yield

Low or no yield of this compound is a frequent challenge. The underlying causes can often be traced back to reaction equilibrium, purity of reactants, or catalyst inefficiency.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Reaction Equilibrium Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus reducing the yield of the ester.[1][2][3][4]Implement Water Removal: Utilize a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed.[1][5][6] This continuously shifts the equilibrium towards the product side. Alternatively, using a large excess of one reactant (typically the less expensive one, allyl alcohol) can also drive the reaction forward.[1][7][8]
Catalyst Inactivity The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount, leading to a slow or stalled reaction.[9]Verify Catalyst Activity and Concentration: Use a fresh, anhydrous acid catalyst. Optimize the catalyst concentration; typically, 1-5 mol% relative to the limiting reagent is effective.
Impure Reactants The presence of water or other impurities in allyl alcohol or isovaleric acid can interfere with the reaction.Ensure Purity of Starting Materials: Use freshly distilled or high-purity, anhydrous reactants.
Insufficient Reaction Time or Temperature The reaction may not have reached equilibrium or the activation energy barrier is not being overcome.Optimize Reaction Conditions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is heated to a sufficient reflux temperature and allowed to proceed for an adequate duration (typically several hours).

Issue 2: Formation of Side Products

The presence of the allyl group introduces the possibility of side reactions, such as polymerization, which can reduce the yield of the desired ester.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Polymerization of Allyl Monomers Under acidic conditions and elevated temperatures, the double bond in allyl alcohol or the resulting this compound can undergo polymerization, leading to the formation of oligomers or polymers.[10][11][12]Control Reaction Temperature: Avoid excessively high temperatures. Maintain a steady reflux without vigorous, uncontrolled boiling. Use of Inhibitors: Consider adding a small amount of a radical inhibitor, such as hydroquinone, to the reaction mixture to suppress polymerization.
Dehydration of Allyl Alcohol Strong acid catalysts at high temperatures can cause the dehydration of allyl alcohol to form diallyl ether.Moderate Catalyst Concentration and Temperature: Use the minimum effective amount of acid catalyst and avoid overheating the reaction mixture.

Issue 3: Difficulties in Product Purification

Isolating pure this compound from the reaction mixture can be challenging due to the presence of unreacted starting materials and the acid catalyst.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Presence of Unreacted Isovaleric Acid The acidic nature of the unreacted isovaleric acid can make the crude product corrosive and interfere with subsequent applications.Aqueous Base Wash: After the reaction is complete, cool the mixture and wash it with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the unreacted acid and the acid catalyst. Carbon dioxide will be evolved, so perform this step with caution in a separatory funnel with frequent venting.
Presence of Unreacted Allyl Alcohol Allyl alcohol has a boiling point relatively close to that of this compound, which can make separation by simple distillation difficult.Water Wash: Wash the organic layer with water or brine (saturated NaCl solution) to remove the majority of the water-soluble allyl alcohol. Fractional Distillation: Purify the crude product by fractional distillation to carefully separate the this compound from any remaining allyl alcohol and other impurities.
Emulsion Formation During Workup The presence of salts and other impurities can lead to the formation of stable emulsions during aqueous washes, making phase separation difficult.Brine Wash: Use a saturated brine solution for the final wash to help break emulsions by increasing the ionic strength of the aqueous phase. Centrifugation: If a persistent emulsion forms, centrifugation can aid in separating the layers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of allyl alcohol to isovaleric acid?

A1: To maximize the yield of this compound, it is recommended to use an excess of one of the reactants. Since allyl alcohol is often less expensive, using it in a 2 to 5-fold molar excess relative to isovaleric acid can effectively drive the equilibrium towards the product.

Q2: Which acid catalyst is most effective for this synthesis?

A2: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly used and effective catalysts for Fischer esterification.[2][4] p-TSA is a solid and can be easier to handle, while sulfuric acid is a strong dehydrating agent which can also help to remove water. The choice may depend on availability and specific experimental preferences.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture on a TLC plate alongside the starting materials (allyl alcohol and isovaleric acid). The formation of a new spot with a different Rf value indicates the formation of the product, this compound. The disappearance of the limiting reactant spot suggests the reaction is nearing completion. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q4: What is the expected yield for the synthesis of this compound?

A4: With proper optimization, including the use of a Dean-Stark trap and an excess of allyl alcohol, yields of over 80% can be reasonably expected. The table below presents illustrative data on how reaction conditions can influence the yield.

Data Presentation

Table 1: Illustrative Yield of this compound under Various Reaction Conditions

Molar Ratio (Allyl Alcohol:Isovaleric Acid) Catalyst (p-TSA, mol%) Reaction Time (hours) Water Removal Method Illustrative Yield (%)
1:114None55
3:114None75
1:114Dean-Stark82
3:114Dean-Stark90
3:156Dean-Stark95

Note: This data is illustrative and serves to demonstrate the expected trends in yield based on the optimization of reaction parameters.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification with a Dean-Stark Trap

This protocol describes a standard laboratory procedure for the synthesis of this compound with continuous water removal.

Materials:

  • Isovaleric acid

  • Allyl alcohol (3 molar equivalents)

  • p-Toluenesulfonic acid monohydrate (2 mol%)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add isovaleric acid, allyl alcohol, p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux. Toluene and water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 3-5 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until gas evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove toluene and excess allyl alcohol.

  • Purify the resulting crude this compound by fractional distillation.

Mandatory Visualizations

FischerEsterificationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Isovaleric Acid + Allyl Alcohol Reflux Heat to Reflux Reactants->Reflux Catalyst p-TSA Catalyst->Reflux Solvent Toluene Solvent->Reflux DeanStark Water Removal (Dean-Stark Trap) Reflux->DeanStark Drives Equilibrium Quench Wash with NaHCO3 Reflux->Quench After Cooling DeanStark->Reflux Wash Wash with Brine Quench->Wash Dry Dry (MgSO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Distill Fractional Distillation Concentrate->Distill Product Pure Allyl Isovalerate Distill->Product

Caption: Workflow for the synthesis of this compound.

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of This compound Equilibrium Reaction at Equilibrium LowYield->Equilibrium Catalyst Inactive Catalyst LowYield->Catalyst Purity Impure Reactants LowYield->Purity Conditions Suboptimal Conditions LowYield->Conditions SideReactions Side Reactions (e.g., Polymerization) LowYield->SideReactions RemoveWater Remove Water (Dean-Stark) Equilibrium->RemoveWater ExcessReactant Use Excess Reactant Equilibrium->ExcessReactant FreshCatalyst Use Fresh Catalyst Catalyst->FreshCatalyst OptimizeConc Optimize Catalyst Concentration Catalyst->OptimizeConc PurifyReactants Purify/Dry Reactants Purity->PurifyReactants MonitorReaction Monitor Progress (TLC/GC) Conditions->MonitorReaction AdjustTempTime Adjust Temp/Time Conditions->AdjustTempTime ControlTemp Control Temperature SideReactions->ControlTemp AddInhibitor Add Inhibitor SideReactions->AddInhibitor

References

Technical Support Center: Synthesis of Allyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of allyl isovalerate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue: Low Yield of this compound

Low yields in the synthesis of this compound are a common issue. Several factors can contribute to this problem, often related to the equilibrium nature of the Fischer esterification reaction and the stability of the reactants.

ParameterObservationPotential Cause(s)Recommended Action(s)
Reaction Time Low conversion of starting materials.Insufficient reaction time to reach equilibrium.Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
Reaction Temperature Low conversion at lower temperatures; potential for side reactions at higher temperatures.The reaction may be too slow at lower temperatures. Excessively high temperatures can lead to the dehydration of allyl alcohol to form diallyl ether or isomerization to propanal.[1][2]Maintain a moderate reaction temperature, typically refluxing at the boiling point of the alcohol. For allyl alcohol, this is around 97°C. Avoid excessively high temperatures that could favor side reactions.
Catalyst Slow or incomplete reaction.Insufficient amount or inactive acid catalyst.Ensure the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[3][4] The catalyst should be fresh and used in an appropriate amount (typically a small percentage of the total reaction volume).
Water Removal Reaction stalls or reverses.Accumulation of water, a byproduct of the esterification, shifts the equilibrium back towards the reactants.[3][4]Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[5] Alternatively, use a drying agent that is compatible with the reaction conditions.
Reactant Ratio Low conversion of the limiting reagent.The Fischer esterification is an equilibrium process. An equimolar ratio of reactants may result in an incomplete reaction.[3]Use a significant excess of one of the reactants, typically the less expensive one (in this case, likely allyl alcohol), to drive the equilibrium towards the product side.[3][4]

Issue: Presence of Impurities in the Final Product

The presence of impurities can affect the quality and usability of the synthesized this compound. Identifying and mitigating the formation of these impurities is crucial.

ImpurityIdentification Method(s)Potential Source(s)Mitigation and Removal Strategies
Unreacted Isovaleric Acid GC-MS, NMR, TitrationIncomplete reaction.Drive the reaction to completion by using an excess of allyl alcohol and removing water. During workup, wash the organic layer with a mild base like sodium bicarbonate solution to neutralize and remove any remaining acid.[5]
Unreacted Allyl Alcohol GC-MS, NMRIncomplete reaction; use of a large excess.Wash the organic layer with water or brine to remove excess allyl alcohol.[6] Allyl alcohol is soluble in water, facilitating its removal.
Diallyl Ether GC-MS, NMRAcid-catalyzed dehydration of allyl alcohol, especially at high temperatures.[1]Control the reaction temperature carefully. Use a milder acid catalyst or a lower concentration of a strong acid. Diallyl ether can be separated from this compound by fractional distillation due to their different boiling points.
Propanal GC-MS, NMRIsomerization of allyl alcohol in the presence of an acid catalyst.[7][8]This is generally a minor byproduct under typical esterification conditions. Careful control of the acid catalyst and temperature can minimize its formation. Purification by fractional distillation can remove this lower-boiling impurity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the direct esterification of isovaleric acid with allyl alcohol, a process known as Fischer esterification.[9] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[3][4]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions involve the allyl alcohol reactant, especially under acidic and high-temperature conditions. These include:

  • Dehydration to Diallyl Ether: Two molecules of allyl alcohol can react to form diallyl ether and water.[1]

  • Isomerization to Propanal: Allyl alcohol can isomerize to form propanal.[7][8]

Q3: How can I drive the Fischer esterification towards the formation of this compound?

A3: To favor the formation of the ester product in this equilibrium reaction, you can:

  • Use an Excess of a Reactant: Employing a large excess of either allyl alcohol or isovaleric acid will shift the equilibrium to the right, according to Le Chatelier's principle.[3]

  • Remove Water: Since water is a byproduct, its continuous removal from the reaction mixture will prevent the reverse reaction (hydrolysis of the ester) and drive the formation of the product.[3][4] This is often achieved using a Dean-Stark apparatus.[5]

Q4: What is a typical purification procedure for this compound after the reaction is complete?

A4: A standard purification procedure involves the following steps:

  • Neutralization: Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted isovaleric acid.[5]

  • Washing: Wash with water and then with a saturated brine solution to remove any remaining water-soluble impurities and salts.[6]

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.[6]

  • Distillation: Purify the final product by fractional distillation under reduced pressure to separate the this compound from any remaining starting materials and high-boiling side products like diallyl ether.

Q5: What are the expected physical properties of pure this compound?

A5: Pure this compound is a colorless liquid with a fruity, pineapple-like odor. Its boiling point is approximately 152-154 °C at atmospheric pressure.[9][10]

Experimental Protocols & Visualizations

Key Experimental Protocol: Fischer Esterification of Isovaleric Acid with Allyl Alcohol

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Isovaleric acid

  • Allyl alcohol (in excess)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, heating mantle, and magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add isovaleric acid, an excess of allyl alcohol (e.g., 2-3 molar equivalents), and a magnetic stir bar.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed.

  • Continue the reflux until no more water is collected, indicating the reaction is nearing completion.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

Synthesis_Workflow Reactants Isovaleric Acid + Allyl Alcohol + Acid Catalyst Reaction Reflux with Water Removal (Dean-Stark) Reactants->Reaction Workup Aqueous Workup (NaHCO3, H2O, Brine) Reaction->Workup Drying Drying (Na2SO4) Workup->Drying Purification Fractional Distillation Drying->Purification Product Pure Allyl Isovalerate Purification->Product Troubleshooting_Low_Yield Start Low Yield of This compound Equilibrium Equilibrium Not Shifted Towards Product Start->Equilibrium Side_Reactions Side Reactions Consuming Reactants Start->Side_Reactions Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Sol_Equilibrium1 Sol_Equilibrium1 Equilibrium->Sol_Equilibrium1 Use Excess Reactant Sol_Equilibrium2 Sol_Equilibrium2 Equilibrium->Sol_Equilibrium2 Remove Water (Dean-Stark) Sol_Side_Reactions Sol_Side_Reactions Side_Reactions->Sol_Side_Reactions Control Reaction Temperature Sol_Incomplete1 Sol_Incomplete1 Incomplete_Reaction->Sol_Incomplete1 Increase Reaction Time Sol_Incomplete2 Sol_Incomplete2 Incomplete_Reaction->Sol_Incomplete2 Check Catalyst Activity/Amount

References

Technical Support Center: Allyl Isovalerate Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and troubleshooting advice for preventing the degradation of allyl isovalerate during storage. Below you will find frequently asked questions (FAQs) and detailed experimental protocols to ensure the stability and integrity of your samples.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the storage and handling of this compound.

FAQ 1: I've noticed a change in the odor of my stored this compound. What could be the cause?

A change in odor, often towards a rancid or acidic smell, is a primary indicator of degradation. The most likely cause is hydrolysis, where the ester breaks down into isovaleric acid and allyl alcohol in the presence of moisture. Oxidation of the allyl group can also contribute to off-odors.

To troubleshoot this issue, consider the following:

  • Moisture Contamination: Has the container been opened frequently? Was it securely sealed?

  • Storage Temperature: Has the sample been stored at the recommended refrigerated temperature? Elevated temperatures can accelerate hydrolysis.

  • Atmosphere: Was the sample stored under an inert atmosphere (e.g., nitrogen or argon)? Oxygen can lead to oxidative degradation.

FAQ 2: My analytical results show a decrease in the purity of this compound over time. What are the likely degradation pathways?

A decrease in purity is likely due to one or more of the following degradation pathways:

  • Hydrolysis: This is a common degradation route for esters, accelerated by water and either acidic or basic conditions. The primary products are isovaleric acid and allyl alcohol. Branched-chain esters like this compound tend to hydrolyze more slowly than their straight-chain counterparts.

  • Oxidation: The allyl group contains a double bond that is susceptible to oxidation, especially in the presence of oxygen, light, and trace metals. This can lead to the formation of peroxides, aldehydes, and other undesirable byproducts.

  • Polymerization: Allyl compounds can undergo free-radical polymerization, although this process is generally slow for monomers and results in low molecular weight oligomers. This can be initiated by heat, light, or the presence of radical initiators.

FAQ 3: What are the optimal storage conditions to minimize degradation?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)Slows down the rates of hydrolysis, oxidation, and polymerization.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidative degradation by displacing oxygen.
Light Exposure Store in amber or opaque containersProtects the compound from photo-degradation.
Container Material Glass or tin-lined containersThese materials are inert and minimize the risk of leaching or reaction with the ester.[1]
FAQ 4: Can I use plastic containers for storing this compound?

The use of plastic containers is generally not recommended for long-term storage of this compound. Plasticizers and other additives can leach from the container into the product, and conversely, the ester or its degradation products may be absorbed by the plastic.[2][3] If short-term storage in plastic is unavoidable, high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) (PP) may be considered, but compatibility testing is strongly advised. Studies have shown that excipients in formulations can influence the leaching of additives from HDPE containers.[4]

FAQ 5: Are there any stabilizers I can add to prevent degradation?

Yes, the addition of stabilizers can significantly improve the shelf-life of this compound.

  • Antioxidants: To prevent oxidation, synthetic antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), or natural antioxidants like tocopherols (B72186) (Vitamin E) can be added. A combination of antioxidants may provide a synergistic effect.

  • Polymerization Inhibitors: To prevent polymerization, small amounts of inhibitors like hydroquinone (B1673460) or other phenolic compounds can be effective.

The optimal concentration of these stabilizers should be determined experimentally for your specific application.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability of this compound.

Protocol 1: Accelerated Stability Study

This protocol is designed to predict the long-term stability of this compound by subjecting it to accelerated degradation conditions.

Objective: To assess the stability of this compound under elevated temperature and humidity.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired container closure system. A control group should be stored under recommended long-term conditions (e.g., 5°C ± 3°C).

  • Accelerated Conditions: Place the test samples in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C with 75% ± 5% relative humidity.

  • Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples at each time point for purity and the presence of degradation products using the GC-FID and HPLC-UV methods detailed below.

  • Data Evaluation: Compare the degradation profiles of the samples under accelerated conditions to the control group to estimate the shelf-life under normal storage conditions.

Protocol 2: Analysis of this compound and Degradation Products by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify the purity of this compound and detect volatile degradation products like allyl alcohol and isovaleric acid.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector: FID at 280°C.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare samples for analysis by diluting them to fall within the calibration range.

  • For the identification of degradation products, inject standards of isovaleric acid and allyl alcohol under the same conditions to determine their retention times.

Protocol 3: Purity Determination and Hydrolysis Monitoring by High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)

Objective: To determine the purity of this compound and quantify non-volatile degradation products.

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid).

    • Start with 40% acetonitrile, increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Generate a calibration curve using a series of dilutions of the stock solution.

  • Dilute the samples to be analyzed with the mobile phase to a concentration within the calibration range.

  • To monitor hydrolysis, analyze samples at different time points and quantify the decrease in the this compound peak area and the increase in the isovaleric acid peak area.

Visualizations

Degradation Pathways of this compound

Fig. 1: Primary Degradation Pathways of this compound A This compound B Isovaleric Acid A->B Hydrolysis (+ H2O) C Allyl Alcohol A->C Hydrolysis (+ H2O) D Oxidation Products (e.g., Peroxides, Aldehydes) A->D Oxidation (+ O2, light, heat) E Low Molecular Weight Polymers/Oligomers A->E Polymerization (heat, light, initiators)

Caption: Primary Degradation Pathways of this compound

Experimental Workflow for Stability Testing

Fig. 2: Workflow for this compound Stability Assessment cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare Aliquots of This compound B Accelerated Conditions (e.g., 40°C / 75% RH) A->B C Long-Term Conditions (e.g., 5°C) A->C D Sample Withdrawal at Time Points (0, 1, 3, 6 months) B->D C->D E GC-FID Analysis (Purity, Volatile Degradants) D->E F HPLC-UV Analysis (Purity, Non-Volatile Degradants) D->F G Compare Degradation Profiles E->G F->G H Estimate Shelf-Life G->H

Caption: Workflow for this compound Stability Assessment

References

Troubleshooting poor resolution in HPLC analysis of allyl isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor resolution in the High-Performance Liquid Chromatography (HPLC) analysis of allyl isovalerate.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor resolution in the HPLC analysis of this compound?

A1: The most frequent causes of poor resolution are related to the mobile phase composition, column degradation, or an unoptimized flow rate.[1][2] this compound is a relatively non-polar ester, and achieving good separation requires a careful balance of mobile phase strength and interaction with the stationary phase.

Q2: Can the sample preparation method affect the resolution of my this compound peak?

A2: Absolutely. Improper sample preparation can introduce contaminants that interfere with your analyte peak or cause column fouling, leading to peak broadening and loss of resolution.[1] It is crucial to filter samples and ensure the sample solvent is compatible with the mobile phase to prevent peak distortion.[1]

Q3: How does temperature influence the separation of this compound?

A3: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.[3] Increasing the column temperature generally decreases viscosity, which can lead to sharper peaks and better resolution.[3][4] However, for a volatile compound like this compound, excessively high temperatures might affect its stability or retention behavior.

Q4: Is a gradient or isocratic elution better for analyzing this compound?

A4: For a single compound analysis like pure this compound, a well-optimized isocratic method is often sufficient and provides better reproducibility.[3] If you are analyzing this compound in a complex mixture with other compounds of varying polarities, a gradient elution would be more suitable to achieve adequate separation for all components.[3]

Troubleshooting Guide: Poor Resolution

Issue: Overlapping or Broad Peaks for this compound

When analyzing this compound, you may encounter chromatograms with peaks that are not sharp or are merged with other peaks. This indicates poor resolution. The following sections provide potential causes and systematic solutions.

Mobile Phase and Elution Conditions

Incorrect mobile phase composition is a primary cause of poor separation.[2] For a non-polar compound like this compound, a reversed-phase HPLC setup is typically used.

Potential Solutions:

  • Adjust Solvent Strength:

    • If retention time is too short (low k'): Increase the proportion of the aqueous component (e.g., water) in the mobile phase. This will increase retention and allow more time for separation to occur.[3][5]

    • If retention time is too long (high k'): Increase the proportion of the organic modifier (e.g., acetonitrile (B52724) or methanol). This will decrease retention time.[3] Acetonitrile is often preferred due to its lower viscosity and UV cutoff.

  • Optimize pH: For ester compounds like this compound, hydrolysis can be a concern at extreme pH values. Maintaining a mobile phase pH between 3 and 7 is generally recommended for silica-based columns. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by minimizing silanol (B1196071) interactions.

  • Consider Gradient Elution: If your sample contains impurities with different polarities, a shallow gradient can improve the separation of closely eluting peaks.[3]

HPLC Column Issues

The column is the heart of the separation process, and its condition is critical for good resolution.[2]

Potential Solutions:

  • Column Contamination: If the column has been used for many injections, contaminants may accumulate, leading to peak broadening. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.[1]

  • Column Aging: Over time, the stationary phase can degrade, resulting in a loss of efficiency.[6] If performance does not improve after cleaning, it may be time to replace the column.

  • Inappropriate Stationary Phase: A standard C18 column is a good starting point for this compound. If resolution is still poor, consider a column with a different selectivity, such as a C8 or a phenyl column, which may offer different interactions with the analyte.

System Parameters and Hardware

Mechanical and electronic components of the HPLC system can also contribute to poor resolution.

Potential Solutions:

  • Optimize Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will lengthen the run time.[3][4] Determine the optimal flow rate for your column dimensions and particle size.

  • Reduce Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[5] Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.

  • Check for Leaks: Leaks in the system can cause fluctuations in flow rate and pressure, leading to variable retention times and poor peak shape.

  • Injection Volume: Injecting too large a volume or too concentrated a sample can overload the column, resulting in fronting or tailing peaks.[4][7] Try reducing the injection volume or diluting the sample.

Quantitative Data Summary

The following table provides typical starting parameters for the HPLC analysis of short-chain esters like this compound, which can be optimized to improve resolution.

ParameterTypical Value/RangePurpose
Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase separation
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)Elution of non-polar analytes
Flow Rate 0.8 - 1.2 mL/minControls retention time and efficiency
Column Temperature 25 - 40 °CAffects viscosity and peak shape[4]
Injection Volume 5 - 20 µLAmount of sample introduced
UV Detection Wavelength 210 - 220 nmWavelength for detecting ester carbonyl group

Experimental Protocols

Protocol 1: Standard Operating Procedure for this compound Analysis

This protocol outlines a baseline method for the HPLC analysis of this compound.

  • Mobile Phase Preparation (Acetonitrile:Water 60:40 v/v):

    • Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

    • Add 400 mL of HPLC-grade water to the same cylinder.

    • Transfer the mixture to a 1 L solvent bottle.

    • Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser.

  • Sample Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve it in the mobile phase in a 100 mL volumetric flask and fill to the mark. This is your stock solution.

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to get the final working standard.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Run:

    • Install a C18 column (150 mm x 4.6 mm, 5 µm).

    • Set the pump to a flow rate of 1.0 mL/min.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 30°C.

    • Set the UV detector to a wavelength of 215 nm.

    • Inject 10 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow the this compound peak to elute (e.g., 10 minutes).

Visual Troubleshooting Workflows

Below are diagrams to guide the troubleshooting process for poor HPLC resolution.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Initial Checks cluster_solutions Troubleshooting Paths cluster_verification Verification Problem Poor Resolution (Broad or Overlapping Peaks) CheckMethod Review Method Parameters (Mobile Phase, Flow Rate) Problem->CheckMethod CheckSystem Check System Suitability (Pressure, Baseline) Problem->CheckSystem AdjustMobilePhase Optimize Mobile Phase (Adjust Solvent Ratio, pH) CheckMethod->AdjustMobilePhase OptimizeColumn Address Column Issues (Flush, Replace Column) CheckSystem->OptimizeColumn AdjustSystem Modify System Parameters (Flow Rate, Temperature) CheckSystem->AdjustSystem Verify Resolution Improved? AdjustMobilePhase->Verify OptimizeColumn->Verify AdjustSystem->Verify Verify->Problem No, Re-evaluate End Analysis Complete Verify->End Yes

Caption: A logical workflow for troubleshooting poor HPLC resolution.

RootCauseAnalysis cluster_column Column cluster_mobile_phase Mobile Phase cluster_system HPLC System center Poor Resolution col1 Contamination center->col1 col2 Degradation center->col2 col3 Wrong Stationary Phase center->col3 col4 Void Formation center->col4 mp1 Incorrect Composition center->mp1 mp2 Incorrect pH center->mp2 mp3 Degassing Issues center->mp3 mp4 Buffer Precipitation center->mp4 sys1 High Extra-Column Volume center->sys1 sys2 Flow Rate Fluctuation center->sys2 sys3 Temperature Instability center->sys3 sys4 Injector Issues center->sys4

Caption: Potential root causes of poor resolution in HPLC analysis.

References

Overcoming matrix effects in the analysis of allyl isovalerate in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of allyl isovalerate in complex samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In chemical analysis, the "matrix" refers to all the components of a sample other than the analyte of interest (in this case, this compound).[1] Matrix effects occur when these other components interfere with the measurement of the analyte, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of the actual concentration.[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of your results.[3][4]

Q2: How can I determine if my analysis is being affected by matrix effects?

A2: A common method to assess matrix effects is to compare the signal response of a standard prepared in a pure solvent against a standard of the same concentration spiked into a blank sample matrix (a sample of the same type that is known not to contain the analyte).[2][5] A significant difference in the signal intensity, typically greater than 15-20%, indicates the presence of matrix effects.[5] A higher signal in the matrix-matched standard suggests signal enhancement, while a lower signal indicates signal suppression.[2][5]

Q3: What are the most common strategies to overcome matrix effects?

A3: Several strategies can be employed to mitigate matrix effects, and often a combination of approaches is most effective.[1] Key strategies include:

  • Sample Preparation: Techniques like dilution, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation can remove interfering components from the matrix.[6][7][8]

  • Calibration Methods: Utilizing matrix-matched calibration, the standard addition method, or stable isotope-labeled internal standards can help compensate for matrix effects.[6][9][10]

  • Instrumental Optimization: Adjusting chromatographic conditions to separate this compound from co-eluting matrix components can also reduce interference.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Poor reproducibility and inconsistent results.
  • Possible Cause: Variable matrix effects between different samples.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Ensure your sample cleanup procedure is robust and consistently applied to all samples. Inconsistent sample preparation can introduce variability.[1]

    • Implement an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS mimics the behavior of the analyte and can compensate for variations in matrix effects between samples.[9]

    • Matrix-Matched Calibration: If a SIL-IS is not available, prepare calibration standards in a pooled blank matrix that is representative of your samples.[10][11] This helps to ensure that the calibration standards and the samples are affected by the matrix in a similar way.[11]

Issue 2: Signal suppression leading to low sensitivity and high limits of detection.
  • Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer source.[11][12]

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Optimize your GC or LC method to better separate this compound from interfering peaks. This could involve changing the temperature gradient, mobile phase composition, or using a different analytical column.[3]

    • Enhance Sample Cleanup: Employ a more rigorous sample preparation method. Solid-phase extraction (SPE) can be particularly effective at removing a wide range of interfering compounds.[8]

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.[6] However, ensure that the concentration of this compound remains above the instrument's limit of quantification.[9]

Issue 3: Signal enhancement leading to overestimated concentrations.
  • Possible Cause: In GC-MS analysis, non-volatile matrix components can accumulate in the injector port and on the column, masking active sites where the analyte might otherwise adsorb.[2][5] This leads to a greater amount of analyte reaching the detector.[2]

  • Troubleshooting Steps:

    • Regular Inlet Maintenance: Frequently clean or replace the GC inlet liner to prevent the buildup of non-volatile residues.[5]

    • Column Trimming: Trim a small section from the front of the analytical column to remove accumulated matrix components.[13]

    • Analyte Protectants: In GC-MS, adding "analyte protectants" to both standards and samples can help to mask active sites and equalize the response between the solvent-based standards and the sample matrix.[12]

Experimental Protocols

Protocol 1: Assessing Matrix Effects
  • Prepare a Standard in Solvent: Prepare a standard solution of this compound in a pure solvent (e.g., methanol (B129727) or acetonitrile) at a concentration in the middle of your expected sample concentration range.

  • Prepare a Matrix-Matched Standard: Spike a blank sample extract (a sample known to be free of this compound) with the same concentration of this compound as the solvent standard.

  • Analyze Both Samples: Inject both the solvent standard and the matrix-matched standard into your analytical system (e.g., GC-MS or LC-MS) under the same conditions.

  • Calculate the Matrix Effect: The matrix effect can be calculated as a percentage using the following formula:

    • Matrix Effect (%) = [(Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1] x 100

    • A positive value indicates signal enhancement, while a negative value indicates signal suppression.[2]

Analyte Peak Area (Solvent Standard) Peak Area (Matrix-Matched Standard) Matrix Effect (%) Interpretation
This compound1,250,000950,000-24%Signal Suppression
This compound1,250,0001,500,000+20%Signal Enhancement
Illustrative data for assessing matrix effects.
Protocol 2: Stable Isotope Dilution Analysis (SIDA)
  • Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d7-allyl isovalerate) to each sample, calibration standard, and quality control sample at the beginning of the sample preparation process.[14]

  • Sample Preparation: Perform your extraction and cleanup procedure.

  • Analysis: Analyze the samples using MS detection. Monitor the ion transitions for both the native this compound and the labeled internal standard.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.[15] The concentration of this compound in the unknown samples is then determined from this curve.

Calibration Level Analyte Peak Area IS Peak Area Area Ratio (Analyte/IS)
1 ng/mL15,000100,0000.15
5 ng/mL78,000102,0000.76
10 ng/mL155,00099,0001.57
50 ng/mL760,000101,0007.52
100 ng/mL1,520,00098,00015.51
Illustrative data for a calibration curve using a stable isotope-labeled internal standard (IS).

Visual Guides

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Complex Sample Spike Spike with Stable Isotope IS Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Cleanup Sample Cleanup Extraction->Cleanup GCMS GC-MS or LC-MS Analysis Cleanup->GCMS Data Data Acquisition GCMS->Data Ratio Calculate Analyte/IS Peak Area Ratio Data->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Concentration Curve->Concentration Troubleshooting_Logic cluster_mitigation Mitigation Strategies Start Inaccurate Results? AssessME Assess Matrix Effects (Protocol 1) Start->AssessME ME_Present Matrix Effects Present? AssessME->ME_Present No_ME Investigate Other Sources of Error ME_Present->No_ME No Optimize_Cleanup Optimize Sample Cleanup (SPE, LLE) ME_Present->Optimize_Cleanup Yes Use_SIDA Use Stable Isotope Dilution (SIDA) Optimize_Cleanup->Use_SIDA Matrix_Match Use Matrix-Matched Calibration Use_SIDA->Matrix_Match Optimize_Chromo Optimize Chromatography Matrix_Match->Optimize_Chromo

References

Optimizing reaction conditions for allyl isovalerate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of allyl isovalerate esterification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Fischer esterification.

Question: Why is the yield of my this compound esterification consistently low?

Answer:

Low yields in Fischer esterification are a common problem and can be attributed to several factors. The primary reason is the reversible nature of the reaction between isovaleric acid and allyl alcohol.[1] To achieve a high yield, the equilibrium must be shifted towards the formation of the ester.

Here are the common causes and their solutions:

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion.

    • Solution: Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is heated to an appropriate reflux temperature.[2][3]

  • Presence of Water: Water is a product of the reaction, and its presence will push the equilibrium back towards the reactants (hydrolysis).[4][5]

    • Solution: Employ methods to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) or by adding a dehydrating agent such as molecular sieves to the reaction mixture.[4][6]

  • Suboptimal Reagent Ratio: An equimolar ratio of reactants will likely result in an equilibrium mixture with significant amounts of unreacted starting materials.

    • Solution: Utilize an excess of one of the reactants.[1] Since allyl alcohol is generally more volatile and easier to remove after the reaction, using it in excess is a common strategy to drive the reaction forward.[7][8]

  • Loss of Product During Workup: Significant amounts of the ester can be lost during the purification steps.

    • Solution: Ensure efficient extraction by using an appropriate organic solvent. Minimize transfers between glassware to reduce physical loss of the product.[1] During aqueous washes, be careful to allow for complete separation of the organic and aqueous layers to avoid discarding the product.[7]

Question: My final product is impure. What are the likely contaminants and how can I remove them?

Answer:

Impurities in the final product typically consist of unreacted starting materials and residual catalyst.

  • Unreacted Isovaleric Acid: Due to the equilibrium nature of the reaction, some isovaleric acid will likely remain.

    • Purification Step: During the workup, wash the organic layer with a mild base, such as a 5% aqueous sodium bicarbonate (NaHCO₃) solution.[7][8] This will neutralize the acidic isovaleric acid, converting it into its water-soluble sodium salt, which will then partition into the aqueous layer.

  • Unreacted Allyl Alcohol: If used in excess, allyl alcohol will be present in the crude product.

    • Purification Step: Allyl alcohol has some water solubility and can be partially removed during aqueous washes. The remaining alcohol can typically be removed along with the extraction solvent by distillation or rotary evaporation, as it is more volatile than the ester product.

  • Residual Acid Catalyst (e.g., Sulfuric Acid): The strong acid catalyst must be completely removed.

    • Purification Step: The sodium bicarbonate wash used to remove unreacted isovaleric acid will also neutralize the acid catalyst.[7][8] Subsequent washes with water and then brine (saturated NaCl solution) will help remove any remaining water-soluble impurities.[7]

Question: The reaction mixture turned dark or I suspect side reactions have occurred. What could be the cause?

Answer:

Darkening of the reaction mixture can indicate decomposition or side reactions, which are often promoted by high temperatures or prolonged reaction times in the presence of a strong acid.

  • Potential Side Reaction: Allyl alcohol can undergo rearrangement to propionaldehyde (B47417) under strongly acidic conditions, which can then lead to further side reactions and polymerization, causing the mixture to darken.[9]

    • Solution: Ensure the reaction temperature is not excessively high. A gentle reflux is sufficient.[10] Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which may reduce the extent of side reactions.[4] Minimizing the reaction time once equilibrium is reached can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of allyl alcohol to isovaleric acid?

A1: To shift the reaction equilibrium towards the product, it is recommended to use an excess of one of the reactants.[5] Using a molar ratio of allyl alcohol to isovaleric acid of 1.1:1 to 3:1 or even higher is a common strategy.[1][11] Using the alcohol as the limiting reagent is also possible if the carboxylic acid is cheaper or easier to remove.

Q2: What type of acid catalyst should I use and in what amount?

A2: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst for Fischer esterification.[4][7] Other suitable catalysts include p-toluenesulfonic acid (p-TsOH).[4] Typically, the catalyst is used in a catalytic amount, for example, 1-5 mol% relative to the limiting reagent. For a lab-scale reaction, this often corresponds to a few drops of concentrated acid.[7]

Q3: What is the ideal reaction temperature?

A3: The reaction is typically carried out at the reflux temperature of the solvent or the excess alcohol used.[5][8] The temperature should be high enough to provide a reasonable reaction rate but not so high as to cause decomposition of the reactants or products.[3] The boiling point of allyl alcohol is 97°C.

Q4: How can I effectively remove water from the reaction?

A4: A Dean-Stark apparatus is the most common method for continuously removing water from the reaction mixture via azeotropic distillation with a solvent like toluene.[4][8] Alternatively, for smaller scale reactions, adding a drying agent like molecular sieves directly to the reaction flask can be effective.[4][6]

Q5: How do I know when the reaction is complete?

A5: The progress of the reaction can be monitored by TLC by observing the disappearance of the limiting reactant (usually the isovaleric acid). Alternatively, GC analysis of aliquots from the reaction mixture can provide a more quantitative measure of the formation of the this compound product.

Data Presentation

Table 1: Key Reaction Parameters for this compound Esterification

ParameterRecommended Range/ValueRationale
Molar Ratio (Alcohol:Acid) 1.1:1 to 3:1Shifts equilibrium towards product formation (Le Chatelier's Principle).[1][5]
Catalyst Conc. H₂SO₄ or p-TsOHProvides the necessary acid catalysis for the reaction.[4]
Catalyst Concentration 1-5 mol% (relative to limiting reagent)Sufficient to catalyze the reaction without promoting excessive side reactions.[12]
Temperature RefluxEnsures an adequate reaction rate. The specific temperature will depend on the solvent and reactants used.[2][3]
Reaction Time 1-4 hours (monitor for completion)Time required to reach equilibrium. Varies with scale, temperature, and catalyst concentration.[11]
Water Removal Dean-Stark or Molecular SievesCrucial for driving the reaction to completion by removing a product.[4]

Experimental Protocols

Protocol: Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound on a laboratory scale using a Dean-Stark apparatus for water removal.

Materials:

  • Isovaleric acid

  • Allyl alcohol

  • Toluene (or another suitable azeotroping solvent)

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • An organic extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

  • Charging Reactants: To the round-bottom flask, add isovaleric acid (1.0 eq), allyl alcohol (2.0 eq), and toluene. The amount of toluene should be sufficient to fill the Dean-Stark trap and maintain stirring in the flask.

  • Catalyst Addition: With stirring, carefully add concentrated sulfuric acid (approx. 1-2 mol% relative to the isovaleric acid) to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux. As the reaction proceeds, water will be formed and will collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected in the trap (typically 2-4 hours). Monitor the reaction progress by TLC or GC if desired.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Workup - Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Water

    • 5% aqueous sodium bicarbonate solution (repeat until effervescence ceases)

    • Water

    • Saturated brine solution[7][8]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene and excess allyl alcohol by rotary evaporation.

  • Purification (Optional): If necessary, the crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Visualizations

Esterification_Workflow General Workflow for this compound Synthesis Reactants 1. Charge Reactants (Isovaleric Acid, Allyl Alcohol, Toluene) Catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reflux 3. Heat to Reflux (Remove H₂O via Dean-Stark) Catalyst->Reflux Monitor 4. Monitor Reaction (TLC / GC) Reflux->Monitor Cool 5. Cool to Room Temp. Monitor->Cool Reaction Complete Workup 6. Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) Cool->Workup Dry 7. Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate 8. Concentrate (Rotary Evaporation) Dry->Concentrate Purify 9. Purify (Optional) (Vacuum Distillation) Concentrate->Purify Product Pure this compound Concentrate->Product If sufficiently pure Purify->Product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Esterification Start Low Yield Observed Q1 Is water being effectively removed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is an excess of one reagent being used? A1_Yes->Q2 Sol1 Implement water removal: - Use Dean-Stark trap - Add molecular sieves A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the reaction time sufficient? A2_Yes->Q3 Sol2 Use excess reactant (e.g., 2-3 eq. of allyl alcohol) A2_No->Sol2 Sol2->End A3_No No Q3->A3_No No Q3->End Yes A3_Yes Yes Sol3 Increase reaction time and monitor for completion (TLC/GC) A3_No->Sol3 Sol3->End

Caption: A logical guide for troubleshooting low reaction yields.

Fischer_Equilibrium Fischer Esterification Equilibrium cluster_0 Driving the Equilibrium Reactants Isovaleric Acid + Allyl Alcohol Products This compound + Water Reactants->Products Esterification (H⁺ cat.) Add_Alcohol Increase [Allyl Alcohol] Remove_Water Remove [Water]

Caption: Factors influencing the reaction equilibrium.

References

Reducing by-product formation in allyl isovalerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of allyl isovalerate. Our aim is to help you optimize your reaction conditions to maximize yield and minimize the formation of by-products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Fischer-Speier esterification. This involves the acid-catalyzed reaction of isovaleric acid with allyl alcohol.[1][2][3] To achieve high yields, the reaction is typically conducted under reflux with continuous removal of water, the by-product of the reaction.[1][2]

Q2: What are the primary by-products I should be aware of during this compound synthesis?

A2: The main by-products in the Fischer esterification of allyl alcohol are unreacted starting materials (isovaleric acid and allyl alcohol) and diallyl ether.[4] Diallyl ether is formed through the acid-catalyzed self-condensation of two molecules of allyl alcohol.

Q3: How can I minimize the formation of diallyl ether?

A3: The formation of diallyl ether can be suppressed by applying Le Chatelier's principle. One effective strategy is to use diallyl ether itself as the azeotroping agent to remove water. The presence of an excess of diallyl ether in the reaction mixture shifts the equilibrium away from its formation as a by-product.[4] Alternatively, using a large excess of allyl alcohol can also favor the desired esterification reaction over ether formation.

Q4: What is the role of the acid catalyst and which one should I choose?

A4: The acid catalyst protonates the carbonyl oxygen of the isovaleric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by allyl alcohol.[1][2] Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4][5] p-TsOH is often preferred as it is a solid, less corrosive, and can lead to cleaner reactions with fewer charring-related by-products compared to concentrated sulfuric acid.

Q5: My reaction yield is low. What are the common causes and how can I troubleshoot this?

A5: Low yields in Fischer esterification are typically due to the reversible nature of the reaction. To improve the yield, you need to shift the equilibrium towards the product side. Here are the key factors to investigate:

  • Inefficient water removal: Ensure your Dean-Stark apparatus is functioning correctly to effectively remove water as it is formed.[4][6]

  • Reactant stoichiometry: Use a significant excess of one of the reactants, typically the less expensive one (in this case, likely allyl alcohol).[3]

  • Catalyst activity: Ensure your acid catalyst is not old or deactivated.

  • Reaction time and temperature: The reaction may not have reached equilibrium. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. Ensure the reaction is maintained at a consistent reflux temperature.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Equilibrium not shifted towards products - Increase the molar excess of allyl alcohol (e.g., from 1.5 equivalents to 3-5 equivalents).- Ensure efficient water removal with a properly set up Dean-Stark apparatus.
Inactive Catalyst - Use a fresh bottle of acid catalyst.- Consider switching from H₂SO₄ to p-TsOH for a cleaner reaction.
Insufficient Reaction Time - Monitor the reaction progress using TLC or GC every hour to determine when the reaction has reached completion.
Loss of Volatile Reactants - Ensure your reflux condenser is efficient and the reaction setup is well-sealed to prevent the escape of volatile allyl alcohol.[7]
Issue 2: Significant Amount of Unreacted Isovaleric Acid in the Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - See troubleshooting steps for "Low Yield".
Inefficient Work-up - During the work-up, ensure a thorough wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any remaining acid catalyst and unreacted isovaleric acid.[8]
Issue 3: Presence of Diallyl Ether By-product
Potential Cause Troubleshooting Steps
Side reaction of allyl alcohol - Increase the molar ratio of isovaleric acid to allyl alcohol (if isovaleric acid is the cheaper reactant).- If feasible, use diallyl ether as the azeotroping solvent.[4]
High reaction temperature - While reflux is necessary, excessively high temperatures can favor elimination and side reactions. Ensure a controlled and steady reflux.

Quantitative Data on Reaction Parameters

Table 1: Effect of Reactant Molar Ratio on Ester Yield

Molar Ratio (Isovaleric Acid : Allyl Alcohol) Typical Ester Yield (%) Rationale
1 : 1~65%Equilibrium is not significantly shifted towards the products.[3]
1 : 3>85%An excess of alcohol shifts the equilibrium to the right, favoring product formation according to Le Chatelier's principle.
1 : 10>95%A large excess of alcohol can drive the reaction to near completion.[3]

Table 2: Comparison of Common Acid Catalysts

Catalyst Typical Loading (mol%) Advantages Disadvantages
Sulfuric Acid (H₂SO₄) 1-2%Inexpensive and effective.Strong oxidizing agent, can cause charring and by-product formation. Difficult to handle.
p-Toluenesulfonic Acid (p-TsOH) 2-5%Solid, easy to handle, less corrosive, generally leads to cleaner reactions.[5]More expensive than sulfuric acid.
Acidic Ion-Exchange Resin 10-20% (w/w)Heterogeneous catalyst, easily filtered and recycled, minimizes acidic waste.May have lower catalytic activity, requiring longer reaction times or higher temperatures.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via Fischer esterification using a Dean-Stark apparatus for azeotropic removal of water.

Materials:

  • Isovaleric acid

  • Allyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (B28343) (or diallyl ether)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (for extraction)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dean-Stark trap

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add isovaleric acid (1.0 eq.), allyl alcohol (3.0 eq.), and p-toluenesulfonic acid monohydrate (0.05 eq.).

    • Add enough toluene to fill the Dean-Stark trap.

    • Assemble the Dean-Stark trap and reflux condenser on the flask.

  • Reaction:

    • Heat the mixture to a vigorous reflux with stirring.

    • The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap.

    • Continue refluxing until the theoretical amount of water has been collected in the trap, which indicates the reaction is complete (typically 4-8 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with saturated NaHCO₃ solution to neutralize the p-TsOH and remove any unreacted isovaleric acid. Check the aqueous layer with pH paper to ensure it is basic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Visualizations

Fischer_Esterification cluster_reactants Reactants cluster_products Products Isovaleric_Acid Isovaleric Acid Allyl_Isovalerate This compound Isovaleric_Acid->Allyl_Isovalerate + Allyl Alcohol Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Allyl_Isovalerate Water Water Allyl_Isovalerate->Water + Water (removed) Catalyst H+ Catalyst (p-TsOH) Catalyst->Allyl_Isovalerate

Caption: The Fischer esterification of isovaleric acid and allyl alcohol.

Byproduct_Formation Allyl_Alcohol1 Allyl Alcohol Diallyl_Ether Diallyl Ether (By-product) Allyl_Alcohol1->Diallyl_Ether + Allyl Alcohol Allyl_Alcohol2 Allyl Alcohol Allyl_Alcohol2->Diallyl_Ether Water Water Diallyl_Ether->Water + Water Catalyst H+ Catalyst Catalyst->Diallyl_Ether

Caption: Formation of diallyl ether by-product from allyl alcohol.

Troubleshooting_Workflow start Low Yield of This compound check_water Is water removal efficient? (Dean-Stark) start->check_water check_ratio Is reactant ratio optimal? check_water->check_ratio Yes improve_setup Check Dean-Stark setup and reflux rate check_water->improve_setup No check_catalyst Is catalyst active? check_ratio->check_catalyst Yes increase_excess Increase excess of allyl alcohol check_ratio->increase_excess No check_time Is reaction time sufficient? check_catalyst->check_time Yes use_fresh_catalyst Use fresh p-TsOH check_catalyst->use_fresh_catalyst No monitor_reaction Monitor by TLC/GC to determine completion check_time->monitor_reaction No end Improved Yield check_time->end Yes increase_excess->check_catalyst improve_setup->check_ratio use_fresh_catalyst->check_time monitor_reaction->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Enhancing the Stability of Allyl Isovalerate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the stability of allyl isovalerate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation of this fruity, pineapple-like flavor and fragrance compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter related to the stability of this compound in your formulations.

Frequently Asked Questions (FAQs)

Q1: My this compound-containing formulation is developing an off-odor, described as "rancid" or "sour." What is the likely cause?

A1: This is likely due to the degradation of this compound. The primary degradation pathway is hydrolysis, where the ester bond is broken in the presence of water, yielding allyl alcohol and isovaleric acid. Isovaleric acid has a characteristic cheesy, sweaty, or sour odor, which is likely the "off-odor" you are detecting. This process can be accelerated by acidic or basic conditions. Another potential cause is oxidation of the allyl group, especially if your formulation is exposed to air and light.

Q2: I'm observing a decrease in the fruity, pineapple-like aroma of my product over time. Why is this happening?

A2: The loss of the characteristic aroma is a direct consequence of the degradation of this compound. As the molecule breaks down into allyl alcohol and isovaleric acid, the concentration of the parent ester, which is responsible for the desirable scent, decreases. The rate of this degradation is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents or metal ions in your formulation.

Q3: Can the excipients in my formulation affect the stability of this compound?

A3: Absolutely. Water is a key reactant in hydrolysis, so formulations with high water content will likely see faster degradation. Excipients that alter the pH of the formulation to be either acidic or basic can catalyze hydrolysis. Furthermore, trace metal ions present in some excipients can act as catalysts for both hydrolysis and oxidation. It is crucial to consider the purity and potential reactivity of all components in your formulation.

Troubleshooting Common Stability Issues
Problem Potential Cause Troubleshooting Steps
Development of a sour or rancid off-odor Hydrolysis of this compound to isovaleric acid.1. Control pH: Maintain the formulation pH as close to neutral (pH 7) as possible. Use appropriate buffer systems if necessary. 2. Reduce Water Content: If feasible for your formulation, minimize the amount of free water. Consider using co-solvents or alternative formulation types. 3. Storage Conditions: Store the product in a cool, dry place.
Loss of fruity aroma intensity Degradation of this compound.1. Incorporate Antioxidants: Add antioxidants such as Butylated Hydroxytoluene (BHT), Tocopherols (Vitamin E), or Ascorbyl Palmitate to inhibit oxidative degradation. 2. Use Chelating Agents: Include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze degradation. 3. Protect from Light: Store the formulation in opaque or amber-colored containers to prevent photolytic degradation.
Phase separation or changes in physical appearance Degradation products (allyl alcohol and isovaleric acid) may have different solubility profiles than the parent ester.1. Evaluate Excipient Compatibility: Ensure all excipients are compatible and do not promote degradation. 2. Consider Microencapsulation: Encapsulating the this compound can create a physical barrier, protecting it from the surrounding environment and improving physical stability.

Enhancing Stability: Strategies and Experimental Protocols

This section provides detailed methodologies for key experiments aimed at improving the stability of this compound.

Antioxidant Efficacy Study

This protocol outlines a forced degradation study to evaluate the effectiveness of different antioxidants in preventing the degradation of this compound.

Experimental Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a relevant solvent system (e.g., a hydroalcoholic solution or a representative placebo formulation).

  • Sample Preparation:

    • Control: Aliquot the stock solution into several vials.

    • Test Samples: To other aliquots of the stock solution, add different antioxidants at varying concentrations (e.g., 0.01%, 0.05%, and 0.1% w/v of BHT and Vitamin E).

  • Stress Conditions: Expose the control and test samples to accelerated stability conditions. A common condition is 40°C ± 2°C in a stability chamber.

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the concentration of this compound in each sample at each time point using a validated stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point for all samples. Plot the percentage remaining versus time to compare the degradation rates.

Data Presentation

Table 1: Expected Percentage of this compound Remaining in a Formulation at 40°C with Different Antioxidants

Time (Weeks)Control (No Antioxidant)0.05% BHT0.05% Vitamin E
0 100%100%100%
1 92%98%97%
2 85%96%95%
4 70%92%90%
8 50%85%82%

Note: These are illustrative values. Actual results will vary depending on the specific formulation and storage conditions.

Impact of pH on Stability

This protocol describes how to assess the influence of pH on the hydrolysis rate of this compound.

Experimental Protocol
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, and 9).

  • Sample Preparation: Prepare solutions of this compound in each of the prepared buffers.

  • Incubation: Store the samples at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • Time Points: Collect aliquots from each pH solution at various time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Quantify the remaining this compound concentration in each aliquot using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of the line will be the pseudo-first-order rate constant (k) for hydrolysis at that pH.

Data Presentation

Table 2: Illustrative Hydrolysis Rate Constants for this compound at 50°C

pHPseudo-First-Order Rate Constant (k) (hr⁻¹)Half-life (t½) (hours)
3 0.088.7
5 0.0234.7
7 0.005138.6
9 0.154.6

Note: These are hypothetical values to illustrate the expected trend. This compound is expected to be most stable around neutral pH and degrade faster under both acidic and basic conditions.

Microencapsulation for Enhanced Stability

This protocol provides a general method for encapsulating this compound using spray drying to create a protective barrier.

Experimental Protocol
  • Emulsion Preparation:

    • Prepare an aqueous solution of the wall material (e.g., a 20% w/v solution of maltodextrin (B1146171) and gum arabic in a 3:1 ratio).

    • Disperse the this compound (the core material) into the wall material solution to form an oil-in-water emulsion. The core loading can be varied (e.g., 10-30% of the total solids).

    • Homogenize the mixture using a high-shear mixer to create a fine, stable emulsion.

  • Spray Drying:

    • Feed the emulsion into a spray dryer.

    • Typical spray drying parameters:

      • Inlet temperature: 160-180°C

      • Outlet temperature: 80-100°C

      • Feed flow rate: Adjusted to maintain the desired outlet temperature.

      • Atomization pressure: Adjusted to achieve the desired particle size.

  • Powder Collection: Collect the resulting microcapsules from the cyclone and collection chamber of the spray dryer.

  • Stability Assessment: Store the microencapsulated this compound under accelerated conditions (e.g., 40°C/75% RH) and analyze for the retention of this compound over time using an appropriate analytical method after extraction from the microcapsules.

Mandatory Visualizations

Degradation Pathways of this compound

cluster_degradation Degradation Products AllylIsovalerate This compound Hydrolysis Hydrolysis (+H2O) AllylIsovalerate->Hydrolysis Acid or Base Catalysis Oxidation Oxidation (+O2, light, metal ions) AllylIsovalerate->Oxidation AllylAlcohol Allyl Alcohol Hydrolysis->AllylAlcohol IsovalericAcid Isovaleric Acid (Sour/Rancid Odor) Hydrolysis->IsovalericAcid OxidizedProducts Oxidized Products (e.g., Epoxides, Aldehydes) Oxidation->OxidizedProducts DegradationProducts Degradation Products

Caption: Primary degradation pathways of this compound.

Workflow for Stability Enhancement Strategy Selection

Start Formulation with This compound IdentifyStressors Identify Potential Stress Factors (pH, O2, Light, Metal Ions) Start->IdentifyStressors SelectStrategy Select Stabilization Strategy IdentifyStressors->SelectStrategy pHControl pH Control (Buffering) SelectStrategy->pHControl pH instability Antioxidants Add Antioxidants (BHT, Tocopherols) SelectStrategy->Antioxidants Oxidation risk ChelatingAgents Add Chelating Agents (EDTA) SelectStrategy->ChelatingAgents Metal ion presence Microencapsulation Microencapsulation (Spray Drying) SelectStrategy->Microencapsulation Multiple stressors or physical instability ForcedDegradation Perform Forced Degradation Study pHControl->ForcedDegradation Antioxidants->ForcedDegradation ChelatingAgents->ForcedDegradation Microencapsulation->ForcedDegradation Analyze Analyze Stability (GC-MS, HPLC) ForcedDegradation->Analyze Evaluate Evaluate Results Analyze->Evaluate OptimizedFormulation Optimized Stable Formulation Evaluate->OptimizedFormulation Stability Goals Met Revise Revise Strategy Evaluate->Revise Goals Not Met Revise->SelectStrategy

Caption: Decision workflow for selecting a stability enhancement strategy.

Analytical Workflow for Stability Testing

Start Receive Stability Samples (Timepoints: T0, T1, T2...) SamplePrep Sample Preparation (Dilution, Extraction) Start->SamplePrep Analysis Instrumental Analysis SamplePrep->Analysis GCMS GC-MS Analysis Analysis->GCMS Volatile nature HPLC HPLC-UV Analysis Analysis->HPLC Non-volatile matrix DataProcessing Data Processing (Integration, Calibration) GCMS->DataProcessing HPLC->DataProcessing Quantification Quantification of This compound DataProcessing->Quantification DegradantID Identification of Degradation Products DataProcessing->DegradantID Report Generate Stability Report Quantification->Report DegradantID->Report

Caption: General analytical workflow for a typical stability study.

Technical Support Center: Troubleshooting Low Cell Viability in Toxicity Assays with Allyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro toxicity assays with the volatile compound, allyl isovalerate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when conducting in vitro toxicity assays with this compound?

This compound is a volatile organic compound (VOC), which presents several challenges in standard in vitro assays.[1][2] Its high volatility can lead to evaporation from culture plates, resulting in an unknown and inconsistent concentration of the compound exposed to the cells.[1] Additionally, its low water solubility often necessitates the use of organic solvents, which can have their own cytotoxic effects.[2]

Q2: What is the probable mechanism of this compound-induced cytotoxicity?

The toxicity of this compound is believed to be mediated by its metabolites.[3] It is metabolized in the liver to allyl alcohol and isovaleric acid.[3] Allyl alcohol can be further metabolized to acrolein, a highly reactive aldehyde known to cause cellular damage and hepatotoxicity. Evidence also suggests that this compound and its metabolites may be genotoxic, inducing chromosomal aberrations and sister chromatid exchanges in mammalian cells.[3] The cytotoxicity may also be linked to the induction of oxidative stress and subsequent apoptosis.

Q3: Which solvent should be used to dissolve this compound, and what is a safe concentration for my cells?

Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common solvents for dissolving hydrophobic compounds for in vitro assays. However, it is crucial to use the lowest possible concentration to avoid solvent-induced cytotoxicity. For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5%, with some sensitive or primary cell lines tolerating only up to 0.1%. It is highly recommended to perform a dose-response experiment to determine the maximum tolerated solvent concentration for your specific cell line and assay duration.

Q4: How can I prevent the evaporation of this compound from my 96-well plates during the experiment?

Evaporation of volatile compounds from multi-well plates is a significant issue that can lead to inconsistent results, particularly the "edge effect" where outer wells evaporate more quickly. To mitigate this, consider the following strategies:

  • Use Plate Seals: Adhesive plate seals create a strong barrier to prevent evaporation. For cell-based assays, breathable membranes are available that allow gas exchange while minimizing liquid loss.

  • Fill Outer Wells: Fill the peripheral wells of the plate with sterile water or media to create a humidified barrier, reducing evaporation from the inner sample wells.

  • Maintain Humidity: Use a humidified incubator and ensure the humidity levels are high. Placing a pan of sterile water in the incubator can help maintain humidity.

  • Minimize Airflow: Avoid placing plates near incubator fans or vents, as increased air movement accelerates evaporation.

Q5: My cell viability assay (e.g., MTT, Resazurin) is giving inconsistent or high background readings. What could be the cause?

In addition to the volatility issues of this compound, the compound itself or its solvent may interfere with the assay chemistry. Small molecules, particularly those with thiol or carboxylic acid moieties, can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability. It is essential to include cell-free controls (media with your compound and the assay reagent) to check for any direct chemical reactions. Phenol (B47542) red in the culture medium can also interfere with absorbance readings in colorimetric assays, so using a phenol red-free medium during the assay incubation is recommended.

Q6: Is there a more appropriate method for exposing cells to volatile compounds like this compound in vitro?

Yes, for volatile compounds, the recommended method is Air-Liquid Interface (ALI) exposure .[1][4] In ALI systems, cells are cultured on a porous membrane with medium supplied to the basolateral side, while the apical surface is exposed directly to the test atmosphere containing the volatile compound.[4] This method more closely mimics physiological exposure, especially for lung cells, and avoids the challenges of compound solubility and volatility in submerged cultures.[1][5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low cell viability in vehicle control wells Solvent cytotoxicityDetermine the maximum tolerated solvent concentration for your cell line (see Protocol 1). Keep the final solvent concentration consistent across all wells and typically below 0.5% for DMSO and ethanol.
Suboptimal cell culture conditionsEnsure cells are healthy, within a low passage number, and seeded at an appropriate density.
Inconsistent results and "edge effect" Evaporation of media and/or this compoundUse adhesive plate seals, fill outer wells with sterile liquid, and maintain high humidity in the incubator.
Temperature gradients across the plateAllow plates and reagents to equilibrate to room temperature before use.
High background in viability assays Direct reduction of assay reagent by the compoundRun cell-free controls with the compound and assay reagent to check for interference.
Microbial contaminationVisually inspect plates for any signs of contamination and maintain sterile techniques.
Interference from media componentsUse phenol red-free medium during the assay incubation step.
Lack of a clear dose-response Inaccurate compound concentration due to volatilityUse an Air-Liquid Interface (ALI) exposure system for more controlled and direct exposure (see Protocol 2). If using submerged cultures, ensure plates are well-sealed.
Compound instability in mediaPrepare fresh dilutions of the compound for each experiment.

Experimental Protocols

Protocol 1: Determining Maximum Tolerated Solvent Concentration
  • Cell Seeding: Seed your cells in a 96-well plate at the density you will use for your toxicity assay and allow them to attach overnight.

  • Solvent Dilution Series: Prepare a 2x concentrated serial dilution of your solvent (e.g., DMSO or ethanol) in your complete cell culture medium. A typical range to test would be from 2% down to 0.02%.

  • Treatment: Remove the seeding medium and add 100 µL of the 2x solvent dilutions to the appropriate wells. Include a "no solvent" control with medium only.

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, perform a cell viability assay of your choice (e.g., MTT, MTS, or Resazurin).

  • Data Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the "no solvent" control. The maximum tolerated solvent concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.

Protocol 2: General Protocol for Air-Liquid Interface (ALI) Exposure
  • Cell Culture on Inserts: Seed cells (e.g., A549 lung epithelial cells) on porous membrane inserts (e.g., Transwell®) and culture them until a confluent monolayer is formed.

  • Establish ALI: Remove the apical medium and continue to culture the cells with medium supplied only to the basolateral side. This establishes the air-liquid interface. Allow the cells to acclimate and differentiate if necessary (this can take several days to weeks depending on the cell type).

  • Prepare Test Atmosphere: Generate a controlled atmosphere containing a known concentration of this compound vapor. This is typically done using a syringe pump to introduce the liquid compound into a heated chamber where it vaporizes and is mixed with a carrier gas (e.g., air or nitrogen).

  • Exposure: Place the cell culture inserts into an ALI exposure system (e.g., VITROCELL®). Connect the system to the vapor generation setup and expose the apical surface of the cells to the this compound atmosphere for the desired duration. Include a control group exposed to the carrier gas only.

  • Post-Exposure Incubation: After exposure, return the cells to a standard incubator for a post-incubation period (e.g., 24 hours) to allow for the development of cytotoxic effects.

  • Assessment of Viability: At the end of the post-incubation period, assess cell viability using an appropriate assay (e.g., MTT, LDH release). The assay reagents are typically added to the apical side of the insert.

Quantitative Data Summary

Table 1: Recommended Maximum Solvent Concentrations for In Vitro Assays

SolventMaximum Recommended ConcentrationNotes
DMSO ≤ 0.5% (v/v)For sensitive cell lines or long-term incubations (>48h), ≤ 0.1% is recommended. Always determine the specific tolerance of your cell line.
Ethanol ≤ 0.5% (v/v)Similar to DMSO, lower concentrations are preferable for sensitive cells and longer exposure times.

Table 2: Reported Acute Toxicity of this compound

Disclaimer: No in vitro IC50 values for this compound in common cell lines were found in the reviewed literature. The following data is from in vivo studies and should be used for informational purposes only.

TestSpeciesRouteValue
LD50RatOral230 mg/kg
LD50RabbitDermal560 mg/kg

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_resolution Resolution start Low Cell Viability Observed check_solvent Check Solvent Cytotoxicity (Protocol 1) start->check_solvent check_evaporation Assess Evaporation (Use Plate Seals, etc.) start->check_evaporation check_interference Evaluate Assay Interference (Cell-free Controls) check_solvent->check_interference check_evaporation->check_interference optimize_exposure Optimize Exposure Method (Consider ALI - Protocol 2) check_interference->optimize_exposure resolution Reliable Cell Viability Data optimize_exposure->resolution

Caption: Troubleshooting workflow for low cell viability.

G cluster_compound Compound Metabolism cluster_cellular_effects Cellular Effects allyl_isovalerate This compound metabolism Metabolism (e.g., in Liver Cells) allyl_isovalerate->metabolism allyl_alcohol Allyl Alcohol metabolism->allyl_alcohol acrolein Acrolein (Reactive Aldehyde) allyl_alcohol->acrolein ros Increased ROS (Oxidative Stress) acrolein->ros er_stress ER Stress ros->er_stress mitochondria Mitochondrial Dysfunction ros->mitochondria caspase Caspase Activation er_stress->caspase mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed signaling pathway for this compound cytotoxicity.

References

Technical Support Center: Efficient Extraction of Allyl Isovalerate from Natural Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of allyl isovalerate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing your extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from natural sources?

A1: The most prevalent methods for extracting this compound, a volatile flavor ester, include steam distillation, solvent extraction, and supercritical fluid extraction (SFE) with CO2. Headspace solid-phase microextraction (HS-SPME) is also a popular technique for the analysis of volatile compounds like this compound, particularly for analytical-scale applications. The choice of method often depends on the matrix, desired purity, yield, and available equipment.

Q2: Which natural matrices are known to contain this compound?

A2: this compound is found in a variety of fruits and plants, contributing to their characteristic aroma. It is commonly associated with pineapple, and is also a constituent of the essential oil of Valerian root (Valeriana officinalis).

Q3: How can I improve the yield of this compound during extraction?

A3: To enhance the extraction yield, consider optimizing several parameters. For steam distillation, factors like distillation time, the ratio of plant material to water, and the fragmentation of the plant material are crucial. In solvent extraction, the choice of solvent, temperature, and extraction time play a significant role. For SFE, adjusting pressure and temperature can significantly impact yield. Proper sample preparation, such as grinding the material to a fine powder, increases the surface area and improves solvent penetration.

Q4: What is the best way to quantify the amount of this compound in my extract?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for quantifying this compound.[1][2] A validated GC-MS method with a suitable internal standard can provide accurate and precise quantification.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Low Extraction Yield

Symptoms:

  • The final quantity of extracted this compound is lower than expected.

  • GC-MS analysis shows a very low concentration of the target compound.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Insufficient Extraction Time Increase the duration of the extraction process. For steam distillation, this could mean extending the distillation time. For solvent extraction, a longer maceration or reflux time may be necessary.[3]
Improper Sample Preparation Ensure the plant material is finely ground to maximize surface area for solvent penetration. This is a critical step for efficient extraction.[3]
Incorrect Solvent Choice (Solvent Extraction) The polarity of the solvent should be appropriate for this compound. Being an ester, moderately polar to non-polar solvents are generally effective. Experiment with different solvents or solvent mixtures.
Suboptimal SFE Parameters For Supercritical Fluid Extraction, the density of the CO2, which is influenced by pressure and temperature, is a key factor. Adjust these parameters to improve the solubility of this compound.[4]
Inefficient Steam Distillation Ensure a proper steam flow rate. Too low a rate may not effectively carry over the volatile compounds, while too high a rate can lead to channeling and incomplete extraction.
Analyte Degradation This compound can be sensitive to high temperatures over prolonged periods. For methods involving heat, such as steam distillation, optimizing the duration is crucial to prevent degradation.
Issue 2: Extract Contamination

Symptoms:

  • The final extract contains a high percentage of impurities.

  • GC-MS chromatogram shows multiple interfering peaks close to the this compound peak.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Co-extraction of Unwanted Compounds Refine the extraction parameters to be more selective for this compound. For SFE, modifying the pressure and temperature can alter the selectivity. For solvent extraction, using a more selective solvent can help.
Presence of Water in the Final Extract Use a drying agent like anhydrous sodium sulfate (B86663) to remove residual water from the organic extract before solvent evaporation.
Contamination from Equipment Thoroughly clean all glassware and equipment before use to avoid cross-contamination from previous extractions.
Incomplete Phase Separation (Liquid-Liquid Extraction) Allow sufficient time for the aqueous and organic phases to separate completely. If emulsions form, techniques like adding a saturated salt solution or gentle centrifugation can help break them.[5]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the extraction of this compound and similar compounds. Please note that yields can vary significantly based on the specific natural source, its geographical origin, harvesting time, and the precise extraction conditions used.

Table 1: Comparison of Extraction Methods for Volatile Esters

Extraction MethodTypical Yield RangeAdvantagesDisadvantages
Steam Distillation 0.1 - 2.0% (essential oil)Simple, inexpensive, solvent-free.Can cause thermal degradation of some compounds.
Solvent Extraction Variable, depends on solvent and matrixHigh efficiency, suitable for a wide range of compounds.Use of organic solvents, potential for solvent residue.
Supercritical Fluid Extraction (SFE) 0.17% (essential oil from pineapple peels)[6]"Green" solvent (CO2), high selectivity, tunable.High initial equipment cost.
Headspace Solid-Phase Microextraction (HS-SPME) Analytical scale, not for bulk extractionFast, simple, solvent-free, sensitive for GC-MS.Not suitable for preparative-scale extraction.[7][8]

Table 2: Extraction Parameters and Yields for Related Compounds from Natural Sources

Natural SourceCompoundExtraction MethodKey ParametersYieldReference
Valeriana officinalis rootsEssential OilHydrodistillation-0.28–1.16%[9][10]
Valeriana officinalis rootsIsovaleric acidSupercritical CO218.7-41.8% of essential oil-[11]
Pineapple BeveragesAllyl hexanoateStir Bar Sorptive Extraction (SBSE)-<0.01 to 16.71 mg/L[12]
Pineapple YogurtsAllyl hexanoateStir Bar Sorptive Extraction (SBSE)-0.02 to 89.41 mg/kg[12]
Hops (cv. Ella)Lipophilic FractionSupercritical CO237 MPa, 43 °C, 80 min26.3 g/100 g[4]

Experimental Protocols

Protocol 1: Steam Distillation of this compound from Plant Material (e.g., Pineapple Peels)

1. Materials and Equipment:

  • Fresh or dried plant material (e.g., pineapple peels)

  • Steam distillation apparatus (including a steam generator, distillation flask, condenser, and receiving vessel)

  • Heating mantle

  • Deionized water

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • Separatory funnel

  • Rotary evaporator

2. Procedure:

  • Preparation of Plant Material: Finely chop or grind the plant material to increase the surface area.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared plant material into the distillation flask.

  • Distillation: Introduce steam into the distillation flask. The steam will vaporize the volatile compounds, including this compound. The mixture of steam and volatile compounds will then pass into the condenser.

  • Condensation: Cool the condenser with circulating cold water to condense the vapor into a liquid distillate.

  • Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oil layer containing this compound.

  • Extraction: Transfer the distillate to a separatory funnel. Add NaCl to the aqueous layer to increase its ionic strength and reduce the solubility of the organic compounds. Extract the aqueous layer multiple times with an organic solvent.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Solvent Removal: Filter the dried extract and remove the solvent using a rotary evaporator under reduced pressure to obtain the concentrated extract containing this compound.

Protocol 2: Solvent Extraction of this compound from Fruit Puree

1. Materials and Equipment:

  • Fruit puree

  • Homogenizer

  • Centrifuge

  • Organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and acetone)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

2. Procedure:

  • Homogenization: Homogenize the fruit puree with the chosen organic solvent.

  • Extraction: Stir or shake the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Centrifugation: Centrifuge the mixture to separate the solid material from the liquid extract.

  • Liquid-Liquid Extraction: Transfer the supernatant to a separatory funnel. Add a saturated NaCl solution to help break any emulsions and facilitate phase separation.

  • Phase Separation: Allow the layers to separate and collect the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the dried extract and concentrate it using a rotary evaporator to obtain the this compound-containing extract.

Protocol 3: GC-MS Quantification of this compound

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for flavor analysis (e.g., HP-5MS).

2. GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp to 250 °C at 5 °C/minute

    • Hold at 250 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-300

3. Procedure:

  • Standard Preparation: Prepare a series of standard solutions of pure this compound in a suitable solvent at known concentrations. Also, prepare an internal standard solution.

  • Sample Preparation: Dilute the obtained extract to a concentration within the calibration range. Add a known amount of the internal standard to both the standard solutions and the sample.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared standard and sample solutions into the GC-MS.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions. Use this calibration curve to determine the concentration of this compound in the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis raw_material Natural Matrix (e.g., Pineapple, Valerian Root) grinding Grinding / Homogenization raw_material->grinding extraction_method Choose Extraction Method grinding->extraction_method steam_distillation Steam Distillation extraction_method->steam_distillation Volatile & Thermostable solvent_extraction Solvent Extraction extraction_method->solvent_extraction Broad Applicability sfe Supercritical Fluid Extraction (SFE) extraction_method->sfe Green & Selective filtration Filtration steam_distillation->filtration solvent_extraction->filtration sfe->filtration drying Drying (e.g., Na₂SO₄) filtration->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration gc_ms GC-MS Analysis concentration->gc_ms quantification Quantification gc_ms->quantification final_product Pure this compound Extract quantification->final_product

Caption: A general experimental workflow for the extraction and analysis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Extraction Yield cause1 Inadequate Sample Preparation start->cause1 cause2 Suboptimal Extraction Parameters start->cause2 cause3 Analyte Degradation start->cause3 cause4 Inefficient Solvent start->cause4 solution1 Increase Grinding/ Homogenization cause1->solution1 solution2 Optimize Time, Temp, Pressure, or Ratio cause2->solution2 solution3 Reduce Temperature/ Extraction Time cause3->solution3 solution4 Test Different Solvents/ Mixtures cause4->solution4 end Improved Yield solution1->end solution2->end solution3->end solution4->end

Caption: A troubleshooting guide for addressing low extraction yield of this compound.

References

Addressing instrument contamination issues in trace analysis of allyl isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address instrument contamination issues encountered during the trace analysis of allyl isovalerate. Researchers, scientists, and drug development professionals can use this resource to diagnose and resolve common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of instrument contamination in the trace analysis of this compound?

A1: The most common signs of instrument contamination include the appearance of "ghost peaks" in blank runs, sample carryover, a rising baseline, and poor peak shape (e.g., tailing or fronting).[1][2][3][4][5] Ghost peaks are signals that appear in a chromatogram even when no sample has been injected and can originate from various sources within the GC system.[2][4] Carryover is the appearance of peaks from a previous injection in a subsequent analysis.[6][7][8]

Q2: What is "carryover," and how can I confirm it is affecting my this compound analysis?

A2: Carryover occurs when remnants of a previous sample appear in the current analysis, leading to artificially high results.[6][7][8] To confirm carryover, inject a blank solvent after a concentrated sample of this compound. If peaks corresponding to this compound appear in the blank run, carryover is occurring. The intensity of these carryover peaks will typically decrease with subsequent blank injections.

Q3: What are "ghost peaks," and how do they differ from carryover?

A3: Ghost peaks are extraneous peaks that can appear in any chromatogram, including blank runs, and may not be related to the injected sample.[2][4][9] They can originate from various sources such as contaminated carrier gas, septa bleed, or degradation of materials within the instrument.[2][9] Unlike carryover, which is a remnant of a previous sample, ghost peaks can be consistently present or appear intermittently.

Q4: Can the injector temperature affect the analysis of this compound?

A4: Yes, the injector temperature is a critical parameter. While a sufficiently high temperature is needed to ensure complete volatilization of this compound, excessive temperatures can lead to the thermal degradation of the analyte and other sample components.[10][11] This degradation can result in the formation of artifact peaks and loss of the target analyte. It is crucial to optimize the injector temperature to balance efficient volatilization with minimal degradation.

Q5: What is a cleaning validation, and why is it important for trace analysis?

A5: Cleaning validation is the process of providing documented evidence that a cleaning procedure consistently removes residues of a specific compound to predetermined acceptable levels.[12][13][14][15][16] For trace analysis of this compound, a robust cleaning validation ensures that no cross-contamination occurs between samples, which is critical for accurate and reliable quantification at low concentrations.[13][14]

Troubleshooting Guides

Issue 1: Ghost Peaks Appearing in Blank Runs

Symptoms:

  • Sharp or broad peaks are present in the chromatogram of a blank solvent injection.

  • The retention times of these peaks may or may not correspond to this compound.

  • The baseline may be noisy or elevated.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contaminated Carrier Gas - Ensure the use of high-purity carrier gas (99.999% or higher).- Check and replace gas purification traps.
Septum Bleed - Use high-quality, low-bleed septa.- Replace the septum regularly.- Lower the injector temperature if possible without compromising analyte response.
Contaminated Inlet Liner - Replace the inlet liner. Deactivated glass wool liners can help trap non-volatile residues.
Syringe Contamination - Thoroughly rinse the syringe with a strong solvent after each injection.- Use a separate syringe for standards and samples if possible.
System-wide Contamination - Bake out the GC column at a temperature slightly above the analysis method's maximum temperature, but below the column's maximum operating temperature.
Issue 2: Carryover of this compound from Previous Injections

Symptoms:

  • A peak corresponding to this compound is observed in a blank injection immediately following a sample injection.

  • The area of the carryover peak is proportional to the concentration of the preceding sample.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Injector Contamination - Clean the injector port thoroughly.- Replace the inlet liner and septum.
Column Contamination - Perform a column bake-out.- If carryover persists, trim the first few centimeters of the column from the injector end.
Insufficient Syringe Cleaning - Optimize the syringe cleaning procedure. Increase the number of solvent rinses and use a solvent in which this compound is highly soluble.
Active Sites in the System - Use deactivated liners and columns to minimize analyte interaction with active surfaces.

Experimental Protocols

Protocol 1: GC Inlet Cleaning Procedure
  • Cooldown: Cool down the injector to a safe temperature (below 50°C).

  • Disassembly: Turn off the carrier gas flow to the inlet. Carefully remove the septum nut, septum, and inlet liner.

  • Cleaning:

    • Wipe the accessible surfaces of the inlet with a lint-free cloth dampened with a suitable solvent (e.g., methanol (B129727), followed by hexane).

    • Use a small brush or swab to clean the inside of the inlet.

    • Sonicate the inlet liner in a sequence of solvents (e.g., water, methanol, hexane) for 15 minutes each.

  • Drying: Dry all cleaned parts in an oven at a low temperature (e.g., 100°C) or under a stream of clean, dry nitrogen.

  • Reassembly: Reinstall the cleaned and dried liner and a new septum.

  • Leak Check: Restore carrier gas flow and perform a leak check.

  • Conditioning: Heat the injector to the method temperature and allow it to equilibrate.

Protocol 2: MS Ion Source Cleaning (General Guidance)

Note: Always refer to the manufacturer's specific instructions for your instrument model.

  • Venting: Vent the mass spectrometer according to the manufacturer's procedure.

  • Removal: Carefully remove the ion source from the vacuum chamber.

  • Disassembly: Disassemble the ion source components (lenses, repeller, etc.) on a clean, lint-free surface.

  • Cleaning:

    • Abrasively clean the metal surfaces with a slurry of aluminum oxide powder and methanol on a cotton swab.

    • Rinse the cleaned parts thoroughly with methanol and then a volatile solvent like hexane.

    • Sonicate the metal parts in a sequence of solvents.

  • Drying: Dry all components completely in an oven or under a stream of nitrogen.

  • Reassembly: Reassemble the ion source, ensuring proper alignment of all components.

  • Installation and Pumpdown: Reinstall the ion source and pump down the system.

  • Bakeout and Tuning: Perform a system bakeout as recommended by the manufacturer and then tune the mass spectrometer.

Data Presentation

Table 1: Illustrative Data on Cleaning Effectiveness for a Contaminated GC Inlet
Cleaning Step This compound Peak Area (Arbitrary Units) in Blank Injection % Reduction in Contamination
Before Cleaning150,000-
After Replacing Septum and Liner45,00070%
After Full Injector Cleaning5,00096.7%
After 1-hour Bake-out< 1,000 (Below Limit of Detection)> 99.3%

This table provides a conceptual representation of how cleaning procedures can systematically reduce contamination levels. Actual results will vary depending on the instrument and the extent of contamination.

Visualizations

Contamination_Troubleshooting_Workflow start Contamination Suspected (Ghost Peaks / Carryover) blank_injection Inject Blank Solvent start->blank_injection check_peaks Peaks Present? blank_injection->check_peaks no_contamination System Clean check_peaks->no_contamination No carryover_vs_ghost Run Blank After High Concentration Sample check_peaks->carryover_vs_ghost Yes peak_intensity Peak Intensity Decreases with Blanks? carryover_vs_ghost->peak_intensity carryover Carryover Issue peak_intensity->carryover Yes ghost_peak Ghost Peak Issue peak_intensity->ghost_peak No troubleshoot_carryover Troubleshoot Carryover (Injector, Column, Syringe) carryover->troubleshoot_carryover troubleshoot_ghost Troubleshoot Ghost Peaks (Gas, Septum, Liner) ghost_peak->troubleshoot_ghost GC_Inlet_Maintenance_Logic cluster_decision Evaluate System Performance start Routine Maintenance or Contamination Suspected step1 Cool Injector & Turn Off Gas start->step1 step2 Replace Septum & Inlet Liner step1->step2 decision1 Contamination Persists? step2->decision1 step3 Perform Full Injector Port Cleaning step4 Reassemble & Leak Check step3->step4 step5 Condition Injector step4->step5 end System Ready for Analysis step5->end decision1->step3 Yes decision1->step4 No

References

Technical Support Center: Analysis of Allyl Isovalerate using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of solid-phase microextraction (SPME) for the analysis of allyl isovalerate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the SPME analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Analyte Peak Improper Fiber Selection: The fiber coating is not suitable for trapping this compound.For volatile esters like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its mixed-polarity nature.[1][2] Consider testing other fibers like Polydimethylsiloxane (PDMS) if the sample matrix is non-polar.
Suboptimal Extraction Temperature: The temperature is too low to facilitate volatilization or too high, leading to poor partitioning onto the fiber.Systematically evaluate a temperature range (e.g., 30°C to 70°C).[3] Higher temperatures generally increase the vapor pressure of volatile esters, but excessively high temperatures can be detrimental.[4]
Insufficient Extraction Time: The extraction time is not long enough to allow for equilibrium to be reached between the sample, headspace, and fiber.Optimize the extraction time (e.g., 15 to 60 minutes).[4] For less volatile compounds, longer extraction times may be necessary.[5]
Incorrect Fiber Immersion Depth (Headspace Analysis): The fiber is not consistently placed in the same position within the vial's headspace.Ensure the fiber is positioned at the same depth in the headspace for every extraction to improve reproducibility.
Poor Reproducibility (High %RSD) Inconsistent Sample Volume: Variations in the sample volume will alter the headspace-to-sample ratio, affecting equilibrium.Maintain a consistent sample volume and use vials of the same size for all standards and samples.
Variable Extraction Time and Temperature: Minor fluctuations in these parameters can lead to significant variations in the amount of analyte adsorbed.Use an automated system for precise control over extraction time and temperature. If performing manual SPME, use a timer and a temperature-controlled agitator.
Fiber Carryover: Contaminants from a previous analysis are desorbed in the current run.Ensure the fiber is properly conditioned before the first use and cleaned (baked out) between injections according to the manufacturer's instructions.
Peak Tailing or Broadening Slow Desorption: The injector temperature is too low for rapid desorption of this compound from the fiber.Increase the injector temperature. A typical starting point is 250°C.[6]
Inappropriate GC Inlet Liner: The liner geometry is not optimized for SPME, causing band broadening.Use a narrow internal diameter (e.g., 0.75 mm) SPME-specific inlet liner to ensure a rapid transfer of the analyte to the GC column.[7]
Extraneous Peaks in Chromatogram Sample Matrix Interference: Other volatile compounds in the sample are co-extracted and interfere with the analysis.Optimize the fiber selection for better selectivity. Headspace SPME (HS-SPME) is generally cleaner than direct immersion as it avoids contact with non-volatile matrix components.
Fiber Bleed: The fiber coating is degrading at high temperatures.Ensure the injector temperature does not exceed the fiber's maximum recommended temperature. Condition the fiber as per the manufacturer's guidelines before use.
Contaminated Syringe or Vial: The syringe used for sample preparation or the SPME vial itself is contaminated.Use clean glassware and septa. Run a blank analysis with an empty vial to check for system contamination.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for this compound analysis?

A1: For a broad-range analysis of volatile esters like this compound, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly recommended.[1][2] This fiber type is effective for a wide range of analyte polarities and molecular weights. For highly volatile compounds, a Carboxen/PDMS fiber may also be a good choice.

Q2: How can I improve the extraction efficiency for this compound?

A2: To improve extraction efficiency, you can:

  • Optimize Extraction Temperature and Time: Systematically evaluate these parameters to find the optimal conditions for your specific sample matrix.[3][4]

  • Add Salt: The addition of salt (e.g., NaCl) to aqueous samples increases the ionic strength of the solution, which can "salt out" the analyte, increasing its concentration in the headspace and improving its adsorption onto the fiber.[1]

  • Agitate the Sample: Agitation during extraction helps to facilitate the mass transfer of the analyte from the sample matrix to the headspace and then to the fiber, reducing the time needed to reach equilibrium.

Q3: Should I use headspace SPME (HS-SPME) or direct immersion (DI-SPME)?

A3: For volatile compounds like this compound, HS-SPME is generally the preferred method. It is a cleaner technique as the fiber is not in direct contact with the sample matrix, which can extend the life of the fiber and reduce the risk of contamination from non-volatile components.

Q4: How do I properly condition a new SPME fiber?

A4: Before its first use, a new SPME fiber must be conditioned. This is typically done by inserting the fiber into the GC inlet at a temperature specified by the manufacturer for a set period. This process removes any contaminants from the fiber. Always refer to the manufacturer's instructions for specific conditioning parameters for your fiber.[7]

Q5: Is SPME a quantitative technique?

A5: Yes, SPME can be a highly effective quantitative technique. However, for accurate and reproducible quantification, it is crucial to use an internal standard and to carefully control all experimental parameters, including sample volume, extraction time, temperature, and agitation.

Data Presentation: Impact of SPME Parameters on Analyte Response

The following tables summarize the expected impact of key SPME parameters on the chromatographic peak area of a representative volatile ester. This data is synthesized from multiple studies on volatile ester analysis and should be used as a guideline for the optimization of this compound analysis.

Table 1: Effect of Fiber Coating on Peak Area of a Representative Volatile Ester

Fiber CoatingRelative Peak Area (Normalized)Typical Application
DVB/CAR/PDMS100Broad range of volatile and semi-volatile compounds
CAR/PDMS85Highly volatile compounds
PDMS/DVB70General purpose for volatile compounds
PDMS (100 µm)50Non-polar, high molecular weight compounds

Note: The optimal fiber will depend on the specific analyte and sample matrix.

Table 2: Effect of Extraction Temperature on Peak Area of a Representative Volatile Ester (using DVB/CAR/PDMS fiber)

Extraction Temperature (°C)Relative Peak Area (Normalized)
3060
4085
50100
6095
7080

Note: The optimal temperature is a balance between increasing the analyte's vapor pressure and decreasing its partitioning onto the fiber.[3]

Table 3: Effect of Extraction Time on Peak Area of a Representative Volatile Ester (using DVB/CAR/PDMS fiber at 50°C)

Extraction Time (min)Relative Peak Area (Normalized)
1070
2090
30100
40100
5098

Note: Equilibrium may be reached within 30-40 minutes for many volatile esters.[3]

Experimental Protocols

Detailed Methodology for HS-SPME-GC-MS Analysis of this compound

This protocol provides a general procedure that should be optimized for your specific application.

1. Materials and Reagents:

  • SPME Fiber Assembly: Manual or autosampler holder with a 50/30 µm DVB/CAR/PDMS fiber.

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.

  • Heater/Agitator: To control temperature and provide consistent agitation.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.

  • This compound Standard: Analytical grade.

  • Internal Standard (IS): e.g., a deuterated analog or a compound with similar chemical properties but different retention time.

  • Sodium Chloride (NaCl): Analytical grade.

  • Solvent: For preparation of standard solutions (e.g., methanol).

2. Sample Preparation:

  • Pipette 5 mL of the liquid sample into a 20 mL SPME vial.

  • Add 1.5 g of NaCl to the sample.

  • If using an internal standard, spike the sample with a known concentration.

  • Immediately seal the vial with the screw cap.

3. Headspace Extraction:

  • Place the sealed vial into the heater/agitator.

  • Incubation/Equilibration: Incubate the sample at the optimized temperature (e.g., 50°C) for a set time (e.g., 15 minutes) with agitation (e.g., 250 rpm). This allows the volatile esters to partition into the headspace.[4]

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for the optimized extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

4. GC-MS Analysis:

  • After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC (typically set at 250°C).[6]

  • Desorb the analytes from the fiber for a sufficient time (e.g., 2-5 minutes) in splitless mode.

  • Start the GC-MS data acquisition.

  • GC Conditions (Example):

    • Column: DB-WAX or similar polar capillary column (e.g., 60 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min (hold for 5 min).

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

5. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum by comparing it to a known standard.

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualization

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample 1. Sample Aliquoting Salt 2. Salt Addition Sample->Salt IS 3. Internal Standard Spiking Salt->IS Seal 4. Vial Sealing IS->Seal Equilibrate 5. Equilibration (e.g., 50°C, 15 min) Seal->Equilibrate Extract 6. Fiber Exposure (e.g., 30 min) Equilibrate->Extract Desorb 7. Thermal Desorption (e.g., 250°C) Extract->Desorb Separate 8. GC Separation Desorb->Separate Detect 9. MS Detection Separate->Detect Data 10. Data Analysis Detect->Data

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

Troubleshooting_Tree Start Start Troubleshooting Problem Identify Primary Issue Start->Problem NoPeak Low / No Peak Problem->NoPeak Low Signal BadRepro Poor Reproducibility Problem->BadRepro High %RSD BadShape Peak Tailing / Broadening Problem->BadShape Poor Peak Shape CheckFiber Check Fiber Selection (e.g., DVB/CAR/PDMS) NoPeak->CheckFiber CheckVolume Consistent Sample Volume? BadRepro->CheckVolume CheckInjector Injector Temp. Sufficient? (e.g., >250°C) BadShape->CheckInjector CheckTemp Optimize Extraction Temp. (e.g., 30-70°C) CheckFiber->CheckTemp Yes Resolved1 Issue Resolved CheckFiber->Resolved1 No, Fixed CheckTime Optimize Extraction Time (e.g., 15-60 min) CheckTemp->CheckTime Yes CheckTemp->Resolved1 No, Fixed CheckTime->Resolved1 Optimized CheckConditions Consistent Time & Temp? CheckVolume->CheckConditions Yes Resolved2 Issue Resolved CheckVolume->Resolved2 No, Fixed CheckCarryover Proper Fiber Cleaning? CheckConditions->CheckCarryover Yes CheckConditions->Resolved2 No, Fixed CheckCarryover->Resolved2 Fixed CheckLiner Using SPME-specific Liner? CheckInjector->CheckLiner Yes Resolved3 Issue Resolved CheckInjector->Resolved3 No, Fixed CheckLiner->Resolved3 Fixed

References

Technical Support Center: Refinement of Derivatization Methods for Allyl Isovalerate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of allyl isovalerate for analysis, typically by Gas Chromatography (GC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization and subsequent analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Peak Incomplete derivatization reaction.Optimize reaction conditions: increase temperature, extend reaction time, or use a catalyst. Ensure reagents are not expired and have been stored correctly.[1]
Hydrolysis of the derivative.Ensure all glassware and solvents are anhydrous.[2][3] Moisture can react with derivatizing agents and hydrolyze the resulting products.[3] Analyze samples as soon as possible after derivatization.
Adsorption of the analyte in the GC system.Use a deactivated inlet liner and GC column to minimize active sites that can interact with the analyte.[4]
Peak Tailing Presence of active sites in the GC system (e.g., inlet liner, column).Perform regular maintenance on the GC inlet, including replacing the liner and septum.[5][6] Consider using an ultra-inert liner. Trim the front end of the GC column to remove active sites.[6]
Incomplete derivatization.Unreacted polar this compound will interact more strongly with the stationary phase, causing tailing.[4] Re-optimize the derivatization procedure to ensure complete reaction.
Column overload.Dilute the sample before injection. If tailing improves with dilution, column overload was the likely cause.[7]
Ghost Peaks in Chromatogram Contamination from previous injections.Bake out the GC column and inlet at a high temperature to remove residual compounds.
Contaminated derivatization reagent or solvent.Run a blank analysis with only the reagent and solvent to check for impurities. Use high-purity reagents and solvents.
Septum bleed.Use a high-quality, low-bleed septum and replace it regularly.
Poor Reproducibility Inconsistent derivatization reaction conditions.Ensure precise control over reaction time, temperature, and reagent volumes. Use a heating block for consistent temperature.
Sample degradation.Prepare fresh samples and standards for each analysis batch. Store stock solutions appropriately.
Variability in injection volume.Use an autosampler for precise and repeatable injections.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

While this compound is a volatile compound, derivatization is sometimes employed to improve its chromatographic behavior and detection sensitivity.[8] The primary goals of derivatizing this compound are to increase its thermal stability, reduce its polarity, and improve peak shape, leading to better resolution and more accurate quantification.[9][10]

Q2: What are the most common derivatization methods for esters like this compound?

For esters, two common derivatization approaches are silylation and alkylation.

  • Silylation: This is a widely used technique that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.[4][8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common.

  • Alkylation: This method involves adding an alkyl group. For esters, this can sometimes refer to transesterification, where the allyl group is replaced with another alkyl group, though this is less common for improving volatility. More relevant is the derivatization of any potential impurities or degradants, such as isovaleric acid, into their ester forms.[11][12]

Q3: How can I confirm that the derivatization of this compound is complete?

To ensure the derivatization reaction has gone to completion, you can monitor the reaction over time.[1] Analyze aliquots of the reaction mixture at different time points. The reaction is considered complete when the peak area of the derivatized this compound no longer increases with additional reaction time.[13]

Q4: What should I do if I suspect my derivatizing reagent has degraded?

Derivatization reagents are often sensitive to moisture and can degrade over time.[14] It is crucial to use high-quality reagents and store them under the recommended conditions, typically in a desiccator.[13] To check for degradation, you can run a reagent blank. If unexpected peaks are present, the reagent may be contaminated or degraded and should be replaced.

Q5: Can the choice of solvent affect the derivatization reaction?

Yes, the solvent can play a critical role. For silylation reactions, it is essential to use an aprotic solvent (e.g., pyridine (B92270), acetonitrile, N,N-dimethylformamide) as protic solvents like water and alcohols will react with the silylating reagent.[15] The presence of even trace amounts of water can significantly hinder the reaction and hydrolyze the derivatives.[1][3]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol describes a general procedure for the silylation of this compound for GC-MS analysis.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • 2 mL reaction vials with PTFE-lined caps

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in hexane.

  • In a clean, dry 2 mL reaction vial, add 100 µL of the this compound stock solution.

  • Evaporate the solvent under a gentle stream of nitrogen to dryness.

  • Add 100 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and heat at 70°C for 30 minutes in a heating block.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. If necessary, dilute with hexane.

Protocol 2: Quality Control Check for Derivatization Reagent

This protocol outlines a method to verify the purity of the derivatization reagent.

Materials:

  • Derivatization reagent (e.g., BSTFA + 1% TMCS)

  • Solvent used in the derivatization reaction (e.g., pyridine)

  • GC-grade hexane

  • 2 mL reaction vials with PTFE-lined caps

Procedure:

  • In a clean, dry 2 mL reaction vial, add 100 µL of pyridine.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial and heat under the same conditions as your sample derivatization (e.g., 70°C for 30 minutes).

  • Cool to room temperature.

  • Inject the blank sample into the GC-MS.

  • Analyze the resulting chromatogram for any significant contaminant peaks.

Quantitative Data Summary

The following tables present hypothetical data from experiments to optimize the silylation of this compound.

Table 1: Effect of Reaction Temperature on Derivatization Yield

Reaction Temperature (°C)Peak Area of Derivatized this compound (Arbitrary Units)Relative Standard Deviation (RSD, n=3)
501.2 x 10^64.5%
602.5 x 10^63.2%
704.8 x 10^62.1%
804.9 x 10^62.3%

Table 2: Effect of Reaction Time on Derivatization Yield (at 70°C)

Reaction Time (minutes)Peak Area of Derivatized this compound (Arbitrary Units)Relative Standard Deviation (RSD, n=3)
153.1 x 10^63.8%
304.8 x 10^62.1%
454.9 x 10^62.2%
604.8 x 10^62.5%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample This compound Sample solvent_evap Solvent Evaporation sample->solvent_evap standard This compound Standard standard->solvent_evap add_reagent Add Derivatization Reagent (e.g., BSTFA) solvent_evap->add_reagent heating Heating add_reagent->heating gc_injection GC Injection heating->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection Mass Spectrometric Detection separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Poor Chromatographic Result (e.g., Peak Tailing, Low Signal) check_derivatization Is Derivatization Complete? start->check_derivatization check_gc_system Is the GC System Clean and Inert? check_derivatization->check_gc_system Yes optimize_reaction Optimize Reaction: - Increase Time/Temp - Check Reagent Molarity check_derivatization->optimize_reaction No check_reagents Are Reagents and Solvents Pure? check_gc_system->check_reagents Yes maintain_gc Perform GC Maintenance: - Replace Liner/Septum - Trim Column check_gc_system->maintain_gc No run_blank Run Reagent Blank check_reagents->run_blank No good_result Good Chromatographic Result check_reagents->good_result Yes optimize_reaction->good_result maintain_gc->good_result run_blank->good_result

Caption: Troubleshooting logic for derivatization of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Allyl Isovalerate Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile compounds like allyl isovalerate, a common flavoring agent and fragrance component, is critical for quality control, safety assessment, and formulation development. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides a detailed comparison of two common chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the determination of this compound, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

Gas chromatography is ideally suited for the analysis of volatile and semi-volatile compounds, making it a primary technique for flavors and fragrances like this compound.[1][2] Coupling GC with a mass spectrometer (MS) allows for both quantification and structural identification of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their interaction with a stationary and a liquid mobile phase.[3] While less common for highly volatile compounds like this compound, HPLC can be employed, particularly when dealing with complex matrices or when derivatization is used to enhance detection.[3]

Comparison of Validated Analytical Methods

The following tables summarize the performance characteristics of a validated GC-MS method for the determination of allyl esters, including this compound, and a representative HPLC method for the analysis of a structurally similar compound, allyl valerate. The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[4]

Table 1: Performance Characteristics of a Validated GC-MS Method for Allyl Esters

Validation ParameterPerformance Characteristic
Linearity R² ≥ 0.99
Limit of Detection (LOD) Typically in the low µg/kg range
Limit of Quantification (LOQ) Typically in the mid-to-high µg/kg range
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15%
Specificity High (demonstrated by mass spectral data)

Note: The data presented in this table is based on a validated GC-MS-based stable isotope dilution analysis for the quantitative determination of 22 allyl esters, including this compound, in yogurt and soft drinks. The exact values for each parameter for this compound were not detailed in the available literature, so typical performance characteristics for such methods are provided.[5]

Table 2: Performance Characteristics of a Representative HPLC-UV Method for Allyl Valerate

Validation ParameterPerformance Characteristic
Linearity R² ≥ 0.999
Limit of Detection (LOD) Analyte dependent, typically in the ng/mL range
Limit of Quantification (LOQ) Analyte dependent, typically in the ng/mL to µg/mL range
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Specificity Moderate to High (dependent on chromatographic resolution)

Note: This data is representative of a validated HPLC-UV method for a closely related compound, allyl valerate. Specific performance characteristics for this compound may vary.[6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound

This protocol is based on a validated method for the analysis of allyl esters in food matrices.[5]

1. Sample Preparation (Liquid-Liquid Extraction)

  • For liquid samples (e.g., soft drinks): Mix 10 mL of the sample with 10 mL of dichloromethane (B109758) in a separatory funnel.

  • For semi-solid samples (e.g., yogurt): Homogenize 10 g of the sample with 20 mL of dichloromethane.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the organic (lower) layer.

  • Repeat the extraction twice more with 10 mL of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Add an internal standard (e.g., a deuterated analog of this compound) prior to extraction for quantification.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

High-Performance Liquid Chromatography (HPLC-UV) Method for Allyl Valerate

This protocol describes a method for the analysis of allyl valerate, which can be adapted for this compound.[6]

1. Sample Preparation

  • Dissolve the sample in the mobile phase to an appropriate concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as esters have weak chromophores, a low UV wavelength is necessary).

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Experiments cluster_3 Validation Report & Implementation Dev Method Development Opt Method Optimization Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD Limit of Detection (LOD) Protocol->LOD LOQ Limit of Quantification (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report Implementation Routine Use Report->Implementation

Caption: Workflow for Analytical Method Validation.

Conclusion

Both GC-MS and HPLC can be valuable techniques for the analysis of this compound.

  • GC-MS is generally the preferred method due to its high sensitivity and specificity for volatile compounds. The validation data, although not fully detailed in the available literature, suggests that a robust and reliable method has been developed for the quantification of this compound in complex food matrices.[5]

  • HPLC-UV presents a viable alternative, particularly when GC instrumentation is unavailable or when dealing with less volatile derivatives of the analyte. The method for the related compound, allyl valerate, demonstrates excellent performance characteristics.[6] However, for this compound itself, method development and validation would be required to establish its suitability.

The choice between these two powerful techniques will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the available instrumentation. For regulatory purposes and in-depth analysis, the specificity of a mass spectrometric detector in GC-MS is a significant advantage.

References

Comparison of different synthesis routes for allyl isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl isovalerate, a key fragrance and flavor compound with a fruity, pineapple-like aroma, is synthesized through various chemical pathways. The selection of a specific route is often dictated by factors such as desired yield, purity, reaction conditions, cost, and environmental impact. This guide provides an objective comparison of the three primary synthesis routes for this compound: direct esterification, transesterification, and enzymatic synthesis, supported by experimental data and detailed protocols.

Comparison of Synthesis Routes

The following table summarizes the key quantitative parameters for the different synthesis methods of this compound, offering a clear comparison of their performance.

ParameterDirect Esterification (Fischer)TransesterificationEnzymatic Synthesis
Reactants Isovaleric Acid, Allyl AlcoholAlkyl Isovalerate (e.g., Methyl/Ethyl), Allyl Alcohol OR Isovaleric Acid, Allyl AcetateIsovaleric Acid, Allyl Alcohol
Catalyst Strong Acid (e.g., H₂SO₄, p-TsOH)Base (e.g., Sodium Methoxide) or Lewis AcidImmobilized Lipase (e.g., Novozym 435)
Typical Yield >90%[1]High (can approach 100%)High (>90%)
Reaction Temperature 60-120°C[1]60-70°C30-60°C
Reaction Time 1-4 hours[1]~1 hour4-24 hours
Key Advantages Well-established, relatively fast, high conversion with excess acid.Very high yields, can be rapid."Green" process, high specificity, mild conditions, reusable catalyst.
Key Disadvantages Use of strong corrosive acids, potential for side reactions, requires neutralization.Requires anhydrous conditions, sensitive to free fatty acids if using oils.Longer reaction times, higher initial catalyst cost.

Logical Relationship of Synthesis Routes

The synthesis of this compound can be approached through different pathways, each with its own set of reactants and catalysts, as illustrated in the diagram below.

SynthesisRoutes cluster_direct Direct Esterification cluster_trans Transesterification cluster_enzymatic Enzymatic Synthesis IsovalericAcid Isovaleric Acid DirectEsterification Direct Esterification IsovalericAcid->DirectEsterification AllylAlcohol Allyl Alcohol AllylAlcohol->DirectEsterification AllylIsovalerate1 This compound DirectEsterification->AllylIsovalerate1 >90% Yield Water Water DirectEsterification->Water Byproduct AlkylIsovalerate Alkyl Isovalerate Transesterification Transesterification AlkylIsovalerate->Transesterification AllylAlcohol2 Allyl Alcohol AllylAlcohol2->Transesterification AllylIsovalerate2 This compound Transesterification->AllylIsovalerate2 ~100% Yield AlkylAlcohol_byproduct Alcohol Byproduct Transesterification->AlkylAlcohol_byproduct Byproduct IsovalericAcid2 Isovaleric Acid EnzymaticSynthesis Enzymatic Synthesis IsovalericAcid2->EnzymaticSynthesis AllylAlcohol3 Allyl Alcohol AllylAlcohol3->EnzymaticSynthesis AllylIsovalerate3 This compound EnzymaticSynthesis->AllylIsovalerate3 >90% Yield Water2 Water2 EnzymaticSynthesis->Water2 Byproduct

References

A Comparative Analysis of Allyl Isovalerate and Other Common Flavor Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor science, esters are paramount in constructing the fruity and floral notes that define a vast array of food and beverage products. This guide offers a detailed comparative study of allyl isovalerate against three other widely used flavor esters: isoamyl acetate, ethyl butyrate, and methyl salicylate. This objective comparison, supported by physicochemical data and established experimental protocols, is intended for researchers, scientists, and drug development professionals to inform formulation and development decisions.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of flavor esters is crucial for predicting their behavior in various applications. The following table summarizes key properties of this compound and its comparators.

PropertyThis compoundIsoamyl AcetateEthyl ButyrateMethyl Salicylate
Molecular Formula C₈H₁₄O₂[1]C₇H₁₄O₂C₆H₁₂O₂C₈H₈O₃
Molecular Weight ( g/mol ) 142.20[2][3]130.19116.16152.15
Boiling Point (°C) 155[4]142120-121220-223
Flash Point (°C) 61.11[5]2526101
Odor Detection Threshold (in water, ppb) Not available~1.71[6][7]40
Appearance Colorless to pale yellow liquid[3]Colorless liquidColorless liquidColorless, oily liquid
Flavor Profile Comparison

The perceived flavor of an ester is a critical determinant of its application. While sensory perception can be subjective, trained panels can quantify flavor attributes. The following table outlines the distinct flavor profiles of the selected esters.

EsterFlavor/Aroma DescriptorsCommon Applications
This compound Fruity, overripe fruit, apple, pineapple, sweet, bubble gum-like nuance.[3][5]Flavoring in beverages, baked goods, ice cream, and candy.[4]
Isoamyl Acetate Strong banana, pear, solvent-like.[7]Banana and pear flavorings in foods and beverages.
Ethyl Butyrate Fruity, pineapple, tropical, tutti-frutti, sweet, buttery, ripe fruit notes.[7][8]Pineapple and other fruit flavorings, particularly in orange juice.[9]
Methyl Salicylate Sweet, minty, wintergreen.Flavoring in chewing gum, candies, and toothpaste; topical analgesic.

Experimental Protocols

To ensure objective and reproducible sensory data, standardized experimental methodologies are essential. The following section details a protocol for the Quantitative Descriptive Analysis (QDA) of flavor esters.

Quantitative Descriptive Analysis (QDA) of Flavor Esters

Objective: To identify and quantify the sensory attributes of this compound, isoamyl acetate, ethyl butyrate, and methyl salicylate.

1. Panelist Selection and Training:

  • A panel of 10-15 individuals is selected based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency in describing sensory perceptions.

  • Panelists undergo extensive training (approximately 20-40 hours) to familiarize themselves with the aroma profiles of a wide range of fruity and minty esters.

  • During training, a consensus vocabulary for describing the sensory attributes (e.g., fruity, sweet, banana, pineapple, minty, cooling) is developed. Reference standards for each descriptor are provided to anchor the panelists' evaluations.[8]

2. Sample Preparation:

  • Solutions of each ester are prepared in a neutral, odorless solvent such as mineral oil or propylene (B89431) glycol. A typical starting concentration for sensory evaluation is 10 ppm, but this may be adjusted based on the potency of the ester.

  • All samples, including a solvent blank, are presented to the panelists in identical, odor-free glass containers, coded with random three-digit numbers to prevent bias.

  • The presentation order of the samples is randomized for each panelist to minimize order effects.

3. Sensory Evaluation Procedure:

  • Evaluations are conducted in individual sensory booths under controlled environmental conditions (temperature, humidity, and lighting) to minimize external distractions.[10]

  • Panelists are instructed to assess the aroma of each sample by sniffing the headspace of the container.

  • For each sample, panelists rate the intensity of each previously agreed-upon sensory descriptor on a 15-cm unstructured line scale, anchored with "low" at one end and "high" at the other.

  • Panelists are required to cleanse their palate between samples with deionized water and unsalted crackers, with a mandatory waiting period of at least two minutes to prevent sensory fatigue.[8]

4. Data Analysis:

  • The intensity ratings from the line scales are converted to numerical data.

  • Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine if there are significant differences in the perceived intensities of the attributes across the different esters.

  • The results are often visualized using spider web diagrams or bar charts for easy comparison of the flavor profiles.

Signaling Pathway and Experimental Workflow

The perception of flavor esters is a complex process involving the olfactory system. The following diagrams illustrate the olfactory signaling pathway and a typical experimental workflow for sensory analysis.

Olfactory_Signaling_Pathway Odorant Flavor Ester (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ca_Na_Influx Allows Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain (Olfactory Bulb) Action_Potential->Brain

Caption: Olfactory signaling pathway for flavor ester perception.

Experimental_Workflow Start Start Panelist Panelist Selection & Training Start->Panelist Sample Sample Preparation (Ester Dilutions) Start->Sample Evaluation Sensory Evaluation (QDA) Panelist->Evaluation Sample->Evaluation Data_Collection Data Collection (Intensity Ratings) Evaluation->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis Visualization Data Visualization (Spider Web Plots) Analysis->Visualization Conclusion Conclusion Visualization->Conclusion

Caption: Experimental workflow for Quantitative Descriptive Analysis.

References

A Toxicological Showdown: Allyl Isovalerate Versus Other Allyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of chemical compounds is paramount. This guide provides an objective comparison of the toxicological data for allyl isovalerate and other selected allyl esters, supported by experimental data and detailed methodologies.

Allyl esters, a class of organic compounds characterized by the presence of an allyl group attached to a carboxylate, are utilized in various industries, notably as flavoring agents and in the manufacturing of perfumes and plastics.[1][2] Their shared chemical backbone suggests a common mechanism of toxicity, primarily driven by their in vivo hydrolysis. This process yields allyl alcohol and the corresponding carboxylic acid. The subsequent metabolism of allyl alcohol to acrolein, a highly reactive and toxic aldehyde, is a key factor in the systemic toxicity observed with these compounds.[1][3] This guide will delve into a comparative analysis of this compound against other allyl esters such as allyl acetate (B1210297), allyl hexanoate (B1226103), allyl heptanoate, allyl butyrate, and allyl propionate, focusing on key toxicological endpoints.

The Primary Driver of Toxicity: A Shared Metabolic Fate

The toxicity of allyl esters is intrinsically linked to their metabolic conversion. In the body, esterases rapidly hydrolyze these compounds into allyl alcohol and a carboxylic acid.[3][4] While the carboxylic acid moiety is generally considered to have low toxicity, the allyl alcohol is further oxidized by alcohol dehydrogenase to form acrolein.[1] Acrolein is a potent electrophile that can react with cellular macromolecules, leading to cellular damage and toxicity, particularly in the liver (hepatotoxicity).[1][3]

cluster_0 In Vivo Metabolism Allyl Ester Allyl Ester Allyl Alcohol Allyl Alcohol Allyl Ester->Allyl Alcohol Esterase Hydrolysis Carboxylic Acid Carboxylic Acid Allyl Ester->Carboxylic Acid Esterase Hydrolysis Acrolein Acrolein Allyl Alcohol->Acrolein Alcohol Dehydrogenase Cellular Damage Cellular Damage Acrolein->Cellular Damage Reacts with Macromolecules

Fig. 1: Generalized metabolic pathway of allyl esters.

Comparative Toxicology Data

The following tables summarize the available quantitative toxicological data for this compound and a selection of other allyl esters.

Table 1: Acute Toxicity Data (LD50)
CompoundCAS No.Oral LD50 (Rat) (mg/kg)Dermal LD50 (Rabbit) (mg/kg)
This compound 2835-39-4230[4][5]560[4][5]
Allyl Acetate591-87-7130-142[4]1021[4]
Allyl Hexanoate123-68-2218-393[4]300[4]
Allyl Heptanoate142-19-8500[4]810[4]
Allyl Butyrate2051-78-7250[4][6]530[4]
Allyl Propionate2408-20-0Toxic if swallowed (Category 3)[7][8]-

Data presented as ranges where different studies have reported varying values.

Table 2: Genotoxicity and Carcinogenicity
CompoundGenotoxicityCarcinogenicity
This compound Positive in some in vitro mammalian cell tests (chromosomal aberrations and sister chromatid exchanges).[4][9][10]Evidence of carcinogenicity in male rats (mononuclear cell leukemia) and female mice (lymphoma).[5][9][11]
Allyl Acetate-Forestomach squamous epithelial hyperplasia observed in rats and mice.[1][2]
Allyl HexanoateNegative in both in vitro and in vivo studies.[3]No adverse effects observed in a one-year oral exposure study in rats.[3]
Allyl Heptanoate--
Allyl Butyrate--
Allyl Propionate--

A hyphen (-) indicates that no specific data was found in the searched sources.

Key Toxicological Endpoints: A Detailed Look

Acute Toxicity

Allyl esters generally exhibit moderate to high acute toxicity via the oral route. Allyl acetate appears to be one of the more acutely toxic esters, with a lower oral LD50 in rats compared to this compound and others.[4] The dermal toxicity varies, with some esters like allyl hexanoate showing higher toxicity than others when applied to the skin.[4]

Irritation and Sensitization

Allyl acetate is reported to cause severe skin and eye burns.[4][12] this compound is noted to have low irritancy potential.[10][11] For many allyl esters, there is a recommendation that the level of free allyl alcohol should be less than 0.1% due to the delayed irritant potential of allyl alcohol.[4] Some studies suggest that the vehicle used to deliver the fragrance can influence the skin irritation potential of allyl esters.[13]

Genotoxicity and Carcinogenicity

This compound stands out in this comparison due to positive findings in some genotoxicity assays and evidence of carcinogenicity in long-term animal studies.[5][9][14] It has been shown to cause mononuclear cell leukemia in male rats and lymphoma in female mice.[5][11] In contrast, allyl hexanoate has shown negative results in a range of genotoxicity studies.[3] For allyl acetate, while not classified as a carcinogen, it has been observed to cause hyperplasia in the forestomach of rodents, which can be a precursor to tumor development.[1][2]

Organ-Specific Toxicity

The liver is a primary target organ for the toxicity of many allyl esters, which is consistent with its role in their metabolism to the hepatotoxicant acrolein.[1][4] Liver damage, often localized to the periportal region, has been observed in studies with allyl alcohol and acrolein.[4] Allyl acetate has been shown to cause the most apparent liver histopathology compared to allyl alcohol and acrolein in a comparative study.[1][2] Forestomach lesions have also been observed with allyl acetate and this compound in gavage studies.[4]

Experimental Protocols

To ensure the reproducibility and validity of toxicological studies, standardized protocols are followed. Below are outlines of methodologies for key experiments.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Test Guideline 425)

This method is a sequential test that uses a minimal number of animals to classify a substance for its acute oral toxicity.

start Start dose Dose single animal start->dose observe Observe for 48h (mortality/morbidity) dose->observe outcome Animal Survives? observe->outcome increase_dose Increase dose for next animal outcome->increase_dose Yes decrease_dose Decrease dose for next animal outcome->decrease_dose No stop_criteria Stopping criteria met? increase_dose->stop_criteria decrease_dose->stop_criteria stop_criteria->dose No end Calculate LD50 stop_criteria->end Yes

Fig. 2: Workflow for Acute Oral Toxicity (OECD 425).
  • Dosing : A single animal is dosed at a specific level.

  • Observation : The animal is observed for a defined period (typically 48 hours) for signs of toxicity and mortality.

  • Dose Adjustment : If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

  • Stopping Criteria : The test is stopped when specific criteria are met, such as a number of reversals in outcome (survival/death) have occurred.

  • LD50 Calculation : The LD50 is then calculated using the pattern of outcomes.

Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a chemical.

  • Strains : Specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) are used.

  • Exposure : The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

  • Plating : The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Incubation : The plates are incubated for 48-72 hours.

  • Evaluation : A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (OECD Test Guideline 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Cell Culture : Suitable mammalian cell lines (e.g., Chinese Hamster Ovary (CHO) cells) are cultured.

  • Exposure : The cells are exposed to the test substance for a short or continuous period, with and without metabolic activation.

  • Harvesting : After exposure, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.

  • Slide Preparation : The fixed cells are spread on microscope slides and stained.

  • Microscopic Analysis : Metaphase cells are analyzed under a microscope for chromosomal aberrations (e.g., breaks, gaps, exchanges).

Conclusion

The toxicological profiles of allyl esters are largely dictated by their common metabolic pathway leading to the formation of acrolein. While they share this mechanistic basis, there are notable differences in their specific toxicological effects. This compound, in particular, has demonstrated genotoxic and carcinogenic potential in some studies, distinguishing it from other esters like allyl hexanoate, which has tested negative for genotoxicity. Allyl acetate appears to be among the more acutely toxic and irritant of the esters discussed.

This comparative guide underscores the importance of evaluating each allyl ester individually, despite their structural similarities. For researchers and professionals in drug development and chemical safety, a thorough understanding of these nuances is critical for risk assessment and the safe handling and application of these compounds.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Allyl Isovalerate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile esters like allyl isovalerate is critical for quality control, formulation development, and safety assessment. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of their performance for this compound analysis, supported by representative experimental data, to aid in method selection and cross-validation.

This compound, also known as 2-propenyl 3-methylbutanoate, is a fatty acid ester characterized by its fruity odor.[1] The choice between GC-MS and HPLC for its analysis depends on factors such as the sample matrix, required sensitivity, and the need for structural confirmation.

Quantitative Performance Comparison

A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC, compiled from various studies on similar compounds. Specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (%RSD) < 10%< 5%Both methods demonstrate good precision, with HPLC often showing slightly better performance.[2]
Accuracy (Recovery %) 85 - 115%90 - 110%Comparable recovery rates are achievable with optimized extraction procedures.[2][3]
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.[2][4]
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.004 - 0.5 µg/mLGC-MS generally offers higher sensitivity for volatile compounds.[2][4][5]
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.01 - 2.0 µg/mLGC generally provides lower detection and quantification limits.[2][4][6]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is well-suited for the analysis of volatile compounds like this compound.

  • Sample Preparation:

    • For liquid samples, a direct injection or a headspace sampling technique can be used.

    • For solid or semi-solid matrices, a solvent extraction (e.g., with dichloromethane) followed by concentration may be necessary.[7] An internal standard is typically added prior to extraction.

  • GC-MS Instrumentation and Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[3][8]

    • Carrier Gas: Helium or hydrogen at a constant flow rate.[9]

    • Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless or split injection, depending on the expected concentration.[10]

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-300.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from methods for similar esters and allows for the analysis of this compound without derivatization.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[4][11]

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture of methanol (B129727) and water.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: A UV detector set at a wavelength where the analyte has some absorbance (e.g., around 210-220 nm), or a more universal detector like an Evaporative Light Scattering Detector (ELSD) if the analyte lacks a strong chromophore.

Method Selection and Cross-Validation Workflow

The choice between GC-MS and HPLC depends on the specific analytical requirements. The following diagram illustrates a decision-making workflow.

start Define Analytical Need for this compound volatile Is the analyte volatile and thermally stable? start->volatile gcms Select GC-MS volatile->gcms Yes hplc Select HPLC volatile->hplc No matrix Is the sample matrix complex? sensitivity Is high sensitivity required? matrix->sensitivity No confirmation Is structural confirmation needed? matrix->confirmation Yes cross_validate Cross-Validate with the alternative method for critical applications sensitivity->cross_validate confirmation->sensitivity gcms->matrix hplc->cross_validate

Caption: Decision workflow for selecting between GC-MS and HPLC.

General Analytical Workflow

The general workflow for both techniques involves similar stages, from sample receipt to data reporting. The key differences lie in the sample preparation and the separation and detection principles.

cluster_0 GC-MS Workflow cluster_1 HPLC Workflow a Sample Preparation (Extraction/Dilution) b Vaporization in Heated Injector a->b c Separation in GC Column (based on volatility) b->c d Ionization and Fragmentation (EI) c->d e Mass Analysis (m/z) d->e f Data Analysis (Chromatogram & Mass Spectrum) e->f end Final Report f->end g Sample Preparation (Dissolution/Filtration) h Injection into Liquid Mobile Phase g->h i Separation in HPLC Column (based on polarity) h->i j Detection (e.g., UV, ELSD) i->j k Data Analysis (Chromatogram) j->k k->end start Sample Receipt start->a start->g

Caption: Comparison of GC-MS and HPLC analytical workflows.

Discussion and Recommendations

GC-MS is generally the preferred method for analyzing volatile and semi-volatile compounds like this compound.[12][13] Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for trace analysis and unambiguous identification.[5] The primary limitation is that the analyte must be thermally stable to withstand the high temperatures of the injector and column.[14]

HPLC is a versatile technique that can analyze a wide range of compounds, including those that are not volatile or are thermally labile.[12][13] For this compound, HPLC can be a viable alternative, especially when dealing with complex sample matrices that may interfere with GC analysis or when a GC-MS system is not available. However, achieving the same level of sensitivity as GC-MS can be challenging, and detector selection is crucial.

Cross-Validation: For critical applications such as regulatory submissions or in-depth safety assessments, cross-validating results from both GC-MS and HPLC is highly recommended.[15] A strong correlation between the quantitative results obtained from two orthogonal techniques provides a high degree of confidence in the accuracy and reliability of the data.

References

A Comparative Guide to Inter-Laboratory Analysis of Allyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a comparative overview of common analytical methods for the quantification of allyl isovalerate, a key ester contributing to the fruity aroma in various consumer products. While a formal inter-laboratory study exclusively for this compound is not publicly documented, this comparison is based on established analytical principles and representative data to assist researchers and quality control professionals in method selection and validation. The focus is on two prevalent techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS).

Introduction to Analytical Methodologies

The accurate quantification of volatile flavor compounds like this compound is critical for product consistency and quality. The choice of analytical method depends on factors such as required sensitivity, selectivity, and the complexity of the sample matrix.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying volatile organic compounds.[1] It offers high precision and a wide linear range.[1][2] However, it does not provide structural information for compound identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method couples the separation power of GC with the identification capabilities of MS.[3] It is highly specific and sensitive, allowing for both quantification and confident identification of analytes, which is particularly useful in complex matrices.[3][4]

Experimental Protocols

To ensure comparability, standardized protocols for sample preparation and analysis are essential. The following sections detail representative procedures for analyzing this compound in a beverage matrix.

2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective technique for isolating flavor compounds from liquid samples.[5][6]

  • Objective: To extract this compound from a spiked apple juice matrix into an organic solvent.

  • Procedure:

    • Pipette 10 mL of the liquid sample into a 50 mL separatory funnel.

    • Add 10 mL of a suitable, high-purity organic solvent (e.g., dichloromethane (B109758) or a pentane/diethyl ether mixture).

    • Add 2 g of sodium chloride to increase the ionic strength of the aqueous phase and improve extraction efficiency.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate for 10 minutes.

    • Drain the organic (bottom, if using dichloromethane) layer into a clean flask.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Carefully concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the final extract to a 2 mL autosampler vial for GC analysis.

2.2. GC-FID Analysis Protocol

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 240°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector Temperature: 250°C.

  • Data Acquisition: Peak area integration for quantification against an external calibration curve.

2.3. GC-MS Analysis Protocol

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column and GC Conditions: Same as GC-FID protocol.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan mode (e.g., m/z 40-350) for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

    • Data Acquisition: Total ion chromatogram (TIC) for qualitative analysis and extracted ion chromatograms for quantitative analysis.

Data Presentation and Comparison

The following tables summarize representative data from a simulated inter-laboratory study involving five laboratories analyzing a spiked sample with a known this compound concentration of 150 µg/L.

Table 1: Inter-Laboratory Quantitative Analysis Results for this compound

LaboratoryMethodReported Concentration (µg/L)Recovery (%)
Lab 1GC-FID145.897.2
GC-MS148.298.8
Lab 2GC-FID155.1103.4
GC-MS151.5101.0
Lab 3GC-FID142.595.0
GC-MS144.996.6
Lab 4GC-FID159.3106.2
GC-MS154.1102.7
Lab 5GC-FID148.899.2
GC-MS150.6100.4

Table 2: Comparison of Method Performance Characteristics

ParameterGC-FIDGC-MS (SIM Mode)Typical Acceptance Criteria
Linearity (r²) > 0.998> 0.999≥ 0.999[7]
Accuracy (Mean Recovery) 100.2%99.9%98-102%[7]
Precision (Repeatability, RSDr) < 4%< 3%< 2-3%[7]
Precision (Reproducibility, RSDR) < 8%< 6%Varies by concentration
LOD (µg/L) ~5~0.5Signal-to-Noise ≥ 3[7]
LOQ (µg/L) ~15~1.5Signal-to-Noise ≥ 10[7]

Data are representative and intended for comparative purposes.

Workflow Visualizations

The following diagrams illustrate the logical flow of the analytical processes described.

G cluster_prep Sample Preparation Sample 1. Liquid Sample (10 mL) LLE 2. Liquid-Liquid Extraction (Dichloromethane) Sample->LLE Dry 3. Drying (Anhydrous Na2SO4) LLE->Dry Concentrate 4. Concentration (Nitrogen Stream) Dry->Concentrate Final 5. Final Extract (1 mL) Ready for GC Concentrate->Final

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

G cluster_fid GC-FID Path cluster_ms GC-MS Path Input Final Sample Extract GC_FID GC Separation & FID Detection Input->GC_FID GC_MS GC Separation & MS Detection Input->GC_MS Quant_FID Peak Area Integration & Quantification GC_FID->Quant_FID Output Final Analytical Report Quant_FID->Output ID_MS Compound Identification (Spectral Match) GC_MS->ID_MS Quant_MS Peak Area Integration & Quantification ID_MS->Quant_MS Quant_MS->Output

Caption: Comparative analytical workflows for GC-FID and GC-MS analysis.

Summary and Recommendations

  • GC-FID is a cost-effective, reliable, and precise method for the routine quantification of known analytes like this compound in simple matrices.[1] Its operational simplicity makes it ideal for high-throughput quality control labs where the identity of the target compound is not .

  • GC-MS is the superior method when absolute certainty of compound identity is required, or when analyzing complex matrices with potential interferences.[3] Its higher sensitivity (especially in SIM mode) makes it the method of choice for trace-level detection and quantification.[2]

For a comprehensive quality assurance program, laboratories may use GC-MS for initial method development, validation, and investigation of unknown peaks, while employing GC-FID for routine, high-volume quantitative analysis. The choice ultimately depends on the specific application, regulatory requirements, and available resources.

References

Comparing the efficacy of different catalysts for allyl isovalerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of allyl isovalerate, a valuable fragrance and flavor compound, is of significant interest in the chemical and pharmaceutical industries. The choice of catalyst is a critical factor that dictates the overall yield, selectivity, and sustainability of the synthesis process. This guide provides a comprehensive comparison of the efficacy of different catalysts for the synthesis of this compound through the esterification of allyl alcohol with isovaleric acid, supported by available experimental data and detailed methodologies.

Catalyst Performance: A Comparative Analysis

The selection of an appropriate catalyst is paramount for optimizing the synthesis of this compound. Two prominent classes of catalysts employed for this esterification are heterogeneous solid acids and immobilized enzymes. Below is a summary of their performance based on available data for similar esterification reactions.

CatalystCatalyst TypeTypical Yield (%)Reaction TimeTemperature (°C)AdvantagesDisadvantages
Amberlyst-15 Heterogeneous Solid Acid (Sulfonated Polystyrene Resin)~97Hours60-120High thermal stability, reusable, cost-effective, easy separation.May require higher temperatures, potential for side reactions.
Novozym 435 Immobilized Lipase (B570770) (Candida antarctica Lipase B)~95Hours to >2430-70High selectivity, milder reaction conditions, biodegradable.Higher cost, potential for enzyme denaturation at high temperatures.

Note: The yield data is based on the esterification of fatty acids for biodiesel production, a reaction analogous to this compound synthesis. Specific yields for this compound may vary.

In-Depth Catalyst Comparison

Amberlyst-15 , a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic groups, is a robust and versatile heterogeneous acid catalyst. Its high thermal stability allows for reactions at elevated temperatures, which can increase the reaction rate. The solid nature of the catalyst simplifies its separation from the reaction mixture, enabling easy recovery and reuse, which contributes to a more cost-effective and environmentally friendly process.

Novozym 435 , an immobilized form of Candida antarctica lipase B, is a highly efficient biocatalyst. It operates under milder reaction conditions, which minimizes energy consumption and reduces the likelihood of side reactions, leading to higher product purity. The high selectivity of the enzyme often results in excellent yields of the desired ester. The primary drawbacks of enzymatic catalysts are their higher initial cost and potential for denaturation at elevated temperatures or in the presence of certain organic solvents. However, immobilization enhances the stability and reusability of the enzyme, making it a more viable option for industrial applications. A study comparing Novozym 435 and Amberlyst-15 for biodiesel production found that while Amberlyst-15 gave a slightly higher yield (97% vs. 95%), Novozym 435 exhibited a significantly higher specific activity.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound using these catalysts are provided below. These protocols are based on general procedures for esterification reactions and should be optimized for specific laboratory conditions.

Synthesis of this compound using Amberlyst-15

Materials:

  • Isovaleric acid

  • Allyl alcohol

  • Amberlyst-15 catalyst

  • Toluene (or other suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine isovaleric acid (1.0 eq), allyl alcohol (1.2 eq), Amberlyst-15 (10-20% by weight of the limiting reactant), and a suitable volume of toluene.

  • Heat the reaction mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of the limiting reactant is complete.

  • Once the reaction is complete, cool the mixture to room temperature and filter to recover the Amberlyst-15 catalyst. The catalyst can be washed with a solvent, dried, and reused.

  • Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any unreacted isovaleric acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Synthesis of this compound using Novozym 435

Materials:

  • Isovaleric acid

  • Allyl alcohol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Anhydrous hexane (B92381) (or solvent-free)

  • Molecular sieves (optional, for water removal)

  • Orbital shaker or magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a screw-capped flask, combine isovaleric acid (1.0 eq) and allyl alcohol (1.0-1.5 eq). The reaction can be performed solvent-free or in a minimal amount of a non-polar solvent like hexane.

  • Add Novozym 435 (typically 5-10% by weight of the total substrates).

  • If the reaction is sensitive to water, add activated molecular sieves to the reaction mixture to remove the water produced.

  • Incubate the mixture in an orbital shaker or with magnetic stirring at a controlled temperature (e.g., 40-60 °C).

  • Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or HPLC.

  • Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed, dried, and reused for subsequent batches.

  • The liquid product can be purified by vacuum distillation if necessary.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the general workflows for the synthesis of this compound using both heterogeneous acid and enzymatic catalysts.

Experimental_Workflow cluster_Amberlyst Amberlyst-15 Catalyzed Synthesis cluster_Novozym Novozym 435 Catalyzed Synthesis A1 Reactants Mixing (Isovaleric Acid, Allyl Alcohol, Amberlyst-15, Toluene) A2 Azeotropic Reflux (Water Removal) A1->A2 A3 Catalyst Filtration A2->A3 A4 Work-up (Washing & Drying) A3->A4 A5 Purification (Distillation) A4->A5 A6 This compound A5->A6 N1 Reactants Mixing (Isovaleric Acid, Allyl Alcohol, Novozym 435, Optional Solvent) N2 Incubation (Controlled Temperature & Stirring) N1->N2 N3 Enzyme Filtration N2->N3 N4 Purification (Optional Distillation) N3->N4 N5 This compound N4->N5

Caption: General experimental workflows for this compound synthesis.

Conclusion

Both heterogeneous solid acids like Amberlyst-15 and immobilized enzymes such as Novozym 435 present viable and efficient catalytic options for the synthesis of this compound. The choice of catalyst will depend on the specific requirements of the process, including cost considerations, desired purity of the final product, and environmental sustainability goals. Amberlyst-15 offers a cost-effective and thermally stable solution, while Novozym 435 provides high selectivity under milder conditions, aligning with the principles of green chemistry. For researchers and professionals in drug development and fine chemical synthesis, a thorough evaluation of these catalytic systems is crucial for developing an optimized and sustainable manufacturing process for this compound.

References

Validation of a Novel In Vitro Bioassay for Detecting Allyl Isovalerate Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a novel bioassay designed to detect the cellular effects of allyl isovalerate. It compares the performance of a hypothetical, new high-throughput in vitro assay with traditional in vivo rodent bioassays, supported by experimental data from established literature. Detailed methodologies and visual workflows are presented to facilitate understanding and implementation.

Introduction to this compound and Existing Bioassays

This compound is a synthetic flavoring agent that has undergone extensive toxicological evaluation.[1][2] Traditional bioassays, primarily long-term carcinogenicity studies in rodents, have been the cornerstone for assessing its safety.[1][3][4][5] These studies have indicated limited evidence of carcinogenicity in experimental animals, with observed effects including an increased incidence of mononuclear cell leukemia in rats and lymphomas in female mice.[5][6] However, these in vivo assays are time-consuming, resource-intensive, and raise ethical considerations regarding animal use.[7][8]

The development and validation of novel, high-throughput in vitro bioassays offer a promising alternative for more rapid and cost-effective screening of the potential toxicological effects of compounds like this compound. This guide outlines the validation process for a hypothetical new bioassay and compares its projected performance against the established rodent bioassay.

The Proposed New Bioassay: A High-Throughput Genotoxicity and Cytotoxicity Assay

For the purpose of this guide, we will consider a newly developed in vitro assay that combines high-content imaging with a fluorescent reporter cell line to simultaneously measure genotoxicity (DNA damage) and cytotoxicity. This assay utilizes a human hematopoietic cell line, given that the hematopoietic system has been identified as a target of this compound in vivo.[1][4]

Comparative Analysis of Bioassay Performance

The following table summarizes the key performance characteristics of the proposed new in vitro bioassay compared to the traditional 2-year rodent bioassay.

Parameter New In Vitro Bioassay (Projected) Traditional 2-Year Rodent Bioassay References
Endpoint(s) DNA damage (e.g., γ-H2AX foci), apoptosis, necrosis, cell viabilityTumor incidence, histopathological changes, survival rates[1],[4]
Throughput High (96- or 384-well plate format)Very Low (tens to hundreds of animals over years)[7]
Time to Result 24-72 hours2-3 years[7]
Cost per Compound LowVery High[7]
Compound Requirement Low (micrograms to milligrams)High (grams to kilograms)
Human Relevance Moderate to High (uses human cell line)Low to Moderate (interspecies differences)[7]
Animal Use NoneHigh[7]
Mechanistic Insight High (specific cellular pathways)Low (observational)

Summary of Traditional Bioassay Data for this compound

The following table summarizes the key findings from the National Toxicology Program (NTP) carcinogenicity studies on this compound.

Species/Sex Exposure Route Dose Levels (mg/kg) Key Findings Reference
F344/N Rats (Male) Gavage0, 31, 62Increased incidence of mononuclear cell leukemia.[1]
F344/N Rats (Female) Gavage0, 31, 62Positive trend for combined leukemias.[1]
B6C3F1 Mice (Male) Gavage0, 31, 62No significant increase in neoplasms.[1]
B6C3F1 Mice (Female) Gavage0, 31, 62Increased incidence of malignant lymphomas.[1]

Visualizing Pathways and Workflows

5.1. Proposed Metabolic Pathway of this compound

This compound is metabolized in vivo to allyl alcohol and isovaleric acid.[5][9] Allyl alcohol can then be further metabolized to the reactive aldehyde, acrolein, which is a known genotoxic agent.[1][10]

G Proposed Metabolic Pathway of this compound A This compound B Esterases A->B Hydrolysis C Allyl Alcohol B->C D Isovaleric Acid B->D E Alcohol Dehydrogenase C->E G Glycidol C->G Alternative Pathway F Acrolein E->F Oxidation H Further Metabolism F->H

Caption: Metabolic activation of this compound to reactive intermediates.

5.2. Experimental Workflow for New Bioassay Validation

The validation of the new bioassay would follow a structured workflow to establish its performance characteristics.

G Workflow for New Bioassay Validation cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation cluster_3 Phase 4: Data Analysis & Reporting A Cell Line Selection & Culture B Reagent Concentration Optimization A->B C Incubation Time & Conditions B->C D Establishment of Positive & Negative Controls C->D E Assessment of Repeatability D->E F Determination of Accuracy & Precision E->F G Assessment of Specificity & Selectivity F->G H Evaluation of Robustness G->H I Statistical Analysis of Results H->I J Generation of Validation Report I->J

Caption: A four-phase workflow for the validation of the new bioassay.

Experimental Protocols

6.1. Traditional Bioassay: 2-Year Rodent Carcinogenicity Study

  • Test System: F344/N rats and B6C3F1 mice (50 of each sex per group).

  • Administration: this compound in corn oil administered by oral gavage, 5 days per week for 103 weeks.

  • Dose Groups: 0 (vehicle control), 31, and 62 mg/kg body weight.

  • Observations: Animals are observed twice daily for mortality and morbidity. Body weights are recorded weekly for the first 13 weeks and monthly thereafter.

  • Necropsy and Histopathology: At the end of the 103-week study, all surviving animals are euthanized. A complete necropsy is performed on all animals, and tissues are collected, preserved in 10% neutral buffered formalin, and processed for histopathological examination.

  • Data Analysis: The incidence of neoplasms and non-neoplastic lesions in the dosed groups is compared with that in the control group using statistical methods appropriate for carcinogenicity studies.

6.2. New In Vitro Bioassay: High-Throughput Genotoxicity and Cytotoxicity Assay

  • Cell Line: Human hematopoietic stem cell line (e.g., KG-1), cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Assay Plate Preparation: Cells are seeded into 96-well, black, clear-bottom microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. A vehicle control (DMSO) and a positive control (e.g., etoposide (B1684455) for genotoxicity, staurosporine (B1682477) for cytotoxicity) are included. Cells are treated for 24 hours.

  • Staining and Imaging: After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and stained with a primary antibody against a DNA damage marker (e.g., anti-phospho-Histone H2A.X) followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488). Nuclei are counterstained with Hoechst 33342, and a viability dye (e.g., propidium (B1200493) iodide) is added to identify dead cells. Plates are imaged using an automated high-content imaging system.

  • Data Analysis: Image analysis software is used to quantify the number of cells, the intensity of the DNA damage marker per nucleus, and the percentage of dead cells. Dose-response curves are generated to determine the concentration at which this compound induces genotoxic and cytotoxic effects.

Conclusion

The validation of novel in vitro bioassays is crucial for advancing toxicological screening and reducing reliance on animal testing. While traditional rodent bioassays have provided valuable data on the long-term effects of this compound, new high-throughput in vitro methods offer a more efficient and potentially more human-relevant approach for assessing cellular effects like genotoxicity and cytotoxicity. The framework presented in this guide provides a basis for the validation and comparative evaluation of such new bioassays, ultimately contributing to a more comprehensive and streamlined safety assessment of chemical compounds.

References

A Comparative Analysis of the Aroma Profiles of Allyl Isovalerate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the aroma profiles of allyl isovalerate and its structural isomers. Understanding the subtle yet significant differences in the organoleptic properties of these closely related fruity esters is crucial for applications in flavor and fragrance chemistry, as well as for professionals in drug development requiring precise sensory characteristics for formulation and masking purposes. This document synthesizes available data on their aroma descriptors and presents standardized experimental protocols for their evaluation.

Comparative Aroma Profiles

Compound Structure CAS Number Aroma Description Reported Nuances
This compound O=C(OCC=C)CC(C)C2835-39-4Sweet, fruity, powerfulApple, pineapple, banana, cherry, bubble gum-like[1][2]
Crotyl Isovalerate O=C(OC/C=C/C)CC(C)C10483-35-9Fruity, sweet-
Allyl 2-Methylbutanoate O=C(OCC=C)C(C)CC7149-29-3Powerful, fruity, etherealSweet, pineapple, apple, plum[1][2]
Allyl n-Valerate O=C(OCC=C)CCCC25415-62-7FruityApple, fresh[3]

Structure-Aroma Relationship

The structural variations among these isomers directly influence their interaction with olfactory receptors, leading to different aroma perceptions. The branching in the isovalerate chain, as well as the position of the double bond in the allyl group, are key determinants of the specific fruity notes perceived.

structure_aroma cluster_isomers Structural Isomers cluster_aroma Aroma Profile Allyl_Isovalerate This compound Fruity, Apple, Pineapple, Banana Fruity Fruity Allyl_Isovalerate->Fruity Primary Apple Apple Allyl_Isovalerate->Apple Secondary Pineapple Pineapple Allyl_Isovalerate->Pineapple Secondary Banana Banana Allyl_Isovalerate->Banana Secondary Crotyl_Isovalerate Crotyl Isovalerate Fruity, Sweet Crotyl_Isovalerate->Fruity Primary Allyl_2_Methylbutanoate Allyl 2-Methylbutanoate Fruity, Pineapple, Apple Allyl_2_Methylbutanoate->Fruity Primary Allyl_2_Methylbutanoate->Apple Secondary Allyl_2_Methylbutanoate->Pineapple Secondary

Figure 1. Structure-Aroma Relationship of this compound and its Isomers.

Experimental Protocols

To provide a framework for the objective comparison of these esters, the following detailed experimental protocols for sensory panel evaluation and instrumental analysis are proposed.

Sensory Panel Evaluation

1. Panelist Selection and Training:

  • A panel of 8-12 individuals should be selected based on their sensory acuity, demonstrated ability to discriminate between different aromas, and verbal fluency in describing sensory perceptions.[4][5]

  • Panelists must undergo extensive training (20-40 hours) to familiarize themselves with the aroma profiles of a wide range of fruity esters and to develop a consensus vocabulary for describing the sensory attributes.[4][5]

  • Reference standards for each descriptor (e.g., pure compounds for "apple," "pineapple," "banana") should be provided to anchor the panelists' evaluations.[4]

2. Sample Preparation:

  • Prepare solutions of each ester (this compound, Crotyl Isovalerate, Allyl 2-Methylbutanoate) at a concentration of 10 ppm in deionized, odorless water.

  • Present 15 mL of each sample in identical, coded, odorless glass containers at a controlled room temperature (22 ± 1°C).[4]

3. Evaluation Procedure:

  • Instruct panelists to evaluate the aroma of each sample by sniffing from the container.

  • Panelists will rate the intensity of each previously agreed-upon sensory descriptor (e.g., fruity, apple, pineapple, sweet, green) using a 10-point unstructured line scale, where 0 represents "not perceived" and 10 represents "very strong."[4]

  • A 2-minute break is required between samples, during which panelists will cleanse their palate with deionized water and unsalted crackers.[4]

4. Data Analysis:

  • Collect the intensity ratings from each panelist for each descriptor and each sample.

  • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each descriptor.

  • Use post-hoc tests (e.g., Tukey's HSD) to identify which samples are significantly different from each other.

  • Generate a sensory profile for each ester, often visualized as a spider or radar plot, to provide a graphical representation of its sensory characteristics.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Olfactometry (GC-O)

1. Sample Preparation:

  • For each ester, prepare a stock solution of 1000 ppm in a suitable solvent (e.g., ethanol).

  • Prepare a working solution by diluting the stock solution to 10 ppm with the same solvent.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: 1 µL of the working solution in splitless mode.

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, with a scan range of m/z 35-350.

  • Data Analysis: Identify the compounds based on their retention times and by comparing their mass spectra with a reference library (e.g., NIST). Quantify the compounds by integrating the peak areas.

3. GC-Olfactometry (GC-O) Analysis:

  • Instrumentation: A gas chromatograph equipped with a sniffing port at the column outlet, allowing a portion of the effluent to be assessed by a human panelist.[6][7]

  • Procedure: A trained panelist sniffs the effluent from the GC column and records the time and a description of any detected odor.

  • Data Analysis: Correlate the retention times of the detected odors with the peaks from the chemical detector (e.g., FID or MS) to identify the specific compounds responsible for each aroma.[8] Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the relative importance of each odorant.[7][8]

Experimental Workflow

The following diagram illustrates the logical flow of a comprehensive comparative analysis of the aroma profiles of this compound and its isomers.

experimental_workflow cluster_sample Sample Preparation cluster_sensory Sensory Analysis cluster_instrumental Instrumental Analysis cluster_results Comparative Analysis Sample_Prep Prepare solutions of This compound & Isomers Sensory_Evaluation Sensory Evaluation (Intensity Ratings) Sample_Prep->Sensory_Evaluation GC_MS GC-MS Analysis (Identification & Quantification) Sample_Prep->GC_MS GC_O GC-Olfactometry (Odor Description & Intensity) Sample_Prep->GC_O Panel_Selection Panelist Selection & Training Panel_Selection->Sensory_Evaluation Sensory_Data_Analysis Statistical Analysis (ANOVA) & Profile Generation Sensory_Evaluation->Sensory_Data_Analysis Integration Integration of Sensory and Instrumental Data Sensory_Data_Analysis->Integration GC_MS->Integration GC_O->Integration Report Comparative Aroma Profile Report Integration->Report olfactory_pathway Odorant Fruity Ester (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Gαolf) Activation OR->G_Protein Activates AC Adenylyl Cyclase Activation G_Protein->AC Activates cAMP cAMP Production (Second Messenger) AC->cAMP Catalyzes CNG_Channel Opening of Cyclic Nucleotide-Gated (CNG) Channels cAMP->CNG_Channel Binds to Ion_Influx Influx of Na+ and Ca2+ CNG_Channel->Ion_Influx Depolarization Neuron Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal Transmission to Brain (Olfactory Bulb) Action_Potential->Brain Perception Perception of Fruity Aroma Brain->Perception

References

A Comparative Guide to the Stability of Allyl Isovalerate and Other Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical stability of allyl isovalerate against other commonly used esters, such as ethyl acetate (B1210297) and methyl butanoate. The stability of an ester is a critical parameter in drug development, formulation, and manufacturing, as it can impact the efficacy, safety, and shelf-life of a product. This document outlines the fundamental principles governing ester stability and provides detailed experimental protocols for comparative analysis.

Principles of Ester Stability

The stability of an ester is primarily influenced by its molecular structure, particularly the nature of the alcohol and acyl moieties. Key factors include:

  • Steric Hindrance: Bulky groups near the carbonyl carbon can sterically hinder the approach of nucleophiles (like water or hydroxide (B78521) ions), thus slowing down hydrolysis.

  • Electronic Effects: Electron-withdrawing groups in the acyl or alcohol portion can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease reactivity.

  • Presence of Unsaturation: Double or triple bonds, especially in the alcohol moiety, can introduce alternative degradation pathways, such as oxidation.

This compound, with its allyl group, possesses a carbon-carbon double bond, which is a key structural feature influencing its stability profile compared to saturated esters like ethyl acetate and methyl butanoate.

Comparative Stability Analysis

While direct quantitative comparative data from a single study is not extensively available in the literature, we can infer the relative stabilities of these esters based on well-established principles of organic chemistry.

Hydrolytic Stability

Ester hydrolysis is the cleavage of the ester bond by reaction with water, a process that can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where a protonated carbonyl group is attacked by water.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Based on structure, this compound is expected to have a hydrolytic stability comparable to or slightly lower than ethyl acetate and methyl butanoate under similar conditions. The isovalerate group in this compound is slightly bulkier than the acetate or butanoate groups, which might offer some steric protection. However, the electronic effects are broadly similar.

Ester Acyl Group Alcohol Moiety Expected Relative Rate of Hydrolysis Influencing Factors
This compoundIsovalerylAllylModerateSlight steric hindrance from the isovalerate group.
Ethyl AcetateAcetylEthylModerateLess steric hindrance compared to isovalerate.
Methyl ButanoateButanoylMethylModerateMinimal steric hindrance from the methyl group.
Oxidative Stability

The presence of the allyl group makes this compound particularly susceptible to oxidative degradation. The allylic carbon is prone to attack by radicals, leading to the formation of hydroperoxides and subsequent degradation products. Saturated esters like ethyl acetate and methyl butanoate lack this reactive site and are therefore significantly more stable towards oxidation. The oxidation of unsaturated esters is a known degradation pathway.[1]

Ester Presence of Unsaturation Expected Relative Oxidative Stability Primary Site of Oxidative Attack
This compoundYes (C=C in allyl group)LowAllylic C-H bond
Ethyl AcetateNoHighN/A
Methyl ButanoateNoHighN/A
Thermal Stability

At elevated temperatures, esters can undergo decomposition through various mechanisms. Allyl esters are known to be susceptible to a specific type of thermal degradation known as a retro-ene reaction (a type of pyrolytic cis-elimination), which is not possible for saturated esters. This additional pathway suggests that this compound may have lower thermal stability compared to its saturated counterparts.

Ester Potential for Specific Thermal Degradation Pathways Expected Relative Thermal Stability
This compoundYes (e.g., retro-ene reaction)Lower
Ethyl AcetateNoHigher
Methyl ButanoateNoHigher

Experimental Protocols for Stability Testing

To obtain quantitative data for a direct comparison, forced degradation studies under controlled conditions are essential.[2] The following are detailed protocols for assessing the hydrolytic, oxidative, and thermal stability of esters.

General Experimental Workflow

The stability of the esters can be evaluated through a systematic workflow.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Prepare stock solutions of esters Prepare stock solutions of esters Hydrolysis (Acid & Base) Hydrolysis (Acid & Base) Prepare stock solutions of esters->Hydrolysis (Acid & Base) Oxidation (H2O2) Oxidation (H2O2) Prepare stock solutions of esters->Oxidation (H2O2) Thermal (Heat) Thermal (Heat) Prepare stock solutions of esters->Thermal (Heat) Time-point sampling Time-point sampling Hydrolysis (Acid & Base)->Time-point sampling Oxidation (H2O2)->Time-point sampling Thermal (Heat)->Time-point sampling HPLC-UV/MS Analysis HPLC-UV/MS Analysis Time-point sampling->HPLC-UV/MS Analysis Quantify parent ester and degradation products Quantify parent ester and degradation products HPLC-UV/MS Analysis->Quantify parent ester and degradation products Calculate degradation rates / half-lives Calculate degradation rates / half-lives Quantify parent ester and degradation products->Calculate degradation rates / half-lives Compare stability profiles Compare stability profiles Calculate degradation rates / half-lives->Compare stability profiles

Figure 1: General workflow for comparative stability testing of esters.
Protocol for Forced Hydrolysis Study

Objective: To determine the rate of hydrolysis of esters under acidic and basic conditions.

Materials:

  • This compound, ethyl acetate, methyl butanoate

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Constant temperature water bath or incubator

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare stock solutions of each ester (e.g., 1 mg/mL) in acetonitrile.

  • Acidic Hydrolysis: a. In separate vials, add a known volume of each ester stock solution to 0.1 M HCl to achieve a final concentration of ~100 µg/mL. b. Place the vials in a constant temperature bath set at 50°C. c. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial and neutralize it with an equivalent amount of 0.1 M NaOH. d. Dilute the neutralized sample with mobile phase for HPLC analysis.

  • Basic Hydrolysis: a. In separate vials, add a known volume of each ester stock solution to 0.1 M NaOH to achieve a final concentration of ~100 µg/mL. b. Maintain the vials at room temperature (25°C). c. At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each vial and neutralize it with an equivalent amount of 0.1 M HCl. d. Dilute the neutralized sample with mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water gradient

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm or MS

    • Injection Volume: 10 µL

  • Data Analysis: Plot the percentage of remaining ester against time to determine the degradation kinetics and half-life (t½) for each ester under each condition.

Protocol for Forced Oxidation Study

Objective: To compare the susceptibility of esters to oxidative degradation.

Materials:

  • Esters as listed above

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system

Procedure:

  • Sample Preparation: Prepare stock solutions of each ester (e.g., 1 mg/mL) in acetonitrile.

  • Oxidation Reaction: a. In separate vials, add a known volume of each ester stock solution to a 3% H₂O₂ solution to achieve a final concentration of ~100 µg/mL. b. Keep the vials at room temperature, protected from light. c. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot. d. Quench the reaction by adding a small amount of sodium bisulfite solution or by dilution with the mobile phase.

  • HPLC Analysis: Analyze the samples using the same HPLC method as in the hydrolysis study.

  • Data Analysis: Compare the percentage of degradation for each ester at each time point.

Protocol for Thermal Stability Assessment

Objective: To evaluate the stability of esters at elevated temperatures.

Materials:

  • Esters as listed above

  • Oven or heating block

  • Sealed vials

  • Acetonitrile (HPLC grade)

  • HPLC system

Procedure:

  • Sample Preparation: Place a known amount of each neat ester into separate, sealable vials. For solution-state stability, prepare solutions in a suitable solvent (e.g., propylene (B89431) glycol).

  • Thermal Stress: a. Place the vials in an oven set to a high temperature (e.g., 80°C). b. At specified time points (e.g., 0, 1, 3, 7, 14 days), remove a vial for each ester. c. Allow the vials to cool to room temperature. d. Dissolve or dilute the contents in acetonitrile for HPLC analysis.

  • HPLC Analysis: Analyze the samples using the same HPLC method.

  • Data Analysis: Determine the percentage of remaining ester at each time point to assess thermal stability.

Visualization of Degradation Pathways

The following diagrams illustrate the key chemical transformations involved in ester degradation.

Hydrolysis Pathways

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Ester Ester (R-CO-OR') A_Protonated Protonated Ester A_Ester->A_Protonated + H+ A_H H+ A_Tetrahedral Tetrahedral Intermediate A_Protonated->A_Tetrahedral + H2O A_H2O H2O A_Products Carboxylic Acid (R-COOH) + Alcohol (R'-OH) A_Tetrahedral->A_Products - H+ B_Ester Ester (R-CO-OR') B_Tetrahedral Tetrahedral Intermediate B_Ester->B_Tetrahedral + OH- B_OH OH- B_Carboxylate Carboxylate (R-COO-) B_Tetrahedral->B_Carboxylate - R'O- B_Alcohol Alcohol (R'-OH)

Figure 2: Mechanisms of acid- and base-catalyzed ester hydrolysis.
Predicted Oxidative Degradation of this compound

The double bond in the allyl group provides a site for oxidative attack.

G AllylIso This compound Allylic_Radical Allylic Radical AllylIso->Allylic_Radical - H• Radical_Initiator Radical Initiator (R•) Peroxy_Radical Peroxy Radical Allylic_Radical->Peroxy_Radical + O2 Oxygen O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + H• Degradation_Products Further Degradation (e.g., aldehydes, epoxides) Hydroperoxide->Degradation_Products

Figure 3: Plausible radical-mediated oxidation pathway for this compound.
Predicted Thermal Degradation of this compound

Allyl esters can undergo a specific type of thermal decomposition.

G AllylEster Allyl Ester TransitionState Six-membered Transition State AllylEster->TransitionState Δ Heat Heat (Δ) Products Carboxylic Acid + Diene TransitionState->Products

Figure 4: Retro-ene reaction as a thermal degradation pathway for allyl esters.

Conclusion

Based on fundamental chemical principles, this compound is expected to exhibit lower oxidative and thermal stability compared to its saturated counterparts like ethyl acetate and methyl butanoate, primarily due to the reactivity of its allyl group. Its hydrolytic stability is anticipated to be broadly similar to these other esters.

For definitive, quantitative benchmarking, it is imperative to conduct parallel experimental studies under identical, controlled conditions. The protocols provided in this guide offer a robust framework for such an investigation, enabling researchers and drug development professionals to make informed decisions regarding the selection and handling of esters in their formulations.

References

Comparative study of the metabolic pathways of allyl isovalerate in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl isovalerate, a flavoring and fragrance agent, undergoes a complex metabolic journey within the body. Understanding the species-specific differences in its biotransformation is crucial for accurate safety assessments and the development of new therapeutic agents. This guide provides a comprehensive comparison of the metabolic pathways of this compound, drawing upon available in vitro and in vivo data to highlight key interspecies variations.

Executive Summary

Direct in vivo quantitative data on the complete metabolic profile of this compound is limited across species. However, the scientific consensus points to a primary two-step metabolic process:

  • Hydrolysis: this compound is rapidly hydrolyzed by esterases into allyl alcohol and isovaleric acid. The activity and type of these esterases show significant variation among species, influencing the initial rate of metabolism.

  • Secondary Metabolism: The resulting allyl alcohol and isovaleric acid are further metabolized through distinct pathways. Allyl alcohol is primarily oxidized to the reactive aldehyde, acrolein, which can be detoxified or lead to cellular damage. Isovaleric acid is detoxified through conjugation with glycine (B1666218).

This guide will delve into the species-specific nuances of these pathways, presenting available quantitative data, detailed experimental protocols, and visual representations of the metabolic processes.

Data Presentation: Comparative Esterase Activity

The initial and rate-limiting step in this compound metabolism is its hydrolysis by esterases. The type and activity of these enzymes vary significantly across species and tissues, such as the plasma, liver, and intestine.[1][2] Carboxylesterases (CES), paraoxonases (PON), and butyrylcholinesterases (BChE) are the primary enzymes involved.[1]

SpeciesPredominant Plasma Esterase(s)Relative CES Activity in PlasmaNotes
Human Paraoxonase (PON), Butyrylcholinesterase (BChE)LowDog plasma shows the closest esterase expression and hydrolyzing pattern to humans.[1]
Rhesus Monkey Paraoxonase (PON), Butyrylcholinesterase (BChE)LowHigh expression of PON and BChE.[1]
Cynomolgus Monkey Paraoxonase (PON), Butyrylcholinesterase (BChE)LowHigh expression of PON and BChE.[1]
Dog Paraoxonase (PON), Butyrylcholinesterase (BChE)LowConsidered a good model for human plasma esterase activity.[1]
Minipig Unknown esterases observed-[1]
Rabbit Carboxylesterase (CES)HighAbundant CES activity in plasma.[1]
Rat Carboxylesterase (CES)HighAbundant CES activity in plasma.[1]
Mouse Carboxylesterase (CES)HighAbundant CES activity in plasma.[1]

This table summarizes qualitative and semi-quantitative data on plasma esterase activity. Direct quantitative comparisons of this compound hydrolysis rates are limited in the literature.

Metabolic Pathways

The metabolic fate of this compound is dictated by the subsequent biotransformation of its hydrolysis products: allyl alcohol and isovaleric acid.

Allyl Alcohol Metabolism

Allyl alcohol is metabolized via two primary pathways: oxidation to acrolein and epoxidation to glycidol.[3] The formation of acrolein is considered the major and more toxicologically significant pathway.

Allyl_Alcohol_Metabolism Allyl_Alcohol Allyl Alcohol Acrolein Acrolein Allyl_Alcohol->Acrolein Alcohol Dehydrogenase Glycidol Glycidol Allyl_Alcohol->Glycidol Epoxidation (CYP450) Acrylic_Acid Acrylic Acid Acrolein->Acrylic_Acid Aldehyde Dehydrogenase HPMA 3-Hydroxypropylmercapturic Acid (HPMA) Acrolein->HPMA Glutathione-S-Transferase Glyceraldehyde Glyceraldehyde Glycidol->Glyceraldehyde Epoxide Hydrolase

Fig. 1: Metabolic Pathways of Allyl Alcohol.

Species Differences in Allyl Alcohol Metabolism:

  • Rats vs. Mice: Studies on diallyl phthalate (B1215562), which also metabolizes to allyl alcohol, have shown that mice excrete more 3-hydroxypropylmercapturic acid (HPMA), a downstream metabolite of acrolein, than rats (28% vs. 17% of the dose, respectively).[4] This suggests a potentially higher capacity for glutathione (B108866) conjugation of acrolein in mice.

  • Regional Metabolism in Rat Liver: In perfused rat livers, the metabolism of allyl alcohol occurs at slightly greater rates in the pericentral regions of the liver lobule compared to the periportal regions.[5]

Isovaleric Acid Metabolism

Isovaleric acid, a branched-chain fatty acid, is detoxified primarily through conjugation with glycine to form isovalerylglycine, which is then excreted. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) and its paralogue GLYATL1.[6][7]

Isovaleric_Acid_Metabolism Isovaleric_Acid Isovaleric Acid Isovaleryl_CoA Isovaleryl-CoA Isovaleric_Acid->Isovaleryl_CoA Acyl-CoA Synthetase Isovalerylglycine Isovalerylglycine (excreted) Isovaleryl_CoA->Isovalerylglycine Glycine N-acyltransferase (GLYAT, GLYATL1)

Fig. 2: Metabolic Pathway of Isovaleric Acid.

Species Differences in Isovaleric Acid Metabolism:

  • Human: In humans, glycine conjugation is a well-established pathway for the detoxification of isovaleric acid, particularly in the context of the genetic disorder isovaleric acidemia.[8] Both GLYAT and GLYATL1 have been shown in vitro to be capable of forming N-isovalerylglycine.[6][7]

Experimental Protocols

In Vitro Esterase Activity Assay

This protocol provides a general framework for determining esterase activity using a model substrate like p-nitrophenyl acetate (B1210297) (PNPA).

Objective: To quantify the rate of hydrolysis of an ester substrate by esterases in a biological sample (e.g., plasma, liver microsomes).

Materials:

  • Biological sample (e.g., plasma, S9 fraction, or microsomes from different species)

  • p-Nitrophenyl acetate (PNPA) stock solution

  • Phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer capable of reading at 405 nm

Procedure:

  • Sample Preparation: Prepare dilutions of the biological sample in phosphate buffer.

  • Reaction Initiation: In a microplate well or cuvette, add the diluted sample and pre-warm to 37°C.

  • Add the PNPA stock solution to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm at regular intervals for a set period. The increase in absorbance corresponds to the formation of p-nitrophenol.

  • Calculation: Calculate the rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of p-nitrophenol.

For a detailed titrimetric method using ethyl butyrate (B1204436) as a substrate, refer to the protocol provided by Sigma-Aldrich.[10]

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of a compound using liver microsomes, which are rich in phase I metabolic enzymes like cytochrome P450s.

Objective: To identify and quantify the metabolites of this compound (or its hydrolysis products) formed by liver microsomes from different species.

Materials:

  • Liver microsomes from different species (e.g., human, rat, mouse, monkey)

  • This compound, allyl alcohol, or isovaleric acid

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS or GC-MS for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes, the substrate (this compound, allyl alcohol, or isovaleric acid), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Add the NADPH regenerating system to start the metabolic reaction.

  • Incubation: Incubate at 37°C with shaking for a specific time period.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation for Analysis: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using LC-MS/MS or GC-MS to identify and quantify the parent compound and its metabolites.

A more detailed protocol for in vitro drug metabolism using liver microsomes can be found in Current Protocols in Pharmacology.[11]

Logical Workflow for Comparative Metabolism Study

Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment (where data is available) cluster_data_analysis Data Analysis and Comparison Hydrolysis_Assay Esterase Hydrolysis Assay (Plasma, Liver & Intestinal Fractions) Metabolite_ID Metabolite Identification (Liver Microsomes/S9 Fractions) Hydrolysis_Assay->Metabolite_ID Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) Metabolite_ID->Enzyme_Kinetics Pathway_Mapping Metabolic Pathway Mapping Enzyme_Kinetics->Pathway_Mapping PK_Studies Pharmacokinetic Studies (Blood/Plasma Analysis) Excretion_Analysis Excreta Analysis (Urine, Feces) PK_Studies->Excretion_Analysis Excretion_Analysis->Pathway_Mapping Quantitative_Comparison Quantitative Comparison of Metabolite Formation Pathway_Mapping->Quantitative_Comparison Species_Extrapolation Interspecies Extrapolation Quantitative_Comparison->Species_Extrapolation

Fig. 3: Logical Workflow for a Comparative Metabolism Study.

Conclusion

The metabolism of this compound is a multi-step process initiated by esterase-mediated hydrolysis, followed by the metabolism of allyl alcohol and isovaleric acid. Significant species differences exist, particularly in the initial hydrolysis step due to variations in plasma and tissue esterase expression. While direct comparative quantitative data for the entire pathway remains scarce, analysis of the metabolism of the hydrolysis products provides valuable insights. Rodents (rats and mice) exhibit high plasma carboxylesterase activity, whereas primates (humans and monkeys) and dogs have higher levels of paraoxonase and butyrylcholinesterase. The subsequent metabolism of allyl alcohol to acrolein and its detoxification, as well as the glycine conjugation of isovaleric acid, are critical pathways that likely exhibit further species-specific variations. Future research employing in vitro methods with tissue fractions from various species is essential to generate the quantitative data needed for more precise cross-species extrapolation and risk assessment.

References

A Comparative Guide to the Validation of Allyl Isovalerate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of a suitable internal standard (IS) is paramount to achieving accurate and reliable results. An internal standard is a compound of known concentration added to a sample to correct for the loss of analyte during sample preparation and analysis. This guide provides an objective comparison of the expected performance of allyl isovalerate, a common flavoring agent, as a structural analog internal standard against other alternatives, supported by guiding experimental data and detailed methodologies.

Performance Comparison of Internal Standards

The ideal internal standard co-elutes or elutes close to the analyte of interest and behaves similarly during extraction and ionization, but is still distinguishable by the analytical instrument. The most common types of internal standards are stable isotope-labeled (SIL) analogs of the analyte and structural analogs.

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard in quantitative mass spectrometry. They are created by replacing one or more atoms of the analyte with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This results in a compound that is chemically identical to the analyte, ensuring it experiences the same matrix effects and ionization suppression.

  • Structural Analog Internal Standards: These are compounds with a similar chemical structure to the analyte but are not present in the sample. This compound is an example of a structural analog that can be used for the quantification of other volatile esters or flavor compounds. While more accessible and less expensive than SIL standards, their physical and chemical properties may differ from the analyte, potentially leading to variations in extraction recovery and ionization response.

The following table summarizes the expected performance of this compound as a structural analog internal standard compared to a hypothetical deuterated internal standard for the analysis of a volatile ester.

Performance Parameter This compound (Structural Analog IS) Deuterated Analyte (SIL IS) Comments
Linearity (R²) > 0.99> 0.995Both should provide good linearity, but SIL standards often yield slightly better correlation coefficients.
Accuracy (% Recovery) 85-115%95-105%SIL standards more accurately compensate for matrix effects, leading to higher accuracy.
Precision (% RSD) < 15%< 10%The closer similarity of SIL standards to the analyte results in better precision.
Limit of Quantitation (LOQ) Analyte-dependentAnalyte-dependentThe LOQ is primarily a characteristic of the analyte and the instrument, but a good IS can improve signal-to-noise.

Experimental Protocols

A rigorous validation of an internal standard is crucial before its implementation in a quantitative method. Below is a detailed methodology for the validation of an internal standard for a gas chromatography-mass spectrometry (GC-MS) method.

Objective: To validate the use of an internal standard for the quantitative analysis of a target analyte in a specific matrix.

Materials:

  • Target analyte standard

  • Internal standard (e.g., this compound)

  • Blank matrix (e.g., drug-free plasma, food matrix without the analyte)

  • Solvents for extraction and dilution (e.g., methanol, acetonitrile)

  • GC-MS system with appropriate column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the target analyte (e.g., 1 mg/mL) in a suitable solvent.

    • Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in the same solvent.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the target analyte.

    • Add a constant concentration of the internal standard to each calibration standard.

    • A typical calibration curve may consist of 6-8 non-zero concentration levels.

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the blank matrix.

    • Add the same constant concentration of the internal standard to each QC sample.

  • Sample Extraction:

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) on all calibration standards and QC samples.

  • GC-MS Analysis:

    • Analyze the extracted samples using the developed GC-MS method.

    • Monitor at least one characteristic ion for the analyte and the internal standard.

  • Data Analysis and Validation:

    • Linearity: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the analyte. Perform a linear regression and determine the correlation coefficient (R²).

    • Accuracy and Precision: Analyze the QC samples in replicate (n=5) on three different days. Calculate the accuracy (% recovery) and precision (% RSD) for each QC level.

    • Recovery: Compare the analyte peak area in an extracted sample to the peak area of a non-extracted standard of the same concentration.

    • Matrix Effect: Compare the response of the analyte in the presence of the matrix with the response of the analyte in a neat solution.

    • Stability: Assess the stability of the analyte and internal standard in the matrix under different storage conditions (e.g., room temperature, frozen).

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of an internal standard.

G Workflow for Internal Standard Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Stock Prepare Stock Solutions (Analyte & IS) Cal Prepare Calibration Standards Stock->Cal QC Prepare QC Samples Stock->QC Extract Sample Extraction Cal->Extract QC->Extract GCMS GC-MS Analysis Extract->GCMS Linearity Linearity GCMS->Linearity Accuracy Accuracy & Precision GCMS->Accuracy Recovery Recovery GCMS->Recovery Matrix Matrix Effect GCMS->Matrix Stability Stability GCMS->Stability

Caption: A flowchart of the key steps in the validation of an internal standard for a quantitative analytical method.

Comparing the sensory properties of synthetic vs. natural allyl isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the organoleptic properties, impurity profiles, and analytical methodologies for distinguishing between synthetic and theoretically-derived natural allyl isovalerate.

This compound is a key flavoring and fragrance compound prized for its potent fruity aroma, reminiscent of apples, pineapples, and cherries.[1][2] While commercially available this compound is produced synthetically, a comparative analysis with a hypothetical natural counterpart offers valuable insights for researchers and drug development professionals into the nuances that differentiate synthetic and natural flavor compounds. This guide explores these differences, detailing the sensory properties, potential chemical variations, and the experimental protocols required for their evaluation.

Although this compound is not known to occur naturally, the principles of flavor chemistry allow for a theoretical comparison.[1] Natural flavors are typically complex mixtures derived from plant or animal sources, containing a multitude of volatile and non-volatile compounds that contribute to the overall sensory experience.[3] In contrast, synthetic versions are produced through controlled chemical reactions and are often of high purity, primarily containing the target flavor molecule.[4]

Comparative Sensory and Physical Properties

The sensory profile of this compound is characterized by a sweet, pungent, fruity aroma with notes of banana, apple, and pineapple.[2][5] The taste is described as a sweet, fruity nuance reminiscent of apple, banana, pineapple, and bubble gum at a concentration of 5 ppm.[6] A direct comparison between a synthetic and a theoretical natural version would likely reveal subtle yet significant differences due to the presence of trace compounds in the natural extract. These minor components can modulate the overall flavor profile, providing a more rounded and complex sensory experience.

For a clear comparison of their physical and sensory attributes, the following table summarizes the key data points.

PropertySynthetic this compoundHypothetical Natural this compound (Theoretically-Derived)
Odor Profile Sweet, fruity (banana, apple, pineapple, cherry), slightly pungent.[2]Potentially more complex and nuanced due to trace volatile compounds from the natural source.
Taste Profile Sweet, fruity with apple, banana, pineapple, and bubble gum notes.[6]May exhibit secondary flavor notes (e.g., green, floral, or spicy) from the source matrix.
Appearance Colorless to pale yellow liquid.[5][7]Appearance could vary depending on the extraction and purification methods employed.
Purity Typically high (e.g., 98-100%).[5]Purity of the target molecule would be lower, with a complex mixture of other compounds.
Key Impurities Residual reactants and by-products from synthesis (e.g., allyl alcohol, isovaleric acid).[8]Other esters, terpenes, and alcohols from the botanical source.
Specific Gravity 0.879 - 0.884 @ 25°C.[2][5]Expected to differ based on the composition of the extract.
Refractive Index 1.413 - 1.418 @ 20°C.[2][5]Expected to differ based on the composition of the extract.

Experimental Protocols

To empirically assess the sensory and chemical differences between synthetic and natural flavor compounds, a combination of analytical and sensory evaluation techniques is employed.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.[9][10][11] It allows for the identification of odor-active compounds in a complex mixture.

Methodology:

  • Sample Preparation: The this compound sample (synthetic or a natural extract) is diluted in an appropriate solvent.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

  • Detection: The column effluent is split between a chemical detector (like a mass spectrometer for identification) and a sniffing port.

  • Olfactory Analysis: A trained sensory panelist sniffs the effluent from the sniffing port and records the odor description and intensity of each compound as it elutes.[12][13]

This method would likely reveal a single major odor peak for synthetic this compound, while a natural version would exhibit a more complex "aromagram" with multiple odor-active regions.

Sensory Panel Analysis

Sensory panels provide quantitative and qualitative data on the overall sensory experience of a product.[14][15][16]

Methodology:

  • Panelist Training: A panel of trained individuals is familiarized with the aroma and taste attributes of fruity flavors.

  • Sample Presentation: Samples of synthetic and a hypothetical natural this compound (if available) are prepared at the same concentration in a neutral base (e.g., water or oil) and presented blindly to the panelists.

  • Evaluation Methods:

    • Descriptive Analysis: Panelists rate the intensity of specific sensory attributes (e.g., fruity, sweet, pungent, chemical) on a standardized scale.[15]

    • Triangle Test: Panelists are presented with three samples, two of which are identical, and are asked to identify the different sample.[17][18] This helps determine if a perceivable difference exists between the synthetic and natural versions.

    • Paired Comparison Test: Panelists are asked to compare the two samples based on a specific attribute, such as flavor intensity or preference.

Purity and Impurity Profiling

Analytical techniques are used to identify and quantify the chemical components of each sample.

Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify the volatile compounds present in the sample. The resulting chromatogram for synthetic this compound would show a major peak corresponding to the target molecule, with minor peaks for any impurities. A natural sample would display a more complex chromatogram with numerous peaks.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze non-volatile components that may be present in a natural extract.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a comprehensive comparative analysis of synthetic and hypothetical natural this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Sensory Evaluation cluster_3 Data Analysis & Comparison Synthetic Synthetic this compound GCO Gas Chromatography-Olfactometry (GC-O) Synthetic->GCO GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Synthetic->GCMS SensoryPanel Trained Sensory Panel Synthetic->SensoryPanel Natural Hypothetical Natural this compound Natural->GCO Natural->GCMS Natural->SensoryPanel Comparison Comparative Analysis of Sensory & Chemical Data GCO->Comparison Aroma Profile GCMS->Comparison Chemical Composition & Purity Descriptive Descriptive Analysis SensoryPanel->Descriptive Triangle Triangle Test SensoryPanel->Triangle Descriptive->Comparison Sensory Attributes Triangle->Comparison Perceivable Differences

Caption: Experimental workflow for comparative analysis.

Conclusion

While a direct comparison of synthetic versus natural this compound is currently theoretical due to the lack of a known natural source for this compound, the principles outlined in this guide provide a robust framework for such an evaluation. The key differentiator lies in the chemical complexity. Synthetic this compound is characterized by its high purity, while a hypothetical natural counterpart would possess a more intricate and potentially more nuanced sensory profile due to the presence of trace compounds from its biological origin. The combination of instrumental analysis and human sensory evaluation is essential to fully characterize and understand these differences. For researchers and developers, recognizing these potential variations is crucial for product formulation, quality control, and meeting consumer preferences for "natural" versus "artificial" flavorings.

References

A Guide to Cross-Reactivity Studies of Allyl Isovalerate in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for conducting cross-reactivity studies of small molecules, such as allyl isovalerate, in immunoassays. Due to a lack of publicly available immunoassay cross-reactivity data specifically for this compound, this document utilizes a case-study approach. We will present experimental data from a study on steroid hormones to illustrate how to structure and interpret cross-reactivity data. The provided protocols and diagrams will serve as a practical guide for researchers aiming to validate an immunoassay for this compound or similar small molecules.

Understanding Immunoassay Cross-Reactivity

Immunoassays are widely used analytical tools that rely on the specific binding of an antibody to its target antigen.[1] However, the specificity is not always absolute. Cross-reactivity occurs when an antibody binds to a molecule that is structurally similar, but not identical, to the intended target analyte.[1] For small molecules like this compound, which act as haptens and require conjugation to a carrier protein to elicit an immune response, the resulting antibodies may recognize other structurally related compounds.[2] This can lead to inaccurate quantification, including false positives or an overestimation of the analyte's concentration.[1] Therefore, rigorous cross-reactivity testing is a critical step in the validation of any immunoassay.

Data Presentation: A Case Study on Steroid Hormone Immunoassays

To illustrate how cross-reactivity data is presented, the following table summarizes findings from a study on the cross-reactivity of various steroids in a cortisol immunoassay.[3] This table demonstrates a clear and structured format for comparing the cross-reactivity of multiple compounds. A similar table should be generated when testing the cross-reactivity of an anti-allyl isovalerate antibody against structurally related esters and metabolites.

Table 1: Cross-Reactivity of Various Steroids in the Roche Elecsys Cortisol Immunoassay [3]

Compound Tested% Cross-Reactivity
Cortisol100%
6-Methylprednisolone125%
Prednisolone96%
21-Deoxycortisol19%
11-Deoxycortisol7.9%
Corticosterone1.1%
Progesterone<0.05%
Testosterone<0.05%

Data presented in this table is for illustrative purposes and is derived from a study on steroid hormone immunoassays.[3]

Experimental Protocols

The most common method for assessing the cross-reactivity of small molecules is the competitive enzyme-linked immunosorbent assay (ELISA).[4] Below is a detailed protocol for conducting such an experiment.

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps to determine the extent to which other compounds compete with the target analyte (this compound) for binding to a specific antibody.

Materials:

  • Microtiter plates pre-coated with an antibody specific to the target analyte.

  • The target analyte (e.g., this compound) to be used as the standard.

  • Potential cross-reacting compounds (e.g., other esters, metabolites of this compound).

  • Enzyme-conjugated target analyte (e.g., this compound-HRP).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., sulfuric acid).

  • Wash buffer (e.g., PBS with Tween-20).

  • Assay buffer.

Procedure:

  • Preparation of Standards and Test Compounds:

    • Prepare a serial dilution of the standard analyte (this compound) in assay buffer to generate a standard curve.

    • Prepare serial dilutions of each potential cross-reacting compound in assay buffer.

  • Competitive Reaction:

    • Add a fixed amount of the enzyme-conjugated analyte to each well of the microtiter plate.

    • Add the standard dilutions and the test compound dilutions to their respective wells.

    • Incubate the plate to allow the free analyte (either the standard or the test compound) and the enzyme-conjugated analyte to compete for binding to the coated antibody.

  • Washing:

    • Wash the plate multiple times with wash buffer to remove any unbound reagents.

  • Substrate Addition and Incubation:

    • Add the substrate solution to each well.

    • Incubate the plate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of target analyte in the sample.[5]

  • Stopping the Reaction:

    • Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition:

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentrations of the standard analyte.

    • Determine the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50).[6]

    • Calculate the percentage of cross-reactivity for each test compound using the following formula:[7]

      % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100

Visualizing the Workflow and Logic

To better understand the experimental process and the underlying principles of cross-reactivity calculation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_standards Prepare Analyte Standard Dilutions add_reagents Add Conjugate and Standards/Test Compounds to Antibody-Coated Plate prep_standards->add_reagents prep_test_compounds Prepare Test Compound Dilutions prep_test_compounds->add_reagents incubation Incubate for Competitive Binding add_reagents->incubation washing Wash Plate incubation->washing add_substrate Add Substrate and Incubate washing->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr cross_reactivity_logic cluster_input Experimental Inputs cluster_formula Calculation ic50_analyte IC50 of this compound (Standard) cross_reactivity % Cross-Reactivity ic50_analyte->cross_reactivity [Numerator] ic50_compound IC50 of Structurally Similar Compound ic50_compound->cross_reactivity [Denominator] formula (IC50 Analyte / IC50 Compound) * 100

References

Unveiling the Environmental Journey: Allyl Isovalerate in Comparison to Other Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide offering a comparative analysis of the environmental fate of allyl isovalerate against other common volatile organic compounds (VOCs) has been published today. This guide provides researchers, scientists, and drug development professionals with objective data and detailed experimental protocols to understand the potential environmental impact of this fragrance and flavoring agent.

This compound, a key component in various consumer products, is a volatile organic compound whose environmental persistence and pathways have been a subject of increasing interest. This guide summarizes key environmental fate parameters—atmospheric degradation, aquatic biodegradation, and soil sorption—for this compound and compares them with well-studied VOCs, including benzene, toluene, ethylbenzene, xylene (BTEX), and formaldehyde.

Due to the limited availability of direct experimental data for this compound, this guide utilizes predictive data generated from the United States Environmental Protection Agency's (EPA) EPI Suite™, a scientifically recognized quantitative structure-activity relationship (QSAR) modeling system. These predictions offer valuable insights into the likely environmental behavior of the compound.

Comparative Analysis of Environmental Fate Parameters

The following table summarizes the key environmental fate parameters for this compound and selected VOCs. This data allows for a direct comparison of their potential persistence and mobility in different environmental compartments.

CompoundAtmospheric Half-LifeAquatic BiodegradationSoil Sorption Coefficient (Koc) [L/kg]
This compound ~4.8 hours (Predicted) Readily biodegradable (Predicted) ~140 (Predicted)
Benzene~1 day to 2 weeks[1][2]Half-life: 5 to 16 days (aerobic)[3][4]60 - 83
Toluene~13 hours to a few days[5][6]Half-life: 4 to 22 days (aerobic)[5]182
Ethylbenzene~1 to 2 days[7][8]Half-life: 2 to 24.2 days (aerobic)[9][10]457
Xylene (mixed isomers)~8 to 14 hours[11][12]Half-life: 25 to 287 days (groundwater)[11]501
Formaldehyde~1 to 19 hours[13]Readily biodegradable; Half-life: 1 to 7 days (aerobic)[14][15]1.3 - 8

Understanding the Environmental Pathways

The environmental fate of volatile organic compounds is governed by a series of interconnected processes. The following diagram illustrates the primary pathways these compounds take upon release into the environment.

Environmental_Fate_of_VOCs cluster_atmosphere Atmosphere cluster_aquatic Aquatic Environment cluster_soil Soil Environment Atmosphere Atmospheric VOCs Degradation Atmospheric Degradation (e.g., photo-oxidation) Atmosphere->Degradation Reaction with OH, O3, NO3 radicals Water Dissolved VOCs Biodegradation_Water Aquatic Biodegradation Water->Biodegradation_Water Microbial action Volatilization Volatilization Water->Volatilization Volatilization->Atmosphere Evaporation Soil VOCs in Soil Biodegradation_Soil Soil Biodegradation Soil->Biodegradation_Soil Microbial action Sorption Sorption to Soil Organic Matter Soil->Sorption Leaching Leaching to Groundwater Soil->Leaching Release VOC Release (Industrial, Consumer Products) Release->Atmosphere Emission Release->Water Discharge Release->Soil Spill/Leakage

Caption: Key environmental fate pathways for Volatile Organic Compounds (VOCs).

Detailed Experimental Protocols

To ensure transparency and reproducibility, this guide provides detailed methodologies for the key experiments used to determine the environmental fate of VOCs.

Atmospheric Degradation

The atmospheric half-life of a VOC is a measure of its persistence in the air. It is primarily determined by its reaction rate with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (•NO₃).

Protocol: AOPWIN™ (Atmospheric Oxidation Program for Windows)

The atmospheric half-life of this compound was predicted using the AOPWIN™ v1.92 model within the EPI Suite™ program. This program estimates the rate constants for the gas-phase reactions of a chemical with the primary atmospheric oxidants.

  • Methodology:

    • The chemical structure of this compound is entered into the program.

    • AOPWIN™ calculates the rate constants for the reaction with hydroxyl radicals (kOH), ozone (kO3, for compounds with double or triple bonds), and nitrate radicals (kNO3).

    • The program then calculates the atmospheric half-life based on these rate constants and default average atmospheric concentrations of the oxidants (e.g., 1.5 x 10⁶ molecules/cm³ for •OH over a 12-hour day).

    • The overall atmospheric half-life is determined by the fastest degradation pathway.

Aquatic Biodegradation

Biodegradation is a key process for the removal of organic chemicals from aquatic environments. The "ready biodegradability" of a substance is assessed using standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Protocol: OECD 301 - Ready Biodegradability

This series of tests evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms in an aerobic aqueous medium. There are several methods within OECD 301; the CO₂ Evolution Test (OECD 301B) is a common choice for volatile compounds.

  • Methodology (OECD 301B - CO₂ Evolution Test):

    • Test System: A defined volume of a mineral medium containing the test substance as the sole nominal source of organic carbon is inoculated with a mixed population of microorganisms (e.g., from activated sludge).

    • Incubation: The test vessels are incubated in the dark at a controlled temperature (e.g., 20-25°C) for 28 days. The system is aerated with CO₂-free air.

    • Measurement: The CO₂ produced from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and is quantified by titration or by a total organic carbon (TOC) analyzer.

    • Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical amount of CO₂ (ThCO₂) that could be produced from the complete mineralization of the test substance.

    • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.

Soil Sorption

The mobility of a chemical in the soil is largely determined by its tendency to adsorb to soil particles. This is quantified by the soil sorption coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc).

Protocol: OECD 106 - Adsorption - Desorption Using a Batch Equilibrium Method

This method determines the adsorption/desorption potential of a chemical in soil.

  • Methodology:

    • Test System: A known mass of soil is equilibrated with a known volume of a solution containing the test substance at a known initial concentration. A 0.01 M CaCl₂ solution is often used as the aqueous medium to mimic soil solution ionic strength.

    • Equilibration: The soil-solution slurry is agitated for a predetermined period (e.g., 24 hours) at a constant temperature to reach equilibrium.

    • Phase Separation: The solid and liquid phases are separated by centrifugation.

    • Analysis: The concentration of the test substance remaining in the aqueous phase is measured using a suitable analytical technique (e.g., chromatography).

    • Calculation of Kd: The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil sorption coefficient (Kd) is then calculated as the ratio of the concentration of the substance in the soil to its concentration in the water at equilibrium.

    • Calculation of Koc: The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing the Kd by the fraction of organic carbon in the soil (foc): Koc = Kd / foc. This allows for comparison across different soil types.

This guide serves as a valuable resource for understanding the environmental profile of this compound in the context of other widely used VOCs. The provided data and protocols will aid in conducting comprehensive environmental risk assessments and in the development of more sustainable chemical products.

References

Safety Operating Guide

Proper Disposal of Allyl Isovalerate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical guidance for the proper disposal of allyl isovalerate in a laboratory setting. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure safety and compliance with environmental regulations. This compound is a flammable and toxic liquid, necessitating careful handling and disposal as hazardous waste.

Immediate Safety and Hazard Information

This compound presents several significant hazards that require strict adherence to safety protocols. It is classified as a flammable liquid and is toxic if swallowed or in contact with skin.[1] It can also cause skin and eye irritation and may cause respiratory irritation.[1]

Key Hazard Data:

Hazard ClassificationDescription
Flammability Flammable liquid and vapor.[1] Flash Point: 103.5°F (39.7°C)[2][3]
Toxicity Toxic if swallowed or in contact with skin.[1]
Irritation Causes skin and serious eye irritation; may cause respiratory irritation.[1]
Reactivity May react vigorously with strong oxidizing agents. Can react exothermically with reducing agents, acids, and bases.[2]

In the event of a small spill, immediately remove all sources of ignition. Use absorbent paper or other suitable absorbent materials to pick up the liquid. The contaminated absorbent material and any contaminated clothing should be sealed in a vapor-tight plastic bag for eventual disposal as hazardous waste.[2][3] For larger spills, the immediate precautionary measure is to isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[2]

Step-by-Step Disposal Procedures

The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[4][5][6]

1. Waste Collection and Segregation:

  • Designated Container: Collect all this compound waste in a designated, leak-proof, and chemically compatible container. The container should be kept tightly closed when not in use.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (Flammable, Toxic).

  • Segregation: Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents, reducing agents, acids, and bases.[2]

2. Waste Accumulation:

  • Store the sealed waste container in a well-ventilated, designated satellite accumulation area away from heat, sparks, and open flames.

  • Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste allowed in a satellite accumulation area and the maximum accumulation time.

3. Disposal Request and Pickup:

  • Once the waste container is full or the accumulation time limit is approaching, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

4. Transportation:

  • For transportation off-site, this compound is classified as a flammable and toxic liquid. The proper shipping name is "Flammable liquid, toxic, n.o.s." and the UN number is 1992.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AllylIsovalerateDisposal start This compound Waste Generated is_spill Is it a spill? start->is_spill small_spill Small Spill Procedure is_spill->small_spill Yes, small large_spill Large Spill Procedure (Isolate & Evacuate) is_spill->large_spill Yes, large collect Collect in Designated Hazardous Waste Container is_spill->collect No absorb Absorb with inert material small_spill->absorb contact_ehs Contact EHS for Pickup large_spill->contact_ehs seal Seal in vapor-tight bag absorb->seal seal->collect label_container Label Container: 'Hazardous Waste' 'this compound' 'Flammable, Toxic' collect->label_container store Store in Satellite Accumulation Area label_container->store segregate Segregate from Incompatibles store->segregate segregate->contact_ehs end Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound.

Regulatory Information

This compound is classified as a hazardous waste due to its ignitability (B1175610) and toxicity. Under RCRA, it would likely be assigned the EPA hazardous waste code D001 for ignitability.[4][6][7] It is the responsibility of the waste generator to ensure proper classification and disposal in accordance with all federal, state, and local regulations.

References

Personal protective equipment for handling Allyl isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Allyl Isovalerate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical.

Properties and Hazards of this compound

This compound is a flammable and toxic liquid that requires careful handling to prevent exposure and ensure laboratory safety.[1][2] It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation.[1][2]

Quantitative Data Summary

PropertyValueSource
Molecular Weight 142.22 g/mol [3]
Appearance Clear colorless to pale yellow liquid[4]
Odor Overripe fruit odor[4]
Boiling Point 152.3 °C (306.1 °F) at 729 mmHg[3][4]
Flash Point 39.7 °C (103.5 °F)[3][4]
Specific Gravity 0.882 at 24 °C (75 °F)[3]
Vapor Pressure 13 mmHg at 22 °C (71.6 °F)[3]
Water Solubility < 0.1 mg/mL at 16.5 °C (61.7 °F)[3]
UN Number 1992[4]

Operational and Disposal Plans

A systematic approach to handling this compound, from acquisition to disposal, is critical for safety. The following procedural guidance outlines the necessary steps for personal protection, safe handling, spill management, and disposal.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound:

  • Eye Protection : Wear chemical safety goggles and a face shield.[2]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) are required. Ensure sleeves are taped to gloves.[3][4]

  • Respiratory Protection : When weighing or diluting the neat chemical, use a NIOSH-approved half-face respirator with a combination filter cartridge for organic vapors and acid gas.[4] For situations with potential for higher exposure, a self-contained breathing apparatus (SCBA) should be used.[3]

  • Body Protection : Wear a disposable Tyvek-type suit or coveralls and chemical-resistant, steel-toe boots.[3][5]

Safe Handling and Storage Protocol
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources. This is a flammable liquid.[1][2][6] Use non-sparking tools and explosion-proof equipment.[2]

  • Grounding : Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

  • Storage : Store in a refrigerator in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4][6] Protect from sunlight.[1]

  • Hygiene : Do not eat, drink, or smoke when using this product.[2][7] Wash hands and face thoroughly after handling.[2]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is necessary:

  • Small Spills :

    • Remove all sources of ignition.[3][4]

    • Isolate the spill area for at least 50 meters (150 feet) in all directions.[3]

    • Use absorbent paper or other inert material (e.g., sand, universal binder) to pick up the liquid.[3][6]

    • Seal contaminated materials in a vapor-tight plastic bag for disposal.[3][4]

    • Wash the contaminated surface with 60-70% ethanol (B145695) followed by a soap and water solution.[3][4]

  • First Aid :

    • Skin Contact : Immediately flood the affected skin with water while removing all contaminated clothing. Wash the affected area thoroughly with soap and water. Call a poison control center or hospital immediately, even if no symptoms develop.[3]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Transport the victim to a hospital.[2][3]

    • Inhalation : Immediately leave the contaminated area and breathe fresh air.[3] If breathing is difficult, seek medical attention.

    • Ingestion : Do not induce vomiting. If the victim is conscious, give 1 or 2 glasses of water to dilute the chemical and immediately call a hospital or poison control center.[3]

Disposal Plan

Waste this compound and contaminated materials are considered hazardous waste.[6]

  • Collection : Collect waste in suitable, closed, and labeled containers.[6]

  • Storage : Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Disposal : Dispose of contents and container in accordance with licensed collector's sorting instructions and local, state, and federal regulations.[2][6] Do not allow the chemical to enter drains or water courses.[1]

Visual Guides

The following diagrams illustrate the safe handling workflow and the health hazards associated with this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Spill cluster_disposal Disposal A Review SDS B Don Appropriate PPE A->B C Work in Fume Hood B->C D Ground Equipment C->D E Use Non-Sparking Tools D->E F Store in Refrigerator E->F H Collect in Labeled Container E->H G Spill? Follow Emergency Protocol F->G I Dispose as Hazardous Waste H->I

Caption: Workflow for the safe handling of this compound.

Health_Hazards_and_Protection cluster_hazards Health Hazards cluster_ppe Protective Measures (PPE) H1 Skin Irritation P1 Chemical-Resistant Gloves H1->P1 H2 Eye Irritation P2 Safety Goggles & Face Shield H2->P2 H3 Respiratory Irritation P3 Respirator H3->P3 H4 Toxic if Swallowed P4 Protective Clothing H4->P4 H5 Toxic in Contact with Skin H5->P1 H5->P4

Caption: Health hazards of this compound and corresponding PPE.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Allyl isovalerate

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